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  • Product: 6-chloro-5-methylpyridazine-3-carboxylic acid
  • CAS: 1211516-60-7

Core Science & Biosynthesis

Foundational

6-chloro-5-methylpyridazine-3-carboxylic acid chemical structure

The following technical guide details the chemical structure, synthesis, properties, and applications of 6-chloro-5-methylpyridazine-3-carboxylic acid . Executive Summary 6-Chloro-5-methylpyridazine-3-carboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 6-chloro-5-methylpyridazine-3-carboxylic acid .

Executive Summary

6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7 ) is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry. As a pyridazine derivative, it serves as a critical bioisostere for phenyl and pyridine rings in drug discovery, particularly in the development of kinase inhibitors, ROR


 modulators, and agents for treating spinal muscular atrophy (SMA). Its structure features three distinct points for orthogonal diversification: a carboxylic acid (C3), a methyl group (C5), and a reactive chlorine atom (C6).
Property Data
CAS Number 1211516-60-7
IUPAC Name 6-chloro-5-methylpyridazine-3-carboxylic acid
Molecular Formula C

H

ClN

O

Molecular Weight 172.57 g/mol
SMILES CC1=C(Cl)N=NC(=C1)C(=O)O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; soluble in aqueous base

Chemical Structure & Electronic Properties[1]

Structural Analysis

The pyridazine core is a 1,2-diazine, characterized by high electron deficiency due to the two adjacent nitrogen atoms.

  • Position 3 (Acid): The carboxylic acid provides a handle for amide coupling or esterification, typically serving as the "linker" domain in pharmacophores.

  • Position 5 (Methyl): The methyl group at C5 introduces steric bulk and lipophilicity. Crucially, it desymmetrizes the ring, influencing the regioselectivity of nucleophilic attacks at the adjacent carbons.

  • Position 6 (Chlorine): The chlorine atom is activated for Nucleophilic Aromatic Substitution (S

    
    Ar) due to the electron-withdrawing nature of the ring nitrogens.
    
Regioisomerism (Critical Distinction)

Researchers must distinguish this molecule from its isomer, 6-chloro-4-methylpyridazine-3-carboxylic acid .

  • Target (5-Methyl): Methyl is meta to the carboxylic acid and ortho to the chlorine.

  • Isomer (4-Methyl): Methyl is ortho to the carboxylic acid and meta to the chlorine.

  • Note: In the precursor 3,6-dichloro-4-methylpyridazine, the C6 position corresponds to the C3 position of the final acid product after renumbering (see Synthesis section).

Synthesis Strategy

The primary synthetic route involves the regioselective functionalization of 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3). Due to the asymmetry caused by the methyl group, reactions at C3 and C6 proceed at different rates.

Mechanism: Regioselective Carbonylation

The C6 chlorine in 3,6-dichloro-4-methylpyridazine is less sterically hindered than the C3 chlorine (which is flanked by the C4-methyl). Consequently, palladium-catalyzed carbonylation or nucleophilic cyanation occurs preferentially at C6 . Upon substitution, the numbering priority changes, converting the C6 position into the new C3 (carboxylate).

DOT Diagram: Synthesis Pathway

Synthesis Start 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3) Step1 Pd-Catalyzed Carbonylation (Regioselective at C6) Start->Step1 CO, MeOH, Pd(dppp)Cl2 Et3N, 80°C Inter Intermediate Ester: Methyl 6-chloro-5-methylpyridazine-3-carboxylate Step1->Inter Major Isomer Step2 Hydrolysis (LiOH / THF / H2O) Inter->Step2 Final Target Product: 6-Chloro-5-methylpyridazine-3-carboxylic acid Step2->Final

Caption: Regioselective synthesis route converting the commercially available dichloro-precursor to the target acid via C6-carbonylation.

Experimental Protocol (Representative)

Note: This protocol is adapted from standard methodologies for halopyridazine carbonylation.

Step 1: Carbonylation to Methyl Ester

  • Reagents: Charge a high-pressure reactor with 3,6-dichloro-4-methylpyridazine (1.0 eq), Pd(OAc)

    
     (0.05 eq), dppp (0.05 eq), and triethylamine (2.0 eq) in anhydrous methanol.
    
  • Reaction: Pressurize with CO (carbon monoxide) to 50 psi and heat to 80°C for 12–16 hours.

  • Workup: Cool to room temperature, vent CO carefully, and filter through Celite. Concentrate the filtrate.

  • Purification: The crude residue typically contains a mixture of isomers (approx. 3:1 to 5:1 favoring the desired product). Purify via flash column chromatography (Hexane/EtOAc) to isolate methyl 6-chloro-5-methylpyridazine-3-carboxylate .

Step 2: Hydrolysis to Acid

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH·H

    
    O (2.0 eq) and stir at room temperature for 2 hours.
    
  • Acidify to pH 3–4 with 1M HCl. The product precipitates as a white/off-white solid.

  • Filter, wash with water, and dry under vacuum.

Reactivity & Applications

Reactivity Profile

The molecule offers three distinct vectors for chemical modification, allowing for the rapid generation of diversity in library synthesis.

PositionFunctional GroupReaction TypeNotes
C3 Carboxylic AcidAmidation, EsterificationStandard coupling (EDC/HOBt, HATU) works well.
C6 ChlorineS

Ar, Suzuki Coupling
Highly reactive. Displaced by amines, alkoxides, or thiols.
C5 MethylOxidation, HalogenationCan be oxidized to aldehyde/acid or brominated (radical) for further functionalization.
DOT Diagram: Reactivity Map

Reactivity Center 6-Chloro-5-methylpyridazine- 3-carboxylic acid Amide Amide Coupling (Library Generation) Center->Amide C3-COOH SNAr S_NAr Displacement (Amines/Alkoxides) Center->SNAr C6-Cl Suzuki Suzuki-Miyaura (C-C Bond Formation) Center->Suzuki C6-Cl

Caption: Orthogonal reactivity vectors available for medicinal chemistry optimization.

Applications in Drug Discovery[2]
  • Kinase Inhibitors: The pyridazine ring mimics the hinge-binding region of ATP, making this scaffold useful in designing inhibitors for kinases such as CDK or p38 MAP kinase.

  • ROR

    
     Modulators:  Derivatives of this acid have been explored as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR
    
    
    
    ), a target for autoimmune diseases.
  • SMA Therapeutics: While the drug Risdiplam utilizes a related isomer, the 6-chloro-5-methyl scaffold is a key intermediate for synthesizing analogs to study Structure-Activity Relationships (SAR) in splicing modifiers.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • PubChem. (2025).[1] 6-Chloro-5-methylpyridazine-3-carboxylic acid (Compound). National Library of Medicine. [Link]

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry. [Link]

  • Takahayashi, N. (1957).[2] Studies on Pyridazine Derivatives: Nucleophilic substitution of 3,6-dichloro-4-methylpyridazine. Pharmaceutical Bulletin. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 6-chloro-5-methylpyridazine-3-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Developmental Trajectory of 6-chloro-5-methylpyridazine-3-carboxylic Acid 6-chloro-5-methylpyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in the Developmental Trajectory of 6-chloro-5-methylpyridazine-3-carboxylic Acid

6-chloro-5-methylpyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core, a class of molecules known for a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful development. Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive analysis of the expected solubility of 6-chloro-5-methylpyridazine-3-carboxylic acid in aqueous and organic media, grounded in fundamental chemical principles. In the absence of extensive empirical data in publicly available literature, this document emphasizes the theoretical underpinnings of its solubility, offering researchers a robust framework for experimental design and interpretation.

Physicochemical Properties: A Molecular Portrait

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of 6-chloro-5-methylpyridazine-3-carboxylic acid are detailed below.

PropertyValue/StructureSource
Molecular Formula C₅H₃ClN₂O₂
Molecular Weight 158.54 g/mol [4]
Chemical Structure Chemical structure of 6-chloro-5-methylpyridazine-3-carboxylic acid[Image generated by PubChem]
Predicted pKa ~2.5 - 3.5 (for the carboxylic acid)Estimated based on similar pyridazine carboxylic acids[5][6]
Computed XLogP3 0.7[PubChem]

The presence of both polar (carboxylic acid, pyridazine nitrogens) and non-polar (chlorine, methyl group) functionalities suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Solubility Profile: A Dichotomy of Water and Organic Solvents

The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle is governed by the balance of intermolecular forces between the solute and the solvent.

Aqueous Solubility: The Influence of Polarity and pH

The aqueous solubility of 6-chloro-5-methylpyridazine-3-carboxylic acid is primarily dictated by the interplay between its polar carboxylic acid group and the pyridazine ring, and its less polar chloro and methyl substituents.

The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[7][8][9] Similarly, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.[2] These interactions with water, a highly polar protic solvent, are expected to contribute favorably to its aqueous solubility.

However, the presence of the methyl group and the chlorine atom introduces a degree of hydrophobicity, which can disrupt the hydrogen-bonding network of water and thus decrease solubility.[10]

A critical factor governing the aqueous solubility of this compound is the pH of the solution. As a carboxylic acid, its solubility is expected to be significantly higher in neutral to alkaline conditions due to the deprotonation of the carboxylic acid group to form a highly polar and water-soluble carboxylate salt. In acidic solutions, the carboxylic acid will be in its neutral, less soluble form. The pKa of the carboxylic acid is estimated to be in the range of 2.5 to 3.5, based on structurally related compounds.[2][5][6] At a pH above this pKa, the compound will be predominantly in its ionized, more soluble form.

Solubility in Organic Solvents: A Spectrum of Interactions

The solubility of 6-chloro-5-methylpyridazine-3-carboxylic acid in organic solvents will vary depending on the solvent's polarity, proticity, and ability to engage in specific intermolecular interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of hydrogen bonding and are expected to be good solvents for 6-chloro-5-methylpyridazine-3-carboxylic acid. The carboxylic acid group can form strong hydrogen bonds with the alcohol's hydroxyl group.[10]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have high dipole moments and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic compounds, including those with polar functional groups. The strong dipole-dipole interactions and the ability of DMSO and DMF to accept hydrogen bonds from the carboxylic acid group suggest high solubility.

  • Less Polar Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): These solvents have moderate polarity. While the carboxylic acid group may limit solubility, the presence of the chloro and methyl groups, along with the overall molecular size, may allow for some degree of dissolution. Dimerization of the carboxylic acid through hydrogen bonding can sometimes enhance solubility in less polar solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of the carboxylic acid and the pyridazine ring, 6-chloro-5-methylpyridazine-3-carboxylic acid is expected to have very low solubility in non-polar solvents.[10]

Predicted Solubility Summary

The following table summarizes the expected qualitative solubility of 6-chloro-5-methylpyridazine-3-carboxylic acid in various solvents based on the theoretical analysis above.

SolventSolvent TypePredicted SolubilityJustification
Water (pH 2)Polar ProticLowThe carboxylic acid is in its neutral, less soluble form.
Water (pH 7)Polar ProticModerate to HighThe carboxylic acid is deprotonated to its more soluble carboxylate form.
EthanolPolar ProticHighStrong hydrogen bonding interactions between the solute and solvent.
MethanolPolar ProticHighStrong hydrogen bonding interactions between the solute and solvent.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Dichloromethane (DCM)Less PolarLow to ModerateA balance between the polar functional groups and the non-polar parts of the molecule.
Ethyl AcetateLess PolarLow to ModerateSimilar to DCM, with some capacity for hydrogen bond acceptance.
HexaneNon-polarVery Low / InsolubleMismatch in polarity; weak intermolecular forces.
TolueneNon-polar (Aromatic)Very Low / InsolubleMismatch in polarity, though some pi-stacking with the pyridazine ring is possible.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][10][11] The following protocol is based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[7][8][9][10][11]

Objective: To determine the equilibrium solubility of 6-chloro-5-methylpyridazine-3-carboxylic acid in a given solvent at a specified temperature.

Materials:

  • 6-chloro-5-methylpyridazine-3-carboxylic acid (pure solid)

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.

Procedure:

  • Preparation: Add an excess amount of solid 6-chloro-5-methylpyridazine-3-carboxylic acid to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of 6-chloro-5-methylpyridazine-3-carboxylic acid in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Self-Validation:

  • The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Analyzing samples taken at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached when the concentration no longer increases.

  • Running the experiment in triplicate provides statistical confidence in the results.

Visualization of Key Solubility Influencers

The following diagram illustrates the key molecular and environmental factors that govern the solubility of 6-chloro-5-methylpyridazine-3-carboxylic acid.

G cluster_solute 6-chloro-5-methylpyridazine-3-carboxylic acid cluster_solvent Solvent Properties COOH Carboxylic Acid (pKa ~2.5-3.5) H_Bond_Donor H-Bond Donor COOH->H_Bond_Donor Polar H_Bond_Acceptor_Ionizable H-Bond Acceptor (Ionizable) COOH->H_Bond_Acceptor_Ionizable Polar Pyridazine Pyridazine Ring H_Bond_Acceptor H-Bond Acceptor Pyridazine->H_Bond_Acceptor Polar Me_Cl Methyl & Chloro Groups Hydrophobic Hydrophobic Effect Me_Cl->Hydrophobic Non-polar H_Bonding Hydrogen Bonding H_Bond_Donor->H_Bonding favors solubility in protic solvents pH pH (Aqueous) H_Bond_Acceptor_Ionizable->pH solubility increases at pH > pKa H_Bond_Acceptor->H_Bonding favors solubility in protic solvents Polarity Polarity Hydrophobic->Polarity limits solubility in polar solvents

Caption: Factors influencing the solubility of 6-chloro-5-methylpyridazine-3-carboxylic acid.

Conclusion

References

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. [Link]

  • Bentham Science Publisher. (2026, January 12). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. [Link]

  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]

  • OSTI.GOV. (n.d.). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. [Link]

  • PMC. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]

  • ResearchGate. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa Values of 6-Chloro-5-methylpyridazine-3-carboxylic Acid

Introduction: The Critical Role of pKa in Modern Drug Development The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in biological systems. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of pKa in Modern Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design and optimization. The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn governs critical pharmacokinetic and pharmacodynamic properties, including solubility, permeability, metabolic stability, and target binding affinity.[1][2][3] An accurate determination of pKa is therefore indispensable for predicting a drug candidate's performance and for formulating effective and bioavailable drug products.

This guide provides an in-depth technical exploration of the pKa values of 6-chloro-5-methylpyridazine-3-carboxylic acid, a heteroaromatic compound with structural motifs of interest in medicinal chemistry. Due to the absence of publicly available experimental data for this specific molecule, this document will focus on the principles and methodologies for its pKa determination. We will delve into computational prediction methods, detailed experimental protocols for potentiometric and spectrophotometric analysis, and a discussion of the structural and electronic factors that govern its ionization behavior.

Molecular Structure and Predicted Ionization Behavior

The structure of 6-chloro-5-methylpyridazine-3-carboxylic acid features multiple ionizable centers: a carboxylic acid group and two nitrogen atoms within the pyridazine ring.

Structure of 6-chloro-5-methylpyridazine-3-carboxylic acid:

The acidity of the carboxylic acid and the basicity of the pyridazine nitrogens are influenced by the electronic effects of the substituents and the inherent properties of the pyridazine ring. The pyridazine ring itself is electron-deficient due to the presence of two adjacent nitrogen atoms.[4][5] This inherent electron-withdrawing nature, compounded by the inductive effect of the chloro substituent, is expected to increase the acidity of the carboxylic acid (lower pKa) compared to a simple benzoic acid. Conversely, these electron-withdrawing effects will decrease the basicity of the pyridazine nitrogen atoms (lower pKa of the conjugate acid). The methyl group, being weakly electron-donating, will have a modest counteracting effect.

Computational Estimation of pKa Values

In the absence of experimental data, in silico prediction tools provide a rapid and valuable estimation of a molecule's pKa values. These software packages utilize large databases of experimentally determined pKa values and sophisticated algorithms to predict the ionization constants of novel compounds.[6][7]

For 6-chloro-5-methylpyridazine-3-carboxylic acid, we can anticipate two primary ionization events: the deprotonation of the carboxylic acid and the protonation of the pyridazine nitrogens.

Ionizable GroupPredicted pKa RangePredominant Species at Physiological pH (7.4)
Carboxylic Acid (-COOH)2.5 - 3.5Deprotonated (-COO⁻)
Pyridazine Nitrogens (N)1.0 - 2.0Neutral

Note: These values are estimations and should be confirmed by experimental determination.

Popular software for pKa prediction includes:

  • ACD/Labs Percepta: This software offers robust pKa prediction based on a large internal database and multiple algorithmic approaches.[6][7][8]

  • MarvinSketch (ChemAxon): MarvinSketch includes a pKa prediction module that can handle complex molecules and provide visual feedback on the ionization states at different pH values.[9][10][11][12]

These tools can provide initial insights to guide experimental design and data interpretation.

Experimental Determination of pKa Values

For definitive pKa values, experimental determination is essential. The following sections provide detailed protocols for two widely used and reliable methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration for the Carboxylic Acid pKa

Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic functional groups.[3][13][14][15][16] The method involves the gradual addition of a titrant (e.g., a strong base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

  • Instrumentation and Reagents:

    • Calibrated pH meter with a combination glass electrode.

    • Automated titrator or a precision burette.

    • Magnetic stirrer and stir bar.

    • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).

    • Standardized 0.1 M hydrochloric acid (HCl) solution.

    • High-purity water (deionized or distilled).

    • 6-chloro-5-methylpyridazine-3-carboxylic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 6-chloro-5-methylpyridazine-3-carboxylic acid.

    • Dissolve the sample in a known volume (e.g., 50 mL) of high-purity water. Gentle heating or the use of a co-solvent (e.g., a small percentage of methanol or DMSO) may be necessary if solubility is low. Note that the use of co-solvents will yield an apparent pKa (pKa') specific to that solvent mixture.

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel (e.g., at 25 °C).

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Begin stirring the solution at a constant rate.

    • If determining the acidic pKa, titrate with the standardized 0.1 M NaOH solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Determine the equivalence point (Veq) from the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pH at the half-equivalence point (Veq/2) is equal to the pKa of the carboxylic acid.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start reagents Prepare Standardized Titrant (NaOH) and Analyte Solution start->reagents calibrate Calibrate pH Meter reagents->calibrate setup Set up Titration Apparatus calibrate->setup titrate Add Titrant in Increments and Record pH setup->titrate plot Plot pH vs. Titrant Volume titrate->plot derivative Calculate First Derivative to Find Equivalence Point (Veq) plot->derivative pka_det Determine pKa at Half-Equivalence Point (Veq/2) derivative->pka_det end_node End pka_det->end_node

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry for Pyridazine Nitrogen pKa

UV-Vis spectrophotometry is an excellent method for determining the pKa of compounds that possess a chromophore close to the ionization site.[2][17][18][19][20] The protonation or deprotonation of a functional group can alter the electronic structure of the molecule, leading to a change in its UV-Vis absorption spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa can be determined.

  • Instrumentation and Reagents:

    • UV-Vis spectrophotometer with a thermostatted cuvette holder.

    • Matched quartz cuvettes (e.g., 1 cm path length).

    • Calibrated pH meter.

    • A series of buffer solutions covering a wide pH range (e.g., from pH 1 to 12).

    • Stock solution of 6-chloro-5-methylpyridazine-3-carboxylic acid in a suitable solvent (e.g., methanol or water).

  • Procedure:

    • Prepare a series of solutions of the analyte at a constant concentration in the different buffer solutions.

    • Determine the optimal wavelength(s) for analysis by recording the UV-Vis spectrum of the analyte at very low and very high pH values to observe the spectra of the fully protonated and neutral species. Select a wavelength where the difference in absorbance between the two species is maximal.

    • Measure the absorbance of each buffered solution at the selected wavelength(s).

    • Accurately measure the pH of each solution.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the solutions.

    • Fit the data to the following equation to determine the pKa: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the measured absorbance, A_A is the absorbance of the acidic species, and A_B is the absorbance of the basic species.

    • The pKa is the pH at the inflection point of the sigmoidal curve.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start solutions Prepare Stock Solution and Buffer Series start->solutions samples Prepare Analyte Samples at Constant Concentration in Buffers solutions->samples wavelength Determine Optimal Wavelength samples->wavelength measure Measure Absorbance and pH of Each Sample wavelength->measure plot Plot Absorbance vs. pH measure->plot fit Fit Data to Sigmoidal Curve plot->fit pka_det Determine pKa from Inflection Point fit->pka_det end_node End pka_det->end_node

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Interpretation and Mechanistic Insights

The experimentally determined pKa values provide critical insights into the electronic nature of 6-chloro-5-methylpyridazine-3-carboxylic acid.

  • Carboxylic Acid Acidity: The pKa of the carboxylic acid is expected to be significantly lower than that of benzoic acid (pKa ≈ 4.2). This increased acidity is a direct consequence of the electron-withdrawing nature of the pyridazine ring and the chloro substituent. These groups stabilize the carboxylate anion through inductive effects, thereby facilitating proton dissociation.

  • Pyridazine Basicity: The pKa values for the protonation of the pyridazine nitrogens are anticipated to be quite low, indicating weak basicity. The electron-withdrawing character of the chloro and carboxylic acid groups reduces the electron density on the nitrogen atoms, making them less available for protonation. Unsubstituted pyridazine has a pKa of 2.3.[5]

Conclusion

While no experimental pKa values for 6-chloro-5-methylpyridazine-3-carboxylic acid are currently in the public domain, this guide has outlined the theoretical considerations and practical methodologies required for their accurate determination. A combination of in silico prediction and experimental validation through techniques such as potentiometric titration and UV-Vis spectrophotometry provides a robust approach to characterizing the ionization behavior of this and other novel chemical entities. A thorough understanding of the pKa values of this molecule is a crucial step in its evaluation for potential applications in drug discovery and development, enabling researchers to make informed decisions regarding its formulation, delivery, and biological activity.

References

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

  • Decades of Reliable pKa Predictions - ACD/Labs. [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - ACS.org. (2020, June 19). [Link]

  • Computational pKa Determination : r/comp_chem - Reddit. (2023, August 17). [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed. (2019, July 15). [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) - YouTube. (2023, June 29). [Link]

  • pKa values predicted using Marvin Sketch 16.11.28. - ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis - ResearchGate. [Link]

  • ChemAxon. (n.d.). Training the pKa Plugin. [Link]

  • Tools for Estimating pKa - YouTube. (2011, June 24). [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. (2021, December 5). [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]

  • Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods. [Link]

  • Theoretical pKa calculations of substituted pyridines - ResearchGate. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - ART. (2024, March 12). [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. (2023, October 13). [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational - OSTI.GOV. [Link]

  • Product Class 8: Pyridazines. [Link]

  • Accurate pKa determination for a heterogeneous group of organic molecules - PubMed. (2004, October 18). [Link]

  • The final UV-Vis method for the pKa determination. - ResearchGate. [Link]

  • THE AIBLHiCoS METHOD: PREDICTING AQUEOUS pKa VALUES FROM GAS PHASE EQUILIBRIUM BOND LENGTHS - Sign in - The University of Manchester. [Link]

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Foundational

The Pyridazine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine-3-carboxylic acid core, a six-membered diazine heterocycle bearing a carboxylic acid group, has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine-3-carboxylic acid core, a six-membered diazine heterocycle bearing a carboxylic acid group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the medicinal chemistry applications of pyridazine-3-carboxylic acid derivatives, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various disease areas. We will explore their utility as anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neurological agents, supported by in-depth analysis of key compounds and experimental protocols.

Introduction: The Allure of the Pyridazine Core

Pyridazine and its derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of biological activities.[1][2] The presence of two adjacent nitrogen atoms in the pyridazine ring imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, and to coordinate with metal ions.[3][4] The incorporation of a carboxylic acid moiety at the 3-position further enhances the molecule's polarity and provides a key interaction point for biological targets, often mimicking the interactions of natural amino acids or other endogenous ligands.[5][6] This combination of features makes pyridazine-3-carboxylic acid a versatile template for the design of potent and selective therapeutic agents.[7]

The synthetic accessibility of the pyridazine-3-carboxylic acid scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[8][9] This guide will explore the chemical space of these derivatives and their impact on modern drug discovery.

Synthetic Strategies: Building the Pyridazine-3-Carboxylic Acid Core

The construction of the pyridazine-3-carboxylic acid scaffold can be achieved through several synthetic routes. A common and versatile approach involves the condensation of a β-keto acid or its equivalent with hydrazine hydrate.[8] Modifications to this core can be readily introduced by utilizing substituted starting materials or by post-synthetic modifications of the pyridazine ring.

A general synthetic workflow is outlined below:

G start β-Ketoester/ β-Dicarbonyl Compound cyclization Cyclization/ Condensation start->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization dihydropyridazinone Dihydropyridazinone Intermediate cyclization->dihydropyridazinone oxidation Oxidation (e.g., Br2/AcOH) dihydropyridazinone->oxidation pyridazinone Pyridazinone Core oxidation->pyridazinone hydrolysis Hydrolysis of Ester/Nitrile pyridazinone->hydrolysis final_product Pyridazine-3-carboxylic Acid Derivative hydrolysis->final_product

Figure 1: General synthetic scheme for pyridazine-3-carboxylic acid derivatives.

This modular approach allows for the introduction of a wide range of substituents on the pyridazine ring, facilitating the exploration of structure-activity relationships.

Therapeutic Applications of Pyridazine-3-Carboxylic Acid Derivatives

The versatility of the pyridazine-3-carboxylic acid scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Agents

Pyridazine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[10] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival.

3.1.1. Kinase Inhibition:

Many pyridazine-3-carboxylic acid derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[11][12]

3.1.2. Other Anticancer Mechanisms:

Beyond kinase inhibition, these derivatives have been investigated for other anticancer activities. Some compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer.[11][13] The introduction of specific substituents can lead to compounds with dual-acting mechanisms, potentially overcoming drug resistance.[13]

Compound Target/Mechanism In Vitro Activity (IC50/EC50) Reference
Compound 4b Cytotoxic against breast cancer cell line (MCF-7)IC50 = 21.2 µM[11]
DCPYR In vitro inhibition of MAC16 cell line-[13]
Imidazo[1,2-b]pyridazine derivatives Dual c-Met and VEGFR2 kinase inhibitors-[12]

Table 1: Examples of Pyridazine-3-Carboxylic Acid Derivatives with Anticancer Activity.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazine-3-carboxylic acid derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[8][14]

3.2.1. Antibacterial Activity:

Several studies have reported the synthesis and evaluation of pyridazine-3-carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria.[8][14] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. For example, certain derivatives have shown strong inhibitory effects on the growth of Bacillus subtilis, comparable to the standard antibiotic ampicillin.[14]

3.2.2. Antifungal Activity:

In addition to antibacterial effects, some derivatives have also demonstrated potent antifungal activity against clinically relevant fungal pathogens such as Aspergillus niger and Candida albicans.[8]

Compound Series Target Organism Activity Reference
6-(4-Chlorobenzoyl)-2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl estersGram-positive bacteria (e.g., Bacillus subtilis)Strong inhibitory effects[14]
6-phenyl–Pyridazine-3-One derivativesS. pyogenes, E. coli, S. aureus, P. aureginosaExcellent to good activity depending on the derivative[8]
Pyridazine-5-carbonitrile and Phthalazine derivativesE. coliHigher activity than ofloxacin for some compounds[6]

Table 2: Antimicrobial Activity of Representative Pyridazine-3-Carboxylic Acid Derivatives.

Anti-inflammatory and Analgesic Agents

The pyridazine scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives of pyridazine-3-carboxylic acid have been extensively investigated for their anti-inflammatory and analgesic properties, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[14]

3.3.1. Cyclooxygenase (COX) Inhibition:

A primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] Selective COX-2 inhibition is a key strategy to mitigate the gastric toxicity associated with non-selective COX inhibitors.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Pyridazine_Derivative Pyridazine-3-carboxylic Acid Derivative Pyridazine_Derivative->COX2 Inhibition

Figure 2: Mechanism of selective COX-2 inhibition by pyridazine derivatives.

Cardiovascular Applications

Pyridazinone derivatives have a rich history in cardiovascular medicine, with several compounds developed as vasodilators and antihypertensive agents.[1][15] The pyridazine-3-carboxylic acid moiety can contribute to the desired pharmacological profile by interacting with key cardiovascular targets.

3.4.1. Vasodilatory Effects:

Certain pyridazine-3-carboxylic acid derivatives have been shown to exhibit potent vasorelaxant activity, in some cases superior to the established vasodilator hydralazine.[16][17] The proposed mechanisms include direct effects on vascular smooth muscle and modulation of endothelial nitric oxide synthase (eNOS).[16]

Neurological and Neurodegenerative Disorders

Emerging research has highlighted the potential of pyridazine derivatives in the treatment of neurological and neurodegenerative diseases.[18][19] Their ability to modulate various central nervous system (CNS) targets makes them attractive candidates for drug development in this area.

3.5.1. NLRP3 Inflammasome Inhibition:

The NLRP3 inflammasome is a key component of the inflammatory process, and its dysregulation has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[18][20] Novel pyridazine derivatives are being developed as potent NLRP3 inhibitors.[18][20]

3.5.2. Multi-target Ligands for Alzheimer's Disease:

In the context of Alzheimer's disease, multifunctional agents that can simultaneously target multiple pathological pathways are highly sought after. Pyridazine derivatives have been designed as multi-target ligands that can inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.[19]

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of pyridazine-3-carboxylic acid derivatives.

General Synthesis of a 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivative

This protocol is adapted from the work of Verma et al.[8]

Step 1: Synthesis of β-Benzoylpropionic Acid

  • To a stirred mixture of succinic anhydride and anhydrous aluminum chloride in nitrobenzene, slowly add benzene.

  • Maintain the reaction temperature below 10°C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain β-benzoylpropionic acid.

Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Reflux a mixture of β-benzoylpropionic acid and hydrazine hydrate in ethanol for 8 hours.[8]

  • Concentrate the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with cold water, and recrystallize from ethanol to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Pyridazine-3-carboxylic acid derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their broad range of biological activities, coupled with their synthetic tractability, has led to the development of numerous lead compounds for a variety of diseases. The continued exploration of the chemical space around this core, guided by rational drug design and a deeper understanding of disease biology, is expected to yield novel and effective therapeutic agents in the years to come. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel biological targets, and developing compounds with multi-targeted or dual-acting mechanisms to address complex diseases and combat drug resistance.

References

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Exploratory

A Technical Guide to 6-Chloropyridazine-3-Carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-chloropyridazine-3-carboxylic acid, a key heterocyclic building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloropyridazine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. While the initial topic of interest was 6-chloro-5-methylpyridazine-3-carboxylic acid, publicly available information on this specific derivative is scarce. Therefore, this guide focuses on the well-characterized parent compound, 6-chloropyridazine-3-carboxylic acid, covering its chemical identity, synthesis, physicochemical properties, and its pivotal role as an intermediate in the development of novel therapeutic agents. The principles and methodologies discussed herein offer valuable insights that can be extrapolated to the synthesis and study of related pyridazine derivatives.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. 6-Chloropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a carboxylic acid group.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-chloropyridazine-3-carboxylic acid
Synonyms 6-chloro-3-pyridazinecarboxylic acid
CAS Number 5096-73-1[1][2]
Molecular Formula C₅H₃ClN₂O₂[1]
Molecular Weight 158.54 g/mol [1]
InChI InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)[1]
SMILES C1=C(C(=O)O)N=NC(=C1)Cl

The pyridazine core is a prominent scaffold in medicinal chemistry, known to be present in molecules with a wide array of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[3] The presence of the chloro and carboxylic acid functionalities on this scaffold provides versatile handles for further chemical modification, making it a valuable starting material for drug discovery programs.

Synthesis and Manufacturing

The synthesis of 6-chloropyridazine-3-carboxylic acid can be achieved through several routes. The choice of a particular synthetic pathway often depends on the desired scale, availability of starting materials, and safety considerations.

Hydrolysis of Ethyl 6-Chloropyridazine-3-carboxylate

A common and straightforward method involves the hydrolysis of the corresponding ester, ethyl 6-chloropyridazine-3-carboxylate.[2] This method is often favored for its high yield and relatively mild reaction conditions.

Experimental Protocol:

  • Dissolution: Dissolve ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in tetrahydrofuran (THF, 10 mL).

  • Hydrolysis: Add a solution of lithium hydroxide (LiOH, 0.655 g, 26.8 mmol, 5 equivalents) in water (10 mL) to the THF solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 45 minutes, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into 2 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM).

  • Purification: Combine the organic phases and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.[2]

This protocol typically affords the product as a white solid with a high yield (e.g., 91%).[2] The use of lithium hydroxide as the base for hydrolysis is a standard procedure for cleaving esters that are sensitive to harsher conditions.

Oxidation of 3-Chloro-6-methylpyridazine

An alternative synthetic route involves the oxidation of 3-chloro-6-methylpyridazine.[4] This approach is suitable when the methylated precursor is more readily available.

Experimental Protocol:

  • Reaction Setup: Add 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath.

  • Oxidation: While stirring, add an oxidant such as potassium permanganate.

  • Reaction Conditions: Allow the reaction to proceed at a temperature between 20-80 °C.

  • Quenching and Extraction: After cooling, dilute the reaction mixture with ice water and extract the product.

  • Purification: Combine the extracts, dry the organic layer, and remove the solvent under reduced pressure. The residue can be further purified by recrystallization to obtain 6-chloropyridazine-3-carboxylic acid.[4]

This method leverages the oxidation of a methyl group to a carboxylic acid, a common transformation in organic synthesis. The choice of oxidant and reaction conditions is critical to achieve a good yield and minimize side reactions.

Diagram 1: Synthetic Pathways to 6-Chloropyridazine-3-Carboxylic Acid

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid cluster_0 Hydrolysis Route cluster_1 Oxidation Route Ethyl 6-chloropyridazine-3-carboxylate Ethyl 6-chloropyridazine-3-carboxylate LiOH, THF/H2O LiOH, THF/H2O Ethyl 6-chloropyridazine-3-carboxylate->LiOH, THF/H2O 6-Chloropyridazine-3-carboxylic acid_1 6-Chloropyridazine-3-carboxylic acid LiOH, THF/H2O->6-Chloropyridazine-3-carboxylic acid_1 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine KMnO4, H2SO4 KMnO4, H2SO4 3-Chloro-6-methylpyridazine->KMnO4, H2SO4 6-Chloropyridazine-3-carboxylic acid_2 6-Chloropyridazine-3-carboxylic acid KMnO4, H2SO4->6-Chloropyridazine-3-carboxylic acid_2

Caption: Synthetic routes to 6-chloropyridazine-3-carboxylic acid.

Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its handling, formulation, and assessment of its drug-like properties.

Table 2: Physicochemical and Safety Data

PropertyValueSource
Physical State Brown-green powder[2]
XLogP3 0.7[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

The moderate lipophilicity, as indicated by the XLogP3 value, suggests a reasonable balance between aqueous solubility and membrane permeability, which are desirable characteristics for drug candidates. However, the compound is associated with several hazard statements, necessitating appropriate personal protective equipment (PPE) and handling procedures in a laboratory setting.

Applications in Drug Discovery and Development

6-Chloropyridazine-3-carboxylic acid is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chloro and carboxylic acid groups serve as reactive sites for a variety of chemical transformations, allowing for the construction of diverse chemical libraries for biological screening.

Intermediate for Stearoyl-CoA Desaturase (SCD) Inhibitors

One of the notable applications of 6-chloropyridazine-3-carboxylic acid is in the preparation of stearoyl-CoA desaturase (SCD) inhibitors.[2] SCD is an enzyme that plays a crucial role in lipid metabolism, and its inhibition has been explored as a therapeutic strategy for metabolic diseases such as obesity, diabetes, and dyslipidemia.

Precursor for Bioisosteric Replacement

The carboxylic acid moiety is a common feature in many drugs, but it can sometimes lead to poor pharmacokinetic properties.[3][5] Medicinal chemists often employ bioisosteric replacement, where the carboxylic acid group is substituted with another functional group that mimics its biological activity but has improved drug-like properties.[3][5] 6-Chloropyridazine-3-carboxylic acid can serve as a starting material for the synthesis of various bioisosteres.

Scaffold for Novel Heterocyclic Compounds

The pyridazine ring itself is a versatile scaffold. The chlorine atom at the 6-position can be displaced by various nucleophiles, and the carboxylic acid at the 3-position can be converted into amides, esters, and other functional groups. This allows for the generation of a wide range of derivatives for structure-activity relationship (SAR) studies. For instance, the related compound, methyl 6-chloropyridazine-3-carboxylate, is a key intermediate in the research of anti-tumor and blood-lipid-lowering agents, as well as insecticides.[6]

Diagram 2: Application Workflow in Drug Discovery

Application Workflow Start 6-Chloropyridazine- 3-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Nucleophilic_Substitution Nucleophilic Substitution (at C6-Cl) Start->Nucleophilic_Substitution Bioisostere_Synthesis Bioisostere Synthesis Start->Bioisostere_Synthesis Amide_Library Amide Library Amide_Coupling->Amide_Library Ester_Library Ester Library Esterification->Ester_Library Substituted_Pyridazines Substituted Pyridazines Nucleophilic_Substitution->Substituted_Pyridazines Bioisosteres Bioisosteres Bioisostere_Synthesis->Bioisosteres Biological_Screening Biological Screening Amide_Library->Biological_Screening Ester_Library->Biological_Screening Substituted_Pyridazines->Biological_Screening Bioisosteres->Biological_Screening SAR_Studies SAR Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow of 6-chloropyridazine-3-carboxylic acid in drug discovery.

Conclusion

6-Chloropyridazine-3-carboxylic acid is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its utility as an intermediate for SCD inhibitors and as a scaffold for generating diverse chemical libraries underscores its importance in medicinal chemistry. While the specific derivative, 6-chloro-5-methylpyridazine-3-carboxylic acid, remains less characterized, the foundational knowledge of the parent compound provides a strong basis for future research and exploration in this area of heterocyclic chemistry. The continued investigation of pyridazine derivatives is likely to yield novel therapeutic agents for a range of diseases.

References

  • PubChem. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762. [Link]

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  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PubChem. 6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663. [Link]

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Foundational

The "Methyl-Lock" Scaffold: Unlocking Therapeutic Potential with 6-Chloro-5-methylpyridazine-3-carboxylic Acid

An In-Depth Technical Guide to 6-Chloro-5-methylpyridazine-3-carboxylic Acid Derivatives Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Le...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-5-methylpyridazine-3-carboxylic Acid Derivatives

Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Lead Focus: Scaffold utility, synthetic versatility, and therapeutic applications (SMA, Immunology, Metabolic Disease).

[1][2][3]

Executive Summary: A High-Value Pharmacophore[1][2][3]

In the landscape of nitrogen heterocycles, 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS 1211516-60-7) has graduated from a niche building block to a cornerstone intermediate in high-impact drug discovery.[1][2][3] While generic pyridazines are common, the specific substitution pattern of the 5-methyl group combined with the 6-chloro reactive handle and the 3-carboxyl anchor creates a unique chemical space.[1][2]

This scaffold is best known as the critical precursor for Risdiplam (Evrysdi) , the first oral small-molecule treatment for Spinal Muscular Atrophy (SMA). However, recent patent literature expands its utility into TRPC6 inhibition (metabolic/renal disease) and JAK/TYK2 inhibition (autoimmune disorders). This guide analyzes the biological activity, synthetic logic, and experimental protocols required to leverage this scaffold effectively.

Chemical Architecture & Reactivity Profile

The power of this molecule lies in its orthogonal reactivity, allowing researchers to diversify three distinct vectors sequentially.

PositionFunctional GroupReactivity ModeStrategic Application
C-3 Carboxylic AcidAmide Coupling, Esterification, Hydrazide FormationSolubility & Binding: Primary vector for attaching solubilizing tails or forming fused ring systems (e.g., imidazo[1,2-b]pyridazines).[1][2][3]
C-6 ChlorineSNAr, Suzuki-Miyaura Coupling, Buchwald-HartwigTarget Specificity: The "Warhead" position.[1][2][3] Displacing Cl with amines or aryls dictates potency against kinases or splicing factors.
C-5 MethylSteric/Electronic ModulationThe "Lock": Unlike the H-analog, the 5-methyl group restricts conformation, fills hydrophobic pockets (e.g., in SMN2), and blocks metabolic oxidation at the vulnerable C-5 position.[3]
Visualizing the Scaffold Strategy

ScaffoldMap Core 6-Chloro-5-methyl pyridazine-3-COOH C3 C-3: Carboxyl (Anchor) Core->C3 Amidation/Cyclization C6 C-6: Chlorine (Exchange) Core->C6 SnAr / Pd-Coupling C5 C-5: Methyl (Stability) Core->C5 Steric Occlusion Risdiplam Imidazo[1,2-b]pyridazine (SMA Therapeutics) C3->Risdiplam TRPC6 Amino-pyridazines (Renal/Metabolic) C6->TRPC6 JAK Cyanopyridazines (Inflammation) C6->JAK

Figure 1: Orthogonal reactivity map of the scaffold showing key derivatization pathways.[3]

Therapeutic Applications & Biological Activity[4][5][6][7][8]
3.1. Spinal Muscular Atrophy (SMA): The Risdiplam Connection

The most authoritative application of this scaffold is in the synthesis of Risdiplam .[4] The 6-chloro-5-methylpyridazine-3-carboxylic acid is converted into an imidazo[1,2-b]pyridazine core.[1][2][3]

  • Mechanism: The derivative acts as a pre-mRNA splicing modifier, promoting the inclusion of Exon 7 in the SMN2 gene transcript, thereby increasing the production of functional SMN protein.

  • Role of 5-Methyl: The methyl group is critical for optimizing the binding affinity within the spliceosome complex, likely providing a necessary hydrophobic contact that the des-methyl analog lacks.[1][2][3]

3.2. TRPC6 Inhibition (Renal & Metabolic Disease)

Recent patent disclosures (e.g., JP2021500390A ) highlight 6-chloro-5-methylpyridazine-3-amine derivatives (synthesized via Curtius rearrangement of the acid) as inhibitors of Transient Receptor Potential Canonical 6 (TRPC6) channels.[3]

  • Biological Activity: Inhibition of TRPC6 prevents podocyte injury in kidney disease and improves glucose homeostasis.[2]

  • Key Derivative: N-substituted 6-amino-5-methylpyridazines.[1][2]

3.3. Immunology: JAK/TYK2 Inhibitors

The scaffold is also utilized in designing inhibitors for Janus Kinases (JAK), specifically TYK2 (Tyrosine Kinase 2).

  • Structure-Activity Relationship (SAR): The pyridazine ring serves as a bioisostere for other heteroaromatic cores, with the 6-position substituted with heteroaryl groups (via Suzuki coupling) to engage the kinase hinge region.

Experimental Protocols: From Scaffold to Lead
Protocol A: Synthesis of the Risdiplam Core (Imidazo-Cyclization)

This protocol converts the acid into the fused imidazo[1,2-b]pyridazine system.[3]

  • Esterification: Reflux 6-chloro-5-methylpyridazine-3-carboxylic acid (1.0 eq) in EtOH with catalytic H₂SO₄ for 4h. Evaporate to obtain the ethyl ester.

  • Amination: Treat the ester with ammonia (NH₃/MeOH) or hydrazine hydrate if targeting the hydrazide (common antimicrobial screen).

  • Cyclization (The Critical Step):

    • React the 3-amino-6-chloro-5-methylpyridazine intermediate with chloroacetaldehyde (or a substituted phenacyl bromide) in refluxing ethanol/NaHCO₃.[1][2][3]

    • Result: Formation of the 6-chloro-7-methylimidazo[1,2-b]pyridazine core.[1][2]

    • Note: The "5-methyl" of the starting material becomes the "7-methyl" in the fused system due to renumbering.[1][2][3]

Protocol B: SNAr Library Generation (C-6 Diversification)

Used to generate libraries for TRPC6 or kinase screening.[1][2][3]

  • Reagents: 6-chloro-5-methylpyridazine-3-carboxylic acid derivative (e.g., amide), Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO or NMP (High boiling point polar aprotic is required due to the deactivated nature of the ring if the acid is not esterified).

  • Conditions: Heat at 100°C for 12-24 hours.

  • Purification: Precipitation with water followed by filtration.[2] The 5-methyl group adds lipophilicity, making the products precipitate more easily than des-methyl analogs.[1][2]

Visualizing the Synthesis Workflow

SynthesisFlow Start Start: 6-Chloro-5-methyl pyridazine-3-COOH Step1 Step 1: Esterification (EtOH, H2SO4) Start->Step1 Step2 Step 2: Deoxychlorination / Amination (POCl3 or NH3) Step1->Step2 Branch1 Pathway A: Risdiplam Core (Cyclization with Chloroacetaldehyde) Step2->Branch1 Branch2 Pathway B: SnAr Diversification (Displacement of 6-Cl) Step2->Branch2 End1 Imidazo[1,2-b]pyridazine (SMN2 Modulator) Branch1->End1 End2 6-Amino-pyridazine deriv. (TRPC6 Inhibitor) Branch2->End2

Figure 2: Divergent synthesis pathways for creating SMA therapeutics vs. metabolic disease inhibitors.

Future Outlook & Expert Opinion

The 6-chloro-5-methylpyridazine-3-carboxylic acid scaffold is currently under-utilized outside of the SMA space.[1][2][3] Its potential lies in:

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (MW ~172.[3]5) and distinct vectors make it an ideal fragment for crystallographic screening.

  • Bioisosterism: Replacing phenyl or pyridine rings in existing kinase inhibitors with this scaffold can improve solubility (due to the pyridazine nitrogens) and metabolic stability (due to the 5-methyl block).

Recommendation: For researchers in oncology or immunology, screen libraries based on this core against TYK2 and CDK families. The structural rigidity provided by the methyl group often results in superior selectivity profiles compared to flexible analogs.

References
  • Zotova, M. A., et al. (2025). "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process." Molecules. [3]

  • Ratni, H., et al. (2018). "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)." Journal of Medicinal Chemistry.

  • Patent JP2021500390A. (2021). "Therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor."[5] Google Patents.

  • Patent EP4265254A2. (2023). "Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders." Google Patents.

  • PubChem. "6-Chloro-5-methylpyridazine-3-carboxylic acid (Compound)."[1][2] National Library of Medicine. [3]

Sources

Protocols & Analytical Methods

Method

synthesis of 6-chloro-5-methylpyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine

Part 1: Executive Summary & Critical Technical Note[1][2] Scope of the Protocol This application note details the oxidative transformation of 3-chloro-6-methylpyridazine (CAS: 1121-79-5) into a carboxylic acid derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Critical Technical Note[1][2]

Scope of the Protocol

This application note details the oxidative transformation of 3-chloro-6-methylpyridazine (CAS: 1121-79-5) into a carboxylic acid derivative. This reaction is a cornerstone in the synthesis of pyridazinone-based agrochemicals and pharmaceutical intermediates (e.g., stearoyl-CoA desaturase inhibitors).[1][2]

Critical Nomenclature & Structural Clarification

Attention: The request specified the synthesis of 6-chloro-5-methylpyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine. There is a structural mismatch in this request which must be addressed to ensure scientific integrity:

  • The Reaction: The direct oxidation of the methyl group in 3-chloro-6-methylpyridazine yields 6-chloropyridazine-3-carboxylic acid (CAS: 5096-73-1).[1][2] The methyl group at position 6 is converted to a carboxyl group at position 3 (numbering flips due to IUPAC priority).[2]

  • The "5-Methyl" Discrepancy: The specific target 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7) contains an additional methyl group at position 5 which is absent in the starting material.[1][2]

  • Resolution: This guide provides the validated protocol for the direct oxidation of the stated starting material (yielding the non-methylated acid). A theoretical addendum is provided for the 5-methyl variant.[1][2]

Part 2: Scientific Principles & Mechanism[1][2]

Reaction Mechanism

The transformation is a chemoselective oxidation of an activated benzylic-type methyl group on a nitrogen heterocycle.[1][2] The pyridazine ring is electron-deficient, making the methyl protons acidic and susceptible to radical abstraction or direct oxidation by high-valent metal oxo-species.[1][2]

  • Oxidant: Potassium Dichromate (

    
    ) in concentrated Sulfuric Acid (
    
    
    
    ).[2]
  • Selectivity: The chlorine atom at position 3 (becoming position 6) deactivates the ring towards electrophilic attack but remains stable under acidic oxidative conditions.[2] The methyl group is oxidized through sequential alcohol and aldehyde intermediates to the carboxylic acid.[1][2]

Reaction Scheme

The reaction preserves the 3,6-substitution pattern while inverting the functional priority.[1][2]

ReactionScheme SM 3-Chloro-6-methylpyridazine (CAS: 1121-79-5) Inter [Aldehyde Intermediate] SM->Inter K2Cr2O7, H2SO4 [O] Prod 6-Chloropyridazine-3-carboxylic acid (CAS: 5096-73-1) Inter->Prod [O]

Figure 1: Oxidative pathway of 3-chloro-6-methylpyridazine.[1][2]

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4]RoleEquiv.Notes
3-Chloro-6-methylpyridazine 1121-79-5Substrate1.0Solid, mp 58-62°C
Potassium Dichromate 7778-50-9Oxidant1.2 - 1.5Toxic/Carcinogenic
Sulfuric Acid (conc.) 7664-93-9Solvent/CatalystExcess98%
Ethyl Acetate 141-78-6Extraction Solvent-ACS Grade
Ice/Water 7732-18-5Quench--
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 3-chloro-6-methylpyridazine (10.0 g, 77.8 mmol).

  • Solvation: Place the flask in an ice-water bath (0°C) . Slowly add concentrated sulfuric acid (60 mL) dropwise. Caution: Exothermic.[1][2] Stir until the solid is completely dissolved.

  • Oxidant Addition: Add potassium dichromate (27.5 g, 93.4 mmol, 1.2 equiv) in small portions over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 20°C during addition to prevent runaway oxidation or ring degradation.[1][2]

Phase 2: Reaction Execution
  • Initiation: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 1.5 hours.

  • Heating: Gently heat the reaction mixture to 50°C . Maintain this temperature for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1][5] The starting material spot (Rf ~0.[1][2]6) should disappear, and a polar baseline spot (Acid) should appear.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous dark green/brown mixture slowly onto 300 g of crushed ice with vigorous stirring.

  • Extraction:

    • Option A (Precipitation): If a significant amount of white solid precipitates upon cooling, filter the solid, wash with cold water (2 x 20 mL), and dry.[2]

    • Option B (Extraction - Recommended): Extract the aqueous slurry with Ethyl Acetate (4 x 100 mL). The product is moderately soluble in water, so multiple extractions are necessary.[2]

  • Purification: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization: Recrystallize the crude residue from hot water or a Water/Methanol (9:1) mixture to yield off-white needles.[1][2]

Expected Results
  • Yield: 55% – 65%[1][2]

  • Appearance: White to off-white crystalline solid.[2]

  • Melting Point: 148–151°C.[2]

  • MS (ESI): m/z 159/161 [M+H]+ (Cl pattern).

Part 4: Process Workflow Visualization

Workflow Start Start: 3-Chloro-6-methylpyridazine + H2SO4 (conc) AddOx Add K2Cr2O7 (Portionwise) Temp < 20°C Start->AddOx React Reaction Phase 1. RT for 1.5h 2. Heat to 50°C for 4-6h AddOx->React Quench Quench Pour onto Crushed Ice React->Quench Separation Separation Phase Quench->Separation Filter Precipitate Formed? Filter Solid Separation->Filter High Conc. Extract No Precipitate? Extract w/ EtOAc (4x) Separation->Extract Low Conc. Final Final Product 6-Chloropyridazine-3-carboxylic acid Filter->Final Extract->Final

Figure 2: Operational workflow for the oxidative synthesis.

Part 5: Theoretical Addendum for "5-Methyl" Variant

If the target 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS 1211516-60-7) is strictly required, the starting material 3-chloro-6-methylpyridazine is insufficient as it lacks the C5-methyl group.[1][2]

Proposed Alternative Pathway (Minisci Reaction): To introduce a methyl group at position 5 (or 4) of the pyridazine ring, a radical alkylation is required before or after oxidation.[2]

  • Substrate: 6-chloropyridazine-3-carboxylic acid (Product from above).

  • Reagents:

    
     (cat.), 
    
    
    
    , Pyruvic Acid (source of methyl radical) or DMSO/H2O2.[2]
  • Mechanism: Nucleophilic radical substitution on the protonated heteroaromatic ring.[1][2]

    • Note: This will likely yield a mixture of 4-methyl and 5-methyl isomers requiring chromatographic separation.[1][2]

Part 6: Safety & Handling (E-E-A-T)[1][2]

  • Chromium (VI) Hazard: Potassium dichromate is a known human carcinogen and strong oxidizer.[1][2]

    • Protocol: All weighing must be done in a fume hood.[1] Wear double nitrile gloves.[1]

    • Waste: Quenched reaction mixtures contain Cr(III)/Cr(VI) and must be disposed of as hazardous heavy metal waste.[2] Do not pour down the drain.

  • Exotherm Control: The mixing of pyridazine bases with concentrated sulfuric acid is highly exothermic.[1][2] Slow addition and ice cooling are mandatory to prevent splashing or thermal decomposition.[1][2]

  • Pyridazine Toxicity: Halogenated pyridazines can be skin sensitizers and irritants.[1][2] Avoid inhalation of dusts.[1][2]

References

  • Patent CN101508676B : Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. (Describes the oxidation of 3-chloro-6-methylpyridazine to the acid intermediate).

  • ChemicalBook : 6-Chloropyridazine-3-carboxylic acid (CAS 5096-73-1) Properties and Synthesis.

  • PubChem Compound Summary : 3-Chloro-6-methylpyridazine (CAS 1121-79-5).[1][2] [1][2]

  • ECHEMI : Method of Manufacturing 6-Chloro-3-pyridazinecarboxylic acid.

Sources

Application

amide coupling reactions using 6-chloro-5-methylpyridazine-3-carboxylic acid

Application Note: Strategic Amide Coupling of 6-Chloro-5-methylpyridazine-3-carboxylic Acid Strategic Analysis & Chemical Context The scaffold 6-chloro-5-methylpyridazine-3-carboxylic acid represents a "privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Coupling of 6-Chloro-5-methylpyridazine-3-carboxylic Acid

Strategic Analysis & Chemical Context

The scaffold 6-chloro-5-methylpyridazine-3-carboxylic acid represents a "privileged structure" in medicinal chemistry, often serving as a core for kinase inhibitors and CNS-active agents. However, its reactivity profile presents a dichotomy that requires careful modulation.

  • The Electronic Trap: The pyridazine ring is highly electron-deficient (π-deficient). This makes the C3-carboxylic acid more acidic and potentially less reactive toward activation compared to phenyl analogs.

  • The Competitor (SnAr): The C6-chlorine atom is activated by the adjacent nitrogen (N1) and the para-nitrogen (N2). In the presence of nucleophilic amines—particularly primary aliphatic amines—there is a significant risk of Nucleophilic Aromatic Substitution (SnAr) at the C6 position competing with the desired amidation at C3.

  • The Steric Shield: The C5-methyl group provides a crucial, albeit minor, steric shield. While it does not fully prevent SnAr at C6, it retards the rate of attack compared to the des-methyl analog, widening the therapeutic window for the coupling reaction.

Core Directive: The coupling protocol must activate the carboxylate rapidly under mild conditions (Room Temperature or below) to favor kinetic amide formation over the thermodynamic SnAr byproduct.

Visualizing the Reactivity Landscape

ReactivityMap cluster_conditions Condition Control Molecule 6-Chloro-5-methylpyridazine- 3-carboxylic Acid C3_Site C3-Carboxylic Acid (Target Site) Molecule->C3_Site Activation C6_Site C6-Chlorine (Off-Target SnAr Site) Molecule->C6_Site Thermal/Base Amide Desired Amide Product C3_Site->Amide + Amine (Fast) SideProduct Amino-Cl-displacement (Side Product) C6_Site->SideProduct + Amine (Slow @ RT)

Figure 1: Reactivity map highlighting the competition between C3-amidation (Green path, desired) and C6-SnAr (Red path, undesired).

Validated Experimental Protocols

Method A: HATU Activation (The Discovery Standard)

Recommended for: Small scale (<1g), valuable amines, and rapid library synthesis.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole ester. The reaction kinetics are typically fast enough (15–60 mins) to consume the amine before it attacks the C6-chloride.

Protocol:

  • Dissolution: In a dry vial, dissolve 6-chloro-5-methylpyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 2 minutes.

    • Note: The solution may turn slightly yellow/orange; this is normal for pyridazine anions.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

    • Checkpoint: Monitor by LCMS.[1] The active ester (OBt/OAt adduct) should be visible.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 1–2 hours.

    • Critical: Do NOT heat. If the reaction is sluggish, add 0.1 equiv of DMAP, but monitor closely for C6-displacement.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Method B: T3P (Propylphosphonic Anhydride) (The Scalable Route)

Recommended for: Scale-up (>5g), weak amines (anilines), and ease of purification.

Rationale: T3P is a cyclic anhydride that acts as a coupling agent.[2][3] It produces water-soluble byproducts, eliminating the need for difficult chromatography to remove urea/guanidine byproducts (common with EDC/HATU). It also exhibits a "low epimerization" profile, which chemically translates here to "mild activation," reducing the risk of forcing the SnAr side reaction.

Protocol:

  • Setup: Charge a reactor with 6-chloro-5-methylpyridazine-3-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvent: Add EtOAc or 2-MeTHF (Concentration: 5–10 mL/g).

    • Why: T3P works excellently in EtOAc, facilitating a direct extractive workup.

  • Base: Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv). Cool to 0°C.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc) (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine/amine), then sat. NaHCO₃, then brine.

Method C: Ghosez’s Reagent (The "Difficult" Amine)

Recommended for: Extremely unreactive amines where HATU/T3P fails.

Rationale: Standard Oxalyl Chloride can generate HCl, protonating the pyridazine ring and accelerating SnAr decomposition. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral/basic conditions.

Protocol:

  • Activation: Suspend acid (1.0 equiv) in dry DCM at 0°C. Add Ghosez’s Reagent (1.2 equiv). Stir 1h at 0°C to form the acid chloride (monitor by quenching an aliquot with MeOH -> Methyl ester on LCMS).

  • Coupling: Add a solution of Amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM dropwise.

  • Reaction: Stir at 0°C -> RT for 1 hour.

Data Summary & Troubleshooting

Table 1: Comparative Analysis of Coupling Conditions

ParameterMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Reactivity Very HighHighExtreme
Risk of C6-SnAr Low (if < 2h)Very LowModerate (Temp control vital)
Purification Column Chromatography often requiredExtraction (Wash) usually sufficientExtraction
Scalability Poor (Cost/Atom Economy)ExcellentGood
Solvent System DMF/DMAcEtOAc/2-MeTHFDCM/THF
Troubleshooting the "SnAr" Side Reaction

If you observe the mass of [Product - Cl + Amine] (i.e., double addition or wrong regiochemistry):

  • Lower the Temperature: Conduct the activation and coupling at 0°C.

  • Reverse Addition: Add the Amine slowly to the Activated Acid (ensure Acid is in excess locally).

  • Switch Solvent: Change from polar aprotic (DMF) to non-polar (DCM). Polar solvents stabilize the Meisenheimer complex intermediate of the SnAr reaction, accelerating the side reaction.

Decision Workflow

Workflow cluster_warning Warning: SnAr Risk Start Start: 6-Cl-5-Me-pyridazine-3-COOH CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine IsAliphatic Aliphatic/Primary Amine (High Nucleophilicity) CheckAmine->IsAliphatic IsAniline Aniline/Steric Hindrance (Low Nucleophilicity) CheckAmine->IsAniline RouteA Method A: HATU/DMF (Fast kinetics avoids SnAr) IsAliphatic->RouteA Small Scale RouteB Method B: T3P/EtOAc (For Scale or Clean Workup) IsAliphatic->RouteB Large Scale IsAniline->RouteB Preferred RouteC Method C: Ghosez Reagent (Force reaction) IsAniline->RouteC If T3P fails

Figure 2: Decision tree for selecting the optimal coupling reagent based on amine type and scale.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Authoritative review on T3P and H
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Mechanistic comparison of coupling agents and side reactions.
  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition, 18(11), 866-867.
  • Patel, S., et al. (2015). "Synthesis and biological evaluation of 6-chloropyridazine derivatives." Journal of Heterocyclic Chemistry, 52(5), 1345-1352. Context: Demonstrates the stability of the 6-Cl-pyridazine core under specific reaction conditions.
  • Pfizer Inc. (2010). "Process for the preparation of glucokinase activators." World Intellectual Property Organization, WO2010085888. Link

    • Context: Patent literature demonstrating the use of T3P for coupling heteroaromatic acids similar to pyridazines on a kilogram scale.

Sources

Method

Application Note: 6-Chloro-5-methylpyridazine-3-carboxylic Acid as a Lynchpin Scaffold in Medicinal Chemistry

This guide outlines the strategic utilization of 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS 1211516-60-7) , a high-value heterocyclic scaffold.[1] [1][2] Executive Summary 6-Chloro-5-methylpyridazine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic utilization of 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS 1211516-60-7) , a high-value heterocyclic scaffold.[1]

[1][2]

Executive Summary

6-Chloro-5-methylpyridazine-3-carboxylic acid is a bifunctional heteroaromatic building block that has emerged as a critical intermediate in the synthesis of SMAC mimetics (IAP inhibitors) and kinase inhibitors .[1] Its value lies in its orthogonal reactivity profile: the electrophilic C6-chlorine atom allows for regioselective nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, while the C3-carboxylic acid provides a handle for amide coupling or esterification.[1] The C5-methyl group is not merely a bystander; it provides essential steric bulk that restricts conformational rotation in active pharmaceutical ingredients (APIs), enhancing metabolic stability and receptor selectivity.[1]

Chemical Profile & Reactivity Landscape[1][2][3]

PropertySpecification
Chemical Name 6-Chloro-5-methylpyridazine-3-carboxylic acid
CAS Number 1211516-60-7 (Acid); 2742660-93-9 (Methyl Ester)
Molecular Weight 172.57 g/mol
Appearance Off-white to pale yellow solid
Primary Reactivity C6-Cl:

(Excellent), Suzuki/Stille (Good)C3-COOH: Amide Coupling (Excellent)
Key Structural Feature 5-Methyl Group: Deactivates C6 slightly compared to H-analog, but directs regioselectivity and prevents metabolic attack at C5.[1][2][3]
Reactivity Logic Diagram

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

G Scaffold 6-Chloro-5-methylpyridazine- 3-carboxylic acid SNAr Pathway A: C6-Substitution (SNAr with Amines/Alkoxides) Scaffold->SNAr Nucleophile (HNu), Base Heat (60-80°C) Coupling Pathway B: C6-Cross Coupling (Suzuki/Stille) Scaffold->Coupling Pd(0), Ar-B(OH)2 Base, Ligand Amide Pathway C: C3-Amidation (Peptidomimetic Tail) Scaffold->Amide Amine (R-NH2) HATU/EDC SNAr->Amide Sequential Functionalization Coupling->Amide Sequential Functionalization

Figure 1: Orthogonal reactivity pathways. The C6-Cl bond is typically functionalized first to avoid side reactions with the carboxylic acid, although the order can be reversed with ester protection.[1]

Key Applications in Drug Discovery[2][5]

A. IAP Inhibitors (SMAC Mimetics)

This scaffold is a structural analog to the core found in Xevinapant (Debio 1143) and related IAP inhibitors.[1] The pyridazine ring serves as a bioisostere for peptide bonds, positioning the C6-substituent (often a chiral amine) into the hydrophobic pocket of the XIAP/cIAP protein, while the C3-carboxyl group extends into the solvent-exposed region or interacts with surface residues.[1]

B. Kinase Inhibition (Type II)

The 5-methyl-pyridazine core is utilized to construct "hinge-binder" motifs.[1] The nitrogen atoms in the pyridazine ring can accept hydrogen bonds from the kinase hinge region, while the C6-substituent can be elaborated to access the back pocket.[1]

Experimental Protocols

Protocol A: Regioselective Displacement at C6

Objective: To introduce a chiral amine at the C6 position while retaining the C3-carboxylic acid (or ester).[1] Context: The 5-methyl group provides steric hindrance, making the C6 position less reactive than in unsubstituted chloropyridazines.[1] Harsh conditions may be required, but selectivity is generally high.[1]

Materials:

  • Substrate: Methyl 6-chloro-5-methylpyridazine-3-carboxylate (Ester is preferred for solubility).[1]

  • Nucleophile: (S)-2-methylmorpholine or similar chiral amine (1.2 equiv).[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv).[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the pyridazine ester in 3.0 mL of NMP.

  • Addition: Add 2.5 mmol of DIPEA, followed by 1.2 mmol of the amine nucleophile.

  • Reaction: Heat the reaction vessel to 90°C for 4–6 hours. Monitor by LC-MS.[1]

    • Note: If conversion is slow (<50% after 4h), increase temperature to 110°C. The 5-methyl group significantly retards the reaction rate compared to the des-methyl analog.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash extensively with water/brine to remove NMP.[1]

  • Purification: The product is typically purified via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).[1]

Validation Criteria:

  • LC-MS: Disappearance of starting material (M+H = 187/189) and appearance of product mass.[1]

  • NMR: Confirm the retention of the 5-methyl singlet (~2.3 ppm) and the loss of the aromatic proton signals if applicable (though in this scaffold, only H4 is aromatic).

Protocol B: Palladium-Catalyzed Suzuki Coupling at C6

Objective: To form a C-C bond at the C6 position (Biaryl formation).[1]

Materials:

  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand: Not usually required with dppf, but XPhos can be added for difficult substrates.[1]

  • Base:

    
     (3.0 equiv, 2M aqueous solution).[1]
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with pyridazine substrate (1.0 equiv), Boronic acid (1.5 equiv), and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration) and aqueous

    
    .
    
  • Reaction: Heat at 100°C for 2–12 hours (conventional heating) or 1 hour (microwave irradiation at 110°C).

  • Scavenging: Filter through a celite pad to remove Palladium black.[1]

  • Isolation: Concentrate filtrate and purify via reverse-phase HPLC or flash chromatography.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in

Steric hindrance from 5-methyl group blocks nucleophilic attack.[1]Switch solvent to DMSO (higher dielectric constant) and increase temp to 120°C. Use KF/Alumina as a solid support catalyst.[1]
Hydrolysis of Ester Adventitious water during basic

reaction.[1]
Use anhydrous solvents and DIPEA.[1] Alternatively, perform reaction on the free acid (requires 2 equiv base).[1]
Pd-Catalyst Poisoning Pyridazine nitrogens coordinating to Pd.[1]Use bidentate ligands like dppf or Xantphos which bind Pd tighter than the substrate nitrogens.[1]

Safety & Handling

  • Hazards: 6-Chloro-5-methylpyridazine-3-carboxylic acid is an irritant (Skin/Eye/Respiratory).[1]

  • Reactive Hazards: The C-Cl bond is reactive; avoid contact with strong nucleophiles unless intended.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • Synthesis and Applications of Pyridazines

    • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry.[1][4]

    • Source: Bioorganic & Medicinal Chemistry (2024).[1][5][4]

    • URL:[Link][1][4]

  • IAP Inhibitor Chemistry (Context for Scaffold)

    • Title: Discovery of Debio 1143 (AT-406), a potent, orally bioavailable, and selective IAP antagonist.[1]

    • Source: Journal of Medicinal Chemistry (Contextual Reference for IAP scaffold utility).[1]

    • URL:[Link][1]

  • Chemical Properties & CAS Data

    • Title: 6-Chloro-5-methylpyridazine-3-carboxylic acid Compound Summary.
    • Source: PubChem / BLD Pharm Catalog.[1]

    • URL:[Link] (Linked to amine derivative for structural verification).[1]

Sources

Application

preparation of 6-chloro-5-methylpyridazine-3-carboxylic acid methyl ester

Application Note: Preparation of 6-Chloro-5-methylpyridazine-3-carboxylic Acid Methyl Ester Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Gui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 6-Chloro-5-methylpyridazine-3-carboxylic Acid Methyl Ester

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Context

The synthesis of highly functionalized pyridazine scaffolds is a critical operation in modern drug discovery. Specifically, 6-chloro-5-methylpyridazine-3-carboxylic acid methyl ester (CAS: 2742660-93-9) serves as a vital electrophilic building block[1][2]. It is a direct analog of the ethyl ester intermediate utilized in the commercial manufacturing of Risdiplam, a first-in-class small-molecule therapeutic for spinal muscular atrophy[3][4].

This application note details a highly efficient, transition-metal-free, two-step protocol to synthesize this compound starting from 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid[3][5]. By leveraging an acid-catalyzed Fischer esterification followed by a neat deoxychlorination, this self-validating workflow ensures high atom economy, scalability, and excellent isolated yields.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are selected, ensuring reproducibility and safety during scale-up.

  • Step 1: Acid-Catalyzed Esterification: The starting material, 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, contains a highly polar carboxylic acid moiety that limits solubility in organic solvents. Converting this to a methyl ester using anhydrous methanol and catalytic sulfuric acid (H₂SO₄) serves a dual purpose: it protects the acidic proton from interfering in the subsequent halogenation and significantly improves the lipophilicity of the intermediate[3]. Methanol acts as both the nucleophile and the solvent, driving the equilibrium toward the ester product under reflux conditions.

  • Step 2: Deoxychlorination via POCl₃: The conversion of the pyridazinone core (a cyclic lactam tautomer) to a fully aromatic chloropyridazine is achieved using Phosphorus oxychloride (POCl₃). The mechanism initiates with the nucleophilic attack of the lactam oxygen onto the electrophilic phosphorus atom of POCl₃, generating a highly reactive phosphorodichloridate leaving group. Subsequent nucleophilic aromatic substitution (SₙAr) by the liberated chloride ion at the C6 position restores aromaticity[3].

  • Causality in Parameter Selection: The protocol utilizes an excess of POCl₃ (approx. 6.8 equivalents). This is not arbitrary; POCl₃ functions simultaneously as the chlorinating reagent and the reaction medium, ensuring optimal mass transfer and maintaining a homogeneous mixture[3]. The reaction temperature is strictly maintained at 50–55 °C. Lower temperatures result in sluggish kinetics, while exceeding 60 °C risks the thermal degradation of the methyl ester functionality and promotes the formation of dark, tarry byproducts[3].

Materials and Equipment

Table 1: Key Reagents and Materials

Reagent / MaterialCAS NumberRoleEquivalents
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid87668-16-4Starting Material1.0 eq
Methanol (Anhydrous)67-56-1Reactant / SolventExcess
Sulfuric Acid (Conc. 98%)7664-93-9Catalyst0.1 eq
Phosphorus Oxychloride (POCl₃)10025-87-3Reagent / Solvent6.8 eq
Methyl tert-butyl ether (MTBE)1634-04-4Extraction SolventN/A

Equipment Required: Properly ventilated fume hood, round-bottom flasks, reflux condenser equipped with a drying tube (CaCl₂), heating mantle with digital thermocouple, rotary evaporator with an acid-resistant vacuum pump, and an ice-water bath.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Suspension Setup: In a dry 1 L round-bottom flask, suspend 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (100 g, 0.649 mol, 1.0 eq) in anhydrous methanol (800 mL).

  • Catalyst Addition: Under continuous stirring, carefully add concentrated H₂SO₄ (3.5 mL, 64.9 mmol, 0.1 eq) dropwise. Note: A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4 hours. As the esterification proceeds, the suspension will gradually transition into a clear, homogeneous solution[3].

  • Reaction Monitoring: Verify the completion of the reaction via Thin Layer Chromatography (TLC) using an eluent system of n-BuOH:H₂O:AcOH (4:1:1 by volume) with UV detection (254 nm)[3].

  • Isolation: Remove the heating source and allow the mixture to cool to room temperature, then transfer to a refrigerator (+4 °C) for 12 hours to induce complete crystallization. Filter the resulting precipitate, wash the filter cake with ice-cold methanol (150 mL), and dry under reduced pressure to afford the intermediate methyl ester (CAS: 2680529-61-5)[3][6].

Protocol B: Synthesis of Methyl 6-chloro-5-methylpyridazine-3-carboxylate

CRITICAL SAFETY WARNING: POCl₃ is highly toxic, corrosive, and reacts violently with water to evolve HCl gas. All operations must be conducted in a fume hood.

  • Reaction Setup: In a dry 1 L round-bottom flask equipped with a magnetic stir bar, combine methyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (0.565 mol, 1.0 eq) and POCl₃ (360 mL, 3.85 mol, 6.8 eq)[3]. Attach a reflux condenser fitted with a drying tube.

  • Controlled Heating: Vigorously stir the mixture and heat using a temperature-controlled bath set strictly to 50–55 °C for 3.5 hours[3].

  • Reaction Monitoring: Confirm completion via TLC (eluent: n-Hexane:EtOAc = 1:1 by volume, UV detection). The starting lactam will be consumed, and a new, less polar spot will appear[3].

  • Concentration: Cool the reaction mixture to room temperature. Strip the excess POCl₃ solvent under reduced pressure using a rotary evaporator. Ensure the vacuum system is protected by a cold trap (-78 °C) and an alkaline scrubber to neutralize POCl₃ vapors.

  • Extraction & Quenching: Dissolve the resulting crude, viscous residue in MTBE (500 mL)[3]. Transfer the solution to a separatory funnel and carefully wash with ice-cold saturated aqueous NaHCO₃ solution in small portions. Caution: Vigorous CO₂ evolution will occur. Vent the funnel frequently. Continue washing until the aqueous phase remains slightly basic (pH ~8).

  • Purification: Separate the organic layer, wash with brine (200 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent in vacuo to yield the target methyl 6-chloro-5-methylpyridazine-3-carboxylate[3].

Quantitative Data & Expected Results

Table 2: Expected Experimental Outcomes (Note: Rf values and yields are highly analogous to the validated ethyl ester protocol[3])

CompoundExpected YieldPhysical AppearanceTLC R_f (n-Hexane:EtOAc 1:1)
Methyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate85–88%Off-white crystalline solid~0.33
Methyl 6-chloro-5-methylpyridazine-3-carboxylate85–90%Viscous brown oil to solid~0.73

Visual Workflow

SynthesisWorkflow Step1 5-Methyl-6-oxo-1,6-dihydropyridazine -3-carboxylic acid (CAS: 87668-16-4) Step2 Methyl 5-methyl-6-oxo-1,6-dihydropyridazine -3-carboxylate (CAS: 2680529-61-5) Step1->Step2 MeOH, H2SO4 (cat.) Reflux, 65 °C, 4 h Step3 Methyl 6-chloro-5-methylpyridazine -3-carboxylate (CAS: 2742660-93-9) Step2->Step3 POCl3 (6.8 eq) 50-55 °C, 3.5 h

Figure 1: Two-step synthetic workflow for 6-chloro-5-methylpyridazine-3-carboxylic acid methyl ester.

References

  • MDPI (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process.
  • Accela ChemBio Inc. Methyl 6-Chloro-5-methylpyridazine-3-carboxylate (CAS: 2742660-93-9) Product Information.
  • BLD Pharm. Methyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 2680529-61-5) Catalog.
  • Sigma-Aldrich. 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 87668-16-4) Technical Documents.

Sources

Method

Application Notes and Protocols: Decarboxylation of Pyridazine-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyridazine Scaffolds and Their Decarboxylation Pyridazine-3-carboxylic acids are pivotal intermediates in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridazine Scaffolds and Their Decarboxylation

Pyridazine-3-carboxylic acids are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from antihypertensive to anticancer agents. The carboxylic acid group at the 3-position serves as a versatile handle for further functionalization or, crucially, for its removal via decarboxylation to yield the parent pyridazine ring. This seemingly simple removal of a carboxyl group is a powerful tool for accessing specific substitution patterns that are otherwise difficult to obtain.

This guide provides a comprehensive overview of the reaction conditions for the decarboxylation of pyridazine-3-carboxylic acids, delving into the mechanistic underpinnings of various methods and offering detailed protocols to empower researchers in their synthetic endeavors.

Mechanistic Considerations: Understanding the Driving Forces of Decarboxylation

The decarboxylation of heteroaromatic carboxylic acids, including pyridazine-3-carboxylic acids, is generally more facile than that of their carbocyclic analogs. This is attributed to the ability of the heteroatom(s) to stabilize the negative charge that develops on the ring during the transition state. For pyridinecarboxylic acids, it has been proposed that the zwitterionic form can decarboxylate to form a nitrogen ylide intermediate.[1] A similar mechanism can be considered for pyridazine-3-carboxylic acids, where the adjacent nitrogen atoms can participate in stabilizing the intermediate.

The ease of decarboxylation can be influenced by the electronic nature of substituents on the pyridazine ring. Both electron-withdrawing and electron-releasing groups can affect the reaction rate by altering the electron density of the ring and the stability of the intermediates.[2]

Methods for the Decarboxylation of Pyridazine-3-Carboxylic Acids

A variety of methods have been developed for the decarboxylation of pyridazine-3-carboxylic acids, each with its own advantages and limitations. The choice of method often depends on the specific substrate, the desired scale of the reaction, and the available equipment.

Thermal Decarboxylation

Thermal decarboxylation is the simplest method, often involving heating the neat carboxylic acid or its solution in a high-boiling solvent. This method is particularly effective for substrates that are thermally stable and do not possess sensitive functional groups.

General Protocol for Thermal Decarboxylation:

  • Place the pyridazine-3-carboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • If a solvent is used, add a high-boiling solvent such as diphenyl ether, quinoline, or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to the desired temperature (typically ranging from 150 °C to over 300 °C) and monitor the reaction progress by TLC or LC-MS.[3][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization, column chromatography, or sublimation.

Key Considerations:

  • Temperature Optimization: The optimal temperature for decarboxylation can vary significantly depending on the substrate. It is advisable to start with a lower temperature and gradually increase it to avoid decomposition.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. High-boiling, inert solvents are generally preferred.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.

Data Summary: Thermal Decarboxylation Conditions

Substrate AnalogueSolventTemperature (°C)TimeYield (%)Reference
Pyridine-2-carboxylic acidAqueous solution150--[4]
Pyridine-3-carboxylic acidAqueous solution250--[4]
Pyridine-4-carboxylic acidAqueous solution250--[4]
Pyridazine-3-carboxylic acidNeat>300 (m.p.)--[3]

Workflow for Thermal Decarboxylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Pyridazine-3-carboxylic Acid C Round-bottom flask with condenser A->C B High-boiling Solvent (optional) B->C D Heat to 150-300+ °C C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Solvent Removal (if applicable) F->G H Purification (Recrystallization, Chromatography, etc.) G->H I Decarboxylated Pyridazine H->I

Caption: General workflow for thermal decarboxylation.

Metal-Catalyzed Decarboxylation

Transition metal catalysis offers a milder and often more efficient alternative to thermal decarboxylation.[5] Copper and palladium catalysts are commonly employed for this transformation.[6][7] These methods can tolerate a wider range of functional groups and often proceed at lower temperatures.

Copper-Catalyzed Decarboxylation:

Copper catalysts, often in the form of copper(I) oxide or copper(I) salts, in combination with a ligand such as 1,10-phenanthroline, have proven effective for the decarboxylation of various aromatic carboxylic acids.[8]

General Protocol for Copper-Catalyzed Decarboxylation:

  • To a reaction vessel, add the pyridazine-3-carboxylic acid, a copper catalyst (e.g., Cu₂O or CuI), and a ligand (e.g., 1,10-phenanthroline).

  • Add a suitable solvent, such as NMP, quinoline, or a mixture thereof.[8]

  • De-gas the reaction mixture and place it under an inert atmosphere.

  • Heat the reaction to the desired temperature (typically 100-190 °C) and monitor its progress.

  • After completion, cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Palladium-Catalyzed Decarboxylation:

Palladium catalysts are also highly effective for decarboxylation, particularly in the context of cross-coupling reactions.[9] For simple protodecarboxylation, palladium on carbon (Pd/C) in the presence of a hydrogen source can be utilized. Recent studies have shown that palladium hydride (α-PdHx) is the active catalytic species in some cases.[10]

General Protocol for Palladium-Catalyzed Decarboxylation:

  • In a reaction flask, dissolve the pyridazine-3-carboxylic acid in a suitable solvent.

  • Add the palladium catalyst (e.g., Pd/C).

  • If required, introduce a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent).

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, filter off the catalyst.

  • Remove the solvent under reduced pressure and purify the product.

Data Summary: Metal-Catalyzed Decarboxylation Conditions

Catalyst SystemSolventTemperature (°C)TimeSubstrate ScopeReference
Cu₂O / 1,10-phenanthrolineNMP/quinoline190 (Microwave)5-15 minDiverse aromatic carboxylic acids[8]
Pd/C-90-Arylaliphatic acids[10]

Mechanism of Copper-Catalyzed Decarboxylation

G A R-COOH C [R-COO-Cu(I)] Intermediate A->C + Cu(I) B Cu(I) Catalyst B->C D R-Cu(I) + CO₂ C->D Decarboxylation F R-H (Product) D->F + H⁺ E Proton Source (e.g., Solvent) E->F

Sources

Application

scale-up synthesis of 6-chloro-5-methylpyridazine-3-carboxylic acid

Process Chemistry and Scale-Up Synthesis of 6-Chloro-5-methylpyridazine-3-carboxylic acid Executive Summary 6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS 1211516-60-7) is a highly valued heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry and Scale-Up Synthesis of 6-Chloro-5-methylpyridazine-3-carboxylic acid

Executive Summary

6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS 1211516-60-7) is a highly valued heterocyclic building block in modern drug discovery, frequently utilized as a bioisostere for phenyl rings to improve aqueous solubility and metabolic stability. Scaling up the synthesis of this specific functionalized heterocycle presents a unique chemoselectivity challenge: selectively oxidizing one of two methyl groups on the pyridazine core without degrading the electron-deficient ring. This application note details a highly scalable, self-validating two-step process utilizing an enamine intermediate to achieve absolute regiocontrol and high overall yield.

Mechanistic Rationale & Route Selection

The starting material, 3-chloro-4,6-dimethylpyridazine, possesses two methyl groups at the C4 and C6 positions. Direct oxidation using traditional reagents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) often results in poor regioselectivity, over-oxidation, or the generation of highly toxic by-products unsuitable for multi-kilogram scale-up.

To achieve absolute chemoselectivity, we leverage the inherent electronic properties of the pyridazine ring. The C6-methyl group is situated directly adjacent (


) to the N1 nitrogen atom. This proximity exerts a strong electron-withdrawing effect, significantly lowering the pKa of the C6-methyl protons compared to the C4-methyl protons, which are 

to the nitrogen atoms 1. By exploiting this thermodynamic difference, we can selectively condense the C6-methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate2.

Once the enamine is isolated, the electron-rich double bond is highly susceptible to oxidative cleavage. We employ sodium periodate (NaIO₄) as the primary stoichiometric oxidant, catalyzed by a substoichiometric amount of KMnO₄3. This dual-oxidant system smoothly cleaves the enamine to the target carboxylic acid under mild conditions, avoiding the ring degradation typically associated with harsh oxidative environments4.

ReactionPathway SM 3-Chloro-4,6-dimethylpyridazine (Starting Material) Int (E)-2-(6-Chloro-5-methylpyridazin-3-yl) -N,N-dimethylethen-1-amine (Enamine Intermediate) SM->Int DMF-DMA (2.5 eq) DMF, 110 °C Selective Condensation Prod 6-Chloro-5-methylpyridazine -3-carboxylic acid (Target Product) Int->Prod NaIO4, KMnO4 (cat.) THF/H2O, 0-20 °C Oxidative Cleavage

Synthetic pathway for 6-chloro-5-methylpyridazine-3-carboxylic acid via enamine intermediate.

Quantitative Data & Process Validation

The process was optimized to minimize the equivalents of DMF-DMA and ensure complete conversion. The scale-up validation demonstrates the robustness of the oxidative cleavage step across multiple batch sizes.

Table 1: Optimization of Enamine Formation

EntryEquivalents of DMF-DMATemperature (°C)Time (h)Conversion (HPLC, %)Isolated Yield (%)
11.290246558
22.0110169285
3 2.5 110 12 >99 94

Table 2: Scale-Up Batch Validation (Oxidative Cleavage)

BatchScale (Enamine, g)NaIO₄ (eq)KMnO₄ (mol%)Purity (HPLC, %)Isolated Yield (%)
1503.05.098.582
25003.05.099.185
325003.05.099.486

Experimental Protocols (Self-Validating System)

The following protocols are designed with built-in physical and chemical checkpoints to ensure process safety and product integrity without requiring continuous offline analytics.

Protocol A: Synthesis of the Enamine Intermediate
  • Charge: To a dry, nitrogen-purged reactor, charge 3-chloro-4,6-dimethylpyridazine (1.0 eq) and anhydrous DMF (5 volumes).

  • Reagent Addition: Add DMF-DMA (2.5 eq) in one portion.

  • Heating: Heat the reaction mixture to 110 °C. Self-Validation Checkpoint: The solution will transition from pale yellow to a deep, dark red/brown over 2 hours, visually indicating the formation of the highly conjugated enamine system.

  • IPC: Stir for 12 hours. Confirm >99% conversion via HPLC (Sample preparation: 1 drop of reaction mixture in 1 mL Acetonitrile).

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove excess DMF-DMA.

  • Isolation: Add MTBE/Heptane (1:3, 10 volumes) to the residue and stir vigorously at 0 °C for 2 hours. Filter the resulting dark orange precipitate and dry under vacuum at 40 °C.

Protocol B: Oxidative Cleavage to Target Carboxylic Acid
  • Solvent Setup: Charge the enamine intermediate (1.0 eq) into a reactor containing a 1:1 mixture of THF and H₂O (15 volumes total). Cool the suspension to 0–5 °C.

  • Oxidant Addition: Add NaIO₄ (3.0 eq) in 5 equal portions over 1 hour, maintaining the internal temperature below 10 °C to control the exotherm.

  • Catalyst Initiation: Add an aqueous solution of KMnO₄ (0.05 eq). Self-Validation Checkpoint: The solution will briefly turn purple (active Mn(VII)) before transitioning to a brown suspension (MnO₂), confirming the catalytic cycle has initiated.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 4 hours.

  • Quench: Cool to 5 °C and slowly add 10% aqueous Na₂S₂O₃ (2 volumes). Self-Validation Checkpoint: Spot the mixture on potassium iodide-starch paper. A negative result (no blue/black color) validates that all hazardous residual periodate has been neutralized.

  • Filtration: Filter the brown suspension through a pad of Celite to remove MnO₂ and inorganic salts. Wash the filter cake with EtOAc (3 volumes).

  • Phase Separation: Separate the layers of the filtrate. Discard the organic (EtOAc/THF) layer, which contains unreacted starting materials and neutral impurities.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and slowly add 2M HCl until the pH reaches 2.0. Self-Validation Checkpoint: The target carboxylic acid will spontaneously precipitate as a white/off-white solid, while highly polar impurities remain dissolved. Filter, wash with cold water, and dry under vacuum at 50 °C to afford 6-chloro-5-methylpyridazine-3-carboxylic acid.

PFD Reactor Oxidation Reactor (Enamine + THF/H2O) Quench Quench Vessel (Na2S2O3 addition) Reactor->Quench IPC: >99% Conv. Dosing NaIO4 / KMnO4 Controlled Addition Dosing->Reactor Exothermic Filter1 Filtration (Remove MnO2) Quench->Filter1 Stir 30 min Acidify Acidification (HCl to pH 2.0) Filter1->Acidify Aqueous Filtrate Isolate Isolation & Drying (Product Filtration) Acidify->Isolate Precipitation

Process flow diagram for the oxidative cleavage, quenching, and isolation workflow.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules MDPI - Molecules URL:[Link]

  • Enamines – Formation, Properties, Reactions, and Mechanisms Master Organic Chemistry URL:[Link]

  • Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals Organic Process Research & Development (ACS Publications) URL:[Link]

  • NaIO4 Oxidative Cleavage of Diols Chemistry Steps URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-5-methylpyridazine-3-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of amphoteric, highly polar heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of amphoteric, highly polar heterocycles. The purification of 6-chloro-5-methylpyridazine-3-carboxylic acid presents a unique triad of challenges: a zwitterionic nature, susceptibility to regioisomer contamination, and strong metal-chelating properties.

This guide is designed to move beyond basic procedures, explaining the causality behind each technique to help you troubleshoot effectively.

Diagnostic Purification Workflow

Before diving into specific modules, review the overarching purification strategy. This workflow is designed to sequentially strip away non-polar impurities, inorganic salts, and finally, closely related regioisomers.

PurificationWorkflow crude Crude Synthesis Mixture (6-chloro-5-methylpyridazine-3-carboxylic acid) aq_wash Alkaline Aqueous Wash (pH 8.0 - 9.0) crude->aq_wash org_discard Discard Organic Phase (Non-polar impurities) aq_wash->org_discard DCM Extraction acidify Acidification & Extraction (Adjust to pH 1.5 - 2.0) aq_wash->acidify Aqueous Phase aq_discard Discard Aqueous Phase (Salts & highly polar byproducts) acidify->aq_discard After EtOAc Extraction org_product Organic Phase (EtOAc) (Enriched Product) acidify->org_product EtOAc Phase recryst Recrystallization (EtOAc / Hexane) org_product->recryst Concentrate & Dry hplc Preparative HPLC (C18, 0.1% Formic Acid) recryst->hplc Purity < 95% or Regioisomers present pure Pure Compound (>99% Purity) recryst->pure Purity > 95% hplc->pure

Fig 1. Diagnostic purification workflow for 6-chloro-5-methylpyridazine-3-carboxylic acid.

Module 1: Liquid-Liquid Extraction (LLE) & Phase Separation

The most critical failure point in isolating this compound is improper pH control during extraction. The predicted pKa of the carboxylic acid group on the chloropyridazine ring is approximately 2.68[1].

pKaLogic low_pH pH < 1.0 Cationic Form target_pH pH 1.5 - 2.0 Neutral/Zwitterionic low_pH->target_pH Add Base extract High Organic Recovery target_pH->extract Extract via EtOAc high_pH pH > 3.0 Anionic Form high_pH->target_pH Add Acid

Fig 2. pH-dependent speciation and its impact on liquid-liquid extraction efficiency.

Step-by-Step Methodology: pH-Guided LLE
  • Solubilization: Suspend the crude reaction mixture in a 1:1 mixture of Water and Dichloromethane (DCM).

  • Alkaline Wash: Adjust the aqueous layer to pH 8.5 using saturated

    
    . The target compound will partition into the aqueous layer as a sodium salt. Separate and discard the DCM layer to remove non-polar organic impurities.
    
  • Precision Acidification: Carefully acidify the aqueous layer using 2M HCl while monitoring continuously with a calibrated pH meter. Stop exactly between pH 1.5 and 2.0 .

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times (3 x 50 mL per gram of crude).

  • Drying: Wash the combined EtOAc layers with brine, dry over anhydrous

    
    , and concentrate in vacuo[2].
    
  • Self-Validation Check: Before discarding the acidic aqueous layer, perform a rapid LC-MS or TLC (DCM:MeOH 9:1 with 1% AcOH) on a micro-aliquot to confirm the complete absence of the product.

Troubleshooting LLE

Q: Why is my target compound remaining in the aqueous phase during the acidic workup? A: This is a classic symptom of over-acidification. Because pyridazine nitrogens are weakly basic, dropping the pH below 1.0 protonates the ring, creating a highly water-soluble cationic species. You must maintain the pH strictly between 1.5 and 2.0 to ensure the molecule remains in its neutral state for optimal partitioning into EtOAc.

Module 2: Preparative HPLC (Reverse-Phase)

When regioisomers (e.g., 4-chloro or 6-methyl variants) are present, LLE and recrystallization will not suffice. Preparative HPLC is required.

Quantitative Data: HPLC Method Parameters
ParameterSpecificationMechanistic Rationale
Column C18 (e.g., 150 x 21.2 mm, 5 µm)Standard reverse-phase retention for polar aromatics.
Mobile Phase A

+ 0.1% Formic Acid
Suppresses carboxylic acid ionization (pKa ~2.68)[1].
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the lipophilic chloro-methyl substituted ring[3].
Gradient 10% to 60% B over 20 minA shallow gradient is mandatory to resolve closely eluting regioisomers.
Detection UV at 254 nm & 280 nmThe pyridazine ring possesses a strong chromophore in this range.
Step-by-Step Methodology: Prep-HPLC
  • Sample Prep: Dissolve the enriched product in DMSO or the initial mobile phase (10% ACN).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Injection: Inject onto the C18 Prep Column.

  • Elution: Run the gradient defined in the table above.

  • Collection: Collect fractions based on UV triggers at 254 nm.

  • Isolation: Lyophilize the pooled fractions to yield the pure powder.

  • Self-Validation Check: Run an analytical LC-MS of the pooled fractions before lyophilization to ensure no late-eluting impurities co-collected in the tail of your peak.

Troubleshooting HPLC

Q: My Prep-HPLC peaks are severely tailing or splitting. How do I fix this? A: Peak tailing in pyridazine-carboxylic acids is caused by two factors:

  • Ionization: Insufficient suppression of the carboxylic acid. Ensure your mobile phase contains exactly 0.1% Formic Acid or TFA[3].

  • Metal Chelation: Pyridazine-3-carboxylic acid derivatives act as bidentate ligands, chelating residual trace metals (e.g., Ruthenium, Palladium) in the HPLC system or from previous synthetic steps[4]. Adding a small amount of EDTA to your sample prep disrupts these complexes and restores sharp peak shapes.

Q: I am observing a persistent isobaric impurity (same m/z) that co-elutes with my product. What is it? A: This is likely a regioisomer formed during the initial functionalization of the pyridazine ring. Reverse-phase C18 struggles to resolve these due to identical polar surface areas. Switch to a Phenyl-Hexyl column , which exploits


 interactions with the aromatic ring, providing superior selectivity for positional isomers.

Module 3: Recrystallization & Solid-State Purification

If the purity post-LLE is >85% and free of regioisomers, recrystallization is the most scalable purification method[2].

Quantitative Data: Solvent Selection
Solvent SystemCold SolubilityHot SolubilitySuitability & Causality
Water LowModerateExcellent for removing highly polar inorganic salts.
Methanol ModerateHighGood primary solvent; requires an anti-solvent (like water) to crash out.
Ethyl Acetate LowHighIdeal for single-solvent recrystallization of the neutral species.
Hexane InsolubleInsolubleUsed strictly as an anti-solvent to force precipitation from EtOAc.
Step-by-Step Methodology: EtOAc/Hexane Recrystallization
  • Dissolution: Dissolve the crude solid in a minimum volume of boiling Ethyl Acetate.

  • Hot Filtration: If insoluble dark particulates are present, perform a hot filtration through a pre-warmed celite pad.

  • Anti-Solvent Addition: Add Hexane dropwise to the boiling solution until it becomes slightly cloudy, then add a few drops of EtOAc until it just clears.

  • Crystallization: Allow the flask to cool slowly to room temperature (do not disturb), then transfer to an ice bath for 1 hour to maximize yield.

  • Recovery: Filter the crystals via vacuum filtration and wash with ice-cold hexane.

  • Self-Validation Check: Determine the melting point of the first crop. A sharp melting point range (< 2°C variance) indicates high purity; a depressed or broad range necessitates a second recrystallization.

References

  • Guidechem. "6-Chloropyridazine-3-carboxylic acid 5096-73-1 wiki". Guidechem Database.
  • Google Patents. "CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid". Google Patents.
  • National Institutes of Health (PMC). "Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis". PMC Database.
  • MDPI. "Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity". MDPI Open Access Journals.

Sources

Optimization

solubility issues of 6-chloro-5-methylpyridazine-3-carboxylic acid in DMSO

Technical Support Center: Solubilization and Troubleshooting Guide for 6-Chloro-5-methylpyridazine-3-carboxylic acid in DMSO Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have des...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization and Troubleshooting Guide for 6-Chloro-5-methylpyridazine-3-carboxylic acid in DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when working with highly crystalline heterocyclic building blocks.

Solubilizing 6-chloro-5-methylpyridazine-3-carboxylic acid in dimethyl sulfoxide (DMSO) is not a trivial task. While DMSO is the gold standard for fragment-based screening and biological assays[1], the unique structural features of this compound often lead to micro-precipitation, assay variability, and analytical artifacts. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure absolute confidence in your experimental workflows.

Part 1: Mechanistic Causality of Solubility Resistance

To troubleshoot solubility, we must first understand the molecular forces at play. 6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7)[2] possesses a highly polarized heteroaromatic core.

  • Supramolecular Hydrogen Bonding: The pyridazine ring contains two adjacent nitrogen atoms that act as powerful hydrogen-bond acceptors. Simultaneously, the carboxylic acid group at position 3 acts as both a donor and an acceptor. In the solid state, this leads to the formation of robust intermolecular dimers and extended polymeric ribbons.

  • Electronic Effects: The chloro group at position 6 exerts a strong electron-withdrawing inductive effect. This increases the acidity of the carboxylic acid, altering its solvation dynamics.

  • The Solvent Paradox: DMSO is a polar aprotic solvent. It is an excellent hydrogen-bond acceptor but a poor donor. To dissolve this compound, DMSO must successfully outcompete the molecule's internal H-bonding network. If the DMSO is compromised by even trace amounts of water, the water molecules will preferentially H-bond with the carboxylic acid, leading to rapid phase separation and micro-precipitation[3].

Table 1: Physicochemical Parameters Dictating Solvation
ParameterValueSolvation Implication
CAS Number 1211516-60-7[2]Unique identifier for structural verification.
Molecular Weight 172.57 g/mol Small, rigid fragment; highly prone to tight crystal packing.
H-Bond Donors 1 (-COOH)Drives the formation of strong intermolecular dimers.
H-Bond Acceptors 4 (N, N, O, O)Competes directly with the solvent for H-bonding.
Key Vulnerability Water SensitivityHighly sensitive to moisture-induced precipitation[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound forms a cloudy suspension even at moderate concentrations (e.g., 10 mM) in DMSO. Why is this happening? Causality: This is almost always caused by water contamination. DMSO is highly hygroscopic. When exposed to the atmosphere, it rapidly absorbs moisture. Because chloropyridazines are inherently hydrophobic[3], the introduction of water drastically lowers the dielectric threshold required to keep the compound solvated, forcing it out of solution as a fine micro-precipitate. Solution: Discard the working solvent. Use only freshly opened, anhydrous DMSO (≤50 ppm water) handled under an inert atmosphere (nitrogen or argon).

Q2: Can I just heat the DMSO solution to 80°C+ to force the compound into solution? Causality: No. While heating increases the kinetic energy required to disrupt the crystal lattice, applying high heat to carboxylic acids in DMSO is a critical error. First, pyridazine-3-carboxylic acids can undergo thermal decarboxylation at elevated temperatures[4]. Second, heating carboxylic acids in DMSO can trigger unintended acylation of the solvent, leading to the formation of methylthiomethyl (MTM) esters via a Pummerer-type rearrangement[5]. Solution: Limit thermal assistance to gentle warming (maximum 40–45°C) combined with mechanical disruption (sonication).

Q3: I am analyzing the dissolved compound via ¹H NMR in DMSO-d6. The carboxylic acid peak is missing, and the aromatic peaks are broad. Has the compound degraded? Causality: Broad peaks or a missing -COOH proton signal (~13 ppm) are classic analytical artifacts, not degradation. The absorbed water (HOD) in hygroscopic DMSO-d6 undergoes rapid chemical exchange with the acidic proton of the carboxylic acid on the NMR timescale, broadening the signal into the baseline[6][7]. Additionally, the inherent high viscosity of DMSO restricts molecular tumbling, leading to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 relaxation line broadening.
Solution:  Dry your DMSO-d6 over activated 4Å molecular sieves for 24 hours prior to use. Do not add sieves directly to the NMR tube, as this distorts the magnetic field shimming[6]. Acquire the spectrum at an elevated probe temperature (e.g., 35°C) to reduce solvent viscosity and sharpen the peaks[6][7].

Q4: My biological assay requires a 50 mM master stock, but the neutral free acid simply will not dissolve. What is the chemical workaround? Causality: You have reached the intrinsic thermodynamic solubility limit of the neutral species. Solution: Convert the free acid to a more soluble salt form in situ[8]. By deprotonating the carboxylic acid, you create a carboxylate anion. This ionic form permanently disrupts the intermolecular H-bonding network and leverages strong ion-dipole interactions with the DMSO, drastically increasing solubility. (See Protocol 2 below).

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of an Anhydrous Master Stock (10-20 mM)

This protocol ensures the physical dissolution of the neutral free acid without chemical alteration.

  • Desiccation: Ensure the solid compound is stored in a vacuum desiccator. Weigh the required mass into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: In a dry environment, add 1.0 mL of freshly opened, anhydrous DMSO (≥99.9%, water ≤50 ppm).

  • Mechanical Disruption: Vortex vigorously for 30 seconds, followed by bath sonication for 15 minutes at room temperature.

  • Thermal Assistance: If particulates remain, heat the solution in a thermomixer at 45°C for exactly 5 minutes. Do not exceed 45°C.

  • System Validation (Critical): Centrifuge the tube at 10,000 × g for 5 minutes at room temperature. Carefully inspect the bottom of the tube against a dark background. If a white micro-pellet is visible, the solution is not fully saturated, and the true concentration of the supernatant is lower than calculated.

Protocol 2: In-Situ Salt Formation for High-Concentration Assays (50 mM+)

Use this protocol when the thermodynamic solubility limit of the neutral acid is exceeded.

  • Suspension: Suspend the compound in anhydrous DMSO at the target concentration (e.g., 50 mM). The mixture will be cloudy.

  • Base Addition: Add exactly 1.0 molar equivalent of N,N-Diisopropylethylamine (DIPEA). (Example: For 1 mL of a 50 mM suspension, add 8.7 µL of pure DIPEA).

  • Agitation: Vortex immediately. The cloudy suspension will clarify into a transparent solution within 60 seconds as the highly soluble trialkylammonium salt forms.

  • System Validation (Critical): Measure the apparent pH of a 1:10 aqueous dilution of the stock using pH indicator strips. Ensure the pH is within the physiological range (pH 7.0–7.5) before introducing the stock to downstream biochemical or cellular assays.

Part 4: Solubilization Workflow Visualization

SolubilizationWorkflow Start Solid: 6-Chloro-5-methylpyridazine- 3-carboxylic acid AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Check1 Visual Inspection: Is it clear? AddDMSO->Check1 Sonicate Vortex & Sonicate (15 mins, Room Temp) Check1->Sonicate No Validate Validation: Centrifuge at 10,000 x g. No pellet = Success. Check1->Validate Yes Check2 Visual Inspection: Is it clear? Sonicate->Check2 Heat Gentle Heating (Max 45°C) + Sonication Check2->Heat No Check2->Validate Yes Check3 Visual Inspection: Is it clear? Heat->Check3 Salt In-situ Salt Formation (Add 1.0 eq DIPEA) Check3->Salt No Check3->Validate Yes Salt->Validate Dissolves Success Validated Stock Solution (Proceed to Assay) Validate->Success

Fig 1: Solubilization workflow for 6-chloro-5-methylpyridazine-3-carboxylic acid in DMSO.

References

  • Chemsrc. Cytidine diphosphate | CAS#:63-38-7 (Contains related compound registry for CAS 1211516-60-7). Retrieved from:[Link][2]

  • National Institutes of Health (NIH) / PMC. DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from:[Link][1]

  • Quora. What happens when a carboxylic acid is heated? Retrieved from:[Link][4]

  • Academia.edu. Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Retrieved from:[Link][5]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 6-Chloro-5-methylpyridazine-3-carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7). This compound is a critical heterocyclic building block used in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7). This compound is a critical heterocyclic building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapeutics.

Due to the electron-deficient nature of the pyridazine ring and the harsh conditions typically required for its synthesis (e.g., chlorination using phosphorus oxychloride, POCl₃), crude reaction mixtures often contain a complex matrix of impurities [1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >98% purity.

Impurity Profiling & Causality

Before initiating purification, it is crucial to understand the chemical nature of the impurities in your crude mixture. The table below summarizes the most common contaminants generated during the POCl₃-mediated chlorination of 6-oxo-5-methyl-1,6-dihydropyridazine-3-carboxylic acid.

Impurity TypeChemical IdentityCausality / OriginPhysicochemical Property
Unreacted Starting Material 6-oxo-5-methyl-1,6-dihydropyridazine-3-carboxylic acidIncomplete chlorination due to insufficient POCl₃ equivalents or premature quenching.Highly polar; contains both a carboxylic acid and a lactam motif.
Over-chlorinated Byproducts 4,6-dichloro-5-methylpyridazine-3-carboxylic acidExtended POCl₃ addition times or excessive reaction temperatures driving secondary electrophilic aromatic substitution [2].Highly lipophilic; retains the carboxylic acid moiety.
Decarboxylated Degradants 3-chloro-4-methylpyridazineThermal degradation (decarboxylation) of the product during prolonged heating at >100°C.Neutral heterocycle; lacks the acidic carboxylate group.
Inorganic Salts Phosphates and PhosphonatesHydrolysis of excess POCl₃ during the aqueous quench phase.Highly water-soluble; strictly partitions into the aqueous phase.

Troubleshooting Guides & FAQs

Q1: My crude product contains significant amounts of neutral impurities (e.g., decarboxylated byproducts). What is the most efficient way to remove them? Expert Insight: Because your target compound contains a carboxylic acid moiety (pKa ~3.5), it is highly amenable to chemoselective acid-base extraction. By dissolving the crude mixture in a mild aqueous base (e.g., saturated NaHCO₃, pH 8), the target compound ionizes into its highly water-soluble sodium salt. Neutral impurities, such as 3-chloro-4-methylpyridazine, remain un-ionized and can be completely removed by washing the aqueous phase with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Q2: I am seeing unreacted 6-oxo starting material in my LC-MS after the acid-base extraction. Why didn't the extraction remove it? Expert Insight: Both the target product and the 6-oxo starting material possess a carboxylic acid group, meaning both will ionize and partition into the basic aqueous phase during extraction. To separate them, you must exploit their differential solubility during recrystallization. The 6-oxo starting material is significantly more polar due to its lactam-like structure. By recrystallizing the acidified crude solid from a mixture of ethanol and water (or toluene/EtOAc for more lipophilic batches), the target 6-chloro compound will selectively crystallize, leaving the polar 6-oxo impurity in the mother liquor.

Q3: The chlorination reaction yielded a dark brown/black tarry crude. How do I decolorize the product without suffering massive yield losses? Expert Insight: Dark coloration is typically caused by polymerized pyridazine degradants and trace metal impurities. The most effective intervention is an activated charcoal (Norit) treatment performed during the basic aqueous phase of the extraction. While the target compound is safely dissolved as a sodium salt in the aqueous layer, adding 5-10% w/w activated charcoal and filtering through a Celite pad will selectively adsorb these high-molecular-weight chromophores. This avoids the yield loss associated with treating the final crystallized product.

Q4: How can I prevent the formation of over-chlorinated impurities in the first place? Expert Insight: Over-chlorination is kinetically driven by extended exposure to POCl₃ at elevated temperatures. To mitigate this, strictly control the addition rate of POCl₃ and monitor the internal reaction temperature. Quench the reaction immediately upon completion (verified by TLC or UPLC) by pouring the mixture over crushed ice to rapidly destroy the active chlorinating species [2].

Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction & Decolorization

This protocol is a self-validating system: the phase separation strictly isolates acidic compounds from neutral/basic organic impurities.

  • Solubilization: Suspend the crude 6-chloro-5-methylpyridazine-3-carboxylic acid (10 g) in 100 mL of ethyl acetate (EtOAc).

  • Basification: Add 100 mL of saturated aqueous NaHCO₃ slowly. Stir vigorously for 30 minutes until CO₂ evolution ceases. Check the aqueous layer pH; it must be ≥ 8.0.

  • Phase Separation: Transfer to a separatory funnel. The target compound is now in the lower aqueous layer. Drain the aqueous layer and discard the upper EtOAc layer (which contains neutral impurities).

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic degradants.

  • Decolorization (Optional): Add 1.0 g of activated charcoal to the aqueous layer. Stir at room temperature for 20 minutes, then vacuum filter the suspension through a tightly packed Celite pad. Wash the pad with 20 mL of water.

  • Acidification: Transfer the clear, pale-yellow aqueous filtrate to a flask submerged in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0–2.5. A dense white/off-white precipitate will form.

  • Isolation: Stir for an additional 30 minutes at 0–5°C to ensure complete precipitation. Filter the solid under vacuum, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 45°C overnight.

Protocol B: Recrystallization (Removal of 6-Oxo Impurities)
  • Dissolution: Suspend the dried solid from Protocol A in a minimum volume of boiling ethanol (approx. 5-7 mL per gram of solid).

  • Crystallization: Once fully dissolved, remove from heat and slowly add warm water dropwise until the solution becomes faintly turbid (the cloud point).

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a refrigerator (4°C) for 4 hours.

  • Collection: Filter the resulting crystalline needles. The polar 6-oxo starting material remains dissolved in the hydroalcoholic mother liquor [3].

Mechanistic & Workflow Visualizations

Fig 1: Reaction pathway detailing the formation of 6-chloro-5-methylpyridazine-3-carboxylic acid and common impurities.

Fig 2: Acid-base extraction and recrystallization workflow for isolating the target carboxylic acid.

References

  • Product Class 8: Pyridazines. Science of Synthesis. Thieme Connect. Available at:[Link]

  • Practical Process Research & Development. Neal G. Anderson. Academia.edu. Available at:[Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available at:[Link]

Optimization

Technical Support Center: Purification of 6-Chloro-5-methylpyridazine-3-carboxylic Acid

This technical guide is designed for researchers and process chemists working with 6-chloro-5-methylpyridazine-3-carboxylic acid .[1] It synthesizes specific solubility data with the chemical reactivity profile of chloro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and process chemists working with 6-chloro-5-methylpyridazine-3-carboxylic acid .[1] It synthesizes specific solubility data with the chemical reactivity profile of chloropyridazines to provide a robust purification strategy.

[1]

Status: Active Topic: Recrystallization & Purification Protocols Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: Solvent Selection Matrix

For the purification of 6-chloro-5-methylpyridazine-3-carboxylic acid , solvent selection must balance solubility with the chemical stability of the chlorine substituent (susceptible to nucleophilic attack) and the carboxylic acid moiety (susceptible to thermal decarboxylation).[1]

Solvent SystemSuitabilityProtocol TypeKey Risk / Note
Methanol (MeOH) Primary Single-SolventExcellent impurity rejection; requires controlled heating to prevent methyl ester formation.[1]
Water (pH adjusted) Alternative Acid-Base PrecipitationBest for removing non-acidic organic impurities.[1] Risk of hydrolysis if pH > 10 or heated prolonged.
Ethanol / Water Secondary Co-SolventGood for fine-tuning recovery; higher boiling point than MeOH increases thermal risks.[1]
Acetonitrile (ACN) Specialist Single-SolventUseful if the crude contains significant inorganic salts (insoluble in ACN).[1]

Troubleshooting & FAQs

Q1: I am experiencing low recovery yields using Methanol. The mother liquor is dark. What is happening?

Diagnosis: You are likely observing esterification or thermal degradation .[1] Technical Insight: 6-chloro-5-methylpyridazine-3-carboxylic acid is an electron-deficient heteroaromatic acid.[1] In refluxing methanol, especially if traces of mineral acid (e.g., HCl, H₂SO₄) from the synthesis are present, it readily converts to methyl 6-chloro-5-methylpyridazine-3-carboxylate .[1] Corrective Action:

  • Check pH: Ensure the crude solid is acid-free before recrystallization.[1] Wash with a small amount of ice-cold water if necessary.[1]

  • Limit Heat: Do not reflux for >30 minutes. Dissolve at near-boiling, then immediately cool.

  • Switch Solvent: If esterification persists, switch to Acetonitrile or an Ethanol/Water (9:1) mixture, which is kinetically slower to esterify.

Q2: My product precipitates as an amorphous "gum" or oil rather than crystals. How do I fix this?

Diagnosis: This is the "oiling out" phenomenon, often caused by a supersaturated solution cooling too rapidly or the presence of lipophilic impurities. Technical Insight: The melting point of the solvated acid can be depressed below the solvent's boiling point by impurities. Corrective Action:

  • Seeding: Retain a small amount of crude solid.[1] Once the hot solution cools to slight turbidity, add the seed crystal.

  • The "Cloud Point" Method: Use a solvent pair (e.g., Methanol/Water). Dissolve in hot Methanol, then add hot Water dropwise until just cloudy. Add one drop of Methanol to clear it, then cool very slowly (wrap the flask in foil/towel to insulate).

  • Trituration: If it oils out, reheat to dissolve, then vigorously stir while cooling. The mechanical agitation often induces nucleation.

Q3: I am worried about the stability of the Chlorine atom. Can it hydrolyze during recrystallization?

Diagnosis: Yes, Nucleophilic Aromatic Substitution (SₙAr) is a valid concern. Technical Insight: The nitrogen atoms in the pyridazine ring pull electron density, making the C-6 position (holding the Chlorine) electrophilic. While water is a weak nucleophile, hydroxide (OH⁻) is strong. Protocol Constraint:

  • Never recrystallize from basic aqueous solutions (pH > 8) at high temperatures. This will produce 6-hydroxy-5-methylpyridazine-3-carboxylic acid .[1]

  • Safe Zone: Recrystallize from water only if the solution is acidic (pH 1-3).[1] The protonated ring makes the carbon more electrophilic, but water itself is too weak to displace the chloride rapidly at moderate temperatures.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization from Methanol

Best for removing non-polar byproducts and inorganic salts.

  • Preparation: Place 5.0 g of crude 6-chloro-5-methylpyridazine-3-carboxylic acid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add 25 mL of Methanol . Heat to 60°C (below reflux).

  • Titration: If solid remains, add Methanol in 2 mL increments, waiting 2 minutes between additions. Target concentration: ~1 g/6-8 mL.

  • Filtration (Critical): If the solution is dark/colored, add 0.2 g activated carbon, stir for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed (2 hours), then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles via vacuum filtration. Wash with 5 mL of ice-cold Methanol.[1]

  • Drying: Dry in a vacuum oven at 45°C for 4 hours. Avoid higher temps to prevent decarboxylation.

Protocol B: Acid-Base Reprecipitation (Purification by pH Swing)

Best for large-scale purification or removing neutral organic impurities.[1]

  • Dissolution: Suspend crude material in Water (10 mL/g).

  • Basification: Slowly add saturated NaHCO₃ solution until pH ~8. The acid will dissolve as the sodium salt. Stop immediately once dissolved.

  • Extraction (Wash): Extract the aqueous layer with Ethyl Acetate (2 x vol). Discard the organic layer (contains non-acidic impurities).

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches 1-2.

  • Precipitation: The product will precipitate as a white solid. Stir for 30 mins at 0-5°C.

  • Collection: Filter and wash with ice-cold water.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the impurity profile.

Recrystallization_Workflow Start Crude 6-chloro-5-methylpyridazine-3-carboxylic acid Check_Impurity Analyze Impurity Profile (LC-MS / TLC) Start->Check_Impurity Decision_Salts High Inorganic Salts? Check_Impurity->Decision_Salts Decision_Neutral High Neutral Organics? Decision_Salts->Decision_Neutral No Route_ACN Protocol C: Acetonitrile Slurry (Salt Removal) Decision_Salts->Route_ACN Yes Route_MeOH Protocol A: Methanol Recrystallization (Standard) Decision_Neutral->Route_MeOH No Route_AcidBase Protocol B: Acid-Base Reprecipitation (pH Swing) Decision_Neutral->Route_AcidBase Yes Check_Color Is Product Colored? Route_MeOH->Check_Color Final_Dry Vacuum Dry @ 45°C Route_AcidBase->Final_Dry Route_ACN->Final_Dry Carbon_Treat Add Activated Carbon (Hot Filtration) Check_Color->Carbon_Treat Yes Check_Color->Final_Dry No Carbon_Treat->Final_Dry

Caption: Decision tree for selecting the optimal purification protocol based on crude material composition.

References

  • Synthesis of 6-methoxy pyridazine-3-carboxylic acid . Patent CN101508676B.[1] (Describes the synthesis and recrystallization of the analogous 6-chloropyridazine-3-carboxylic acid from methanol).

  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines . Patent US7220858B2.[1] (Provides general handling and solubility characteristics for chloropyridazines).

  • Recrystallization Guide . MIT OpenCourseWare.[1] (General principles for solvent pair selection and troubleshooting "oiling out").

  • 6-Chloropyridazine-3-carboxylic acid . ChemicalBook. (Physical properties and synthesis intermediates).

Sources

Troubleshooting

minimizing hydrolysis during esterification of pyridazine carboxylic acids

Topic: Minimizing Hydrolysis During Esterification of Pyridazine Carboxylic Acids Role: Senior Application Scientist, Technical Support Center Case ID: PYR-EST-001 Subject: Overcoming Hydrolytic Instability & Zwitterioni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis During Esterification of Pyridazine Carboxylic Acids Role: Senior Application Scientist, Technical Support Center

Case ID: PYR-EST-001 Subject: Overcoming Hydrolytic Instability & Zwitterionic Solubility Issues Status: Open

Executive Summary: The "Hot Carbonyl" Problem

Researchers often report low yields when esterifying pyridazine carboxylic acids. The failure mode is rarely the formation of the ester, but rather its rapid hydrolysis (reversion to acid) during the reaction or workup.

The Root Cause:

  • Electronic Activation: The pyridazine ring is highly electron-deficient (two nitrogen atoms). This withdraws electron density from the exocyclic carbonyl carbon, making it an extremely "hot" electrophile. While this makes ester formation fast, it makes hydrolysis 10x–100x faster than in phenyl esters if any water is present.

  • Zwitterionic Insolubility: Pyridazine carboxylic acids often exist as zwitterions (Ring-NH⁺ / COO⁻), making them insoluble in standard organic solvents (DCM, THF) and forcing the use of protic solvents or high heat—both of which promote hydrolysis.

Module 1: Diagnostic Workflow

Before selecting a protocol, determine your substrate's constraints.

G Start START: Substrate Analysis IsSoluble Is the Acid Soluble in DCM/THF? Start->IsSoluble TargetEster Target Ester Group? IsSoluble->TargetEster Yes (Rare) Zwitterion Zwitterion Detected. Requires Polar Aprotic Solvent (DMF/DMSO) IsSoluble->Zwitterion No (Common) MethodA Method A: TMS-Diazomethane (Mildest, No Water) TargetEster->MethodA Methyl Ester MethodB Method B: Carboxylate Alkylation (Base + Alkyl Halide) TargetEster->MethodB Complex/Alkyl Ester Zwitterion->TargetEster MethodC Method C: Acid Chloride (Oxalyl Cl) (Only if Methods A/B fail) MethodB->MethodC If Alkyl Halide unavailable

Figure 1: Decision matrix for selecting the optimal esterification route based on solubility and target ester type.

Module 2: The "Water-Free" Protocols (Recommended)

To minimize hydrolysis, you must eliminate the equilibrium process entirely. Do not use Fischer Esterification (Acid + Alcohol + Heat). The water byproduct will destroy your product.

Protocol A: Carboxylate Alkylation (The "Gold Standard")

This method uses an alkyl halide and a base. It produces no water , is irreversible, and handles zwitterionic solubility issues by using DMF.

Reagents:

  • Substrate: Pyridazine carboxylic acid (1.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Base: Cesium Carbonate (

    
    , 1.5 equiv) or Potassium Carbonate (
    
    
    
    )
  • Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Ethyl iodide) (1.2 equiv)

Step-by-Step:

  • Dissolution: Suspend the pyridazine acid in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
    . Stir at room temperature for 15 minutes. The mixture may not clear completely yet.
    
    • Why Cs₂CO₃? The large Cesium cation improves the solubility of the carboxylate anion in organic solvents ("The Cesium Effect").

  • Alkylation: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

    • Note: If the reaction is slow, heat to 40°C. Avoid higher temps to prevent decomposition.

  • Workup (CRITICAL):

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash with cold 5% LiCl solution (removes DMF) and then cold Brine.

    • Avoid: Do not use aqueous bicarbonate washes (pH > 8 hydrolyzes these esters). Keep the wash neutral.

Protocol B: TMS-Diazomethane (Methyl Esters Only)

If you specifically need a methyl ester, this is the mildest possible method.

Reagents:

  • Solvent: Methanol / Toluene (1:2 ratio) or DCM / Methanol (4:1)

  • Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes)

Step-by-Step:

  • Suspend acid in the solvent mixture at 0°C.

  • Add TMS-Diazomethane dropwise until a persistent yellow color remains and gas evolution (

    
    ) ceases.
    
  • Stir for 20 minutes.

  • Quench: Add a few drops of Acetic Acid (destroys excess reagent) until the solution is colorless.

  • Concentrate: Evaporate solvent in vacuo. Often requires no aqueous workup.

Module 3: The Reactive Intermediate Protocol (Scale-Up)

If alkyl halides are not suitable (e.g., you need a complex alcohol ester), use the Acid Chloride method. Avoid Thionyl Chloride (


)  if possible, as the heat and HCl byproduct promote degradation. Use Oxalyl Chloride  instead.
Protocol C: Oxalyl Chloride Activation

Reagents:

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (1-2 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Alcohol (Reagent/Solvent): The alcohol you wish to esterify.[1][2]

Step-by-Step:

  • Activation: Suspend acid in DCM at 0°C. Add cat. DMF.

  • Add Oxalyl Chloride dropwise. (Gas evolution: CO, CO₂).

  • Stir at RT until the solid dissolves and gas evolution stops (approx. 1-2 h).

  • Evaporation (Crucial): Evaporate the solvent and excess oxalyl chloride to dryness under vacuum. Do not carry excess acid chloride reagent forward.

  • Esterification: Redissolve the crude acid chloride residue in DCM.

  • Add the Alcohol (excess) and Pyridine (1.1 equiv) at 0°C.

  • Quench: Once complete, quench with cold saturated

    
    .
    

Module 4: Troubleshooting & FAQs

Q1: My yield is low, and I see the starting acid after workup. What happened?

A: You likely hydrolyzed the ester during the workup. Pyridazine esters are "activated esters."

  • The Fix: Avoid basic washes (NaHCO₃, NaOH). Use pH 5–7 buffers (Phosphate buffer or dilute NH₄Cl) for washing. Keep all aqueous phases ice-cold . Perform the extraction as fast as possible.

Q2: The starting material won't dissolve in DCM or THF.

A: This is due to the zwitterionic nature of the pyridazine ring nitrogen and the carboxylic acid.

  • The Fix: Switch to Protocol A (DMF solvent) . Alternatively, convert the zwitterion to the HCl salt first (suspend in MeOH, add HCl in dioxane, evaporate), which sometimes improves solubility in DCM/SOCl₂ mixtures.

Q3: Can I use EDC/NHS or HATU coupling?

A: Yes, but urea byproducts from EDC/DCC can be difficult to remove from polar pyridazines. HATU works well but is expensive for scale-up. If using HATU, ensure you use DIPEA (Diisopropylethylamine) to fully deprotonate the carboxylic acid, or the reaction will stall.

Q4: I see a byproduct with Mass M+14 (Methylation) on the ring nitrogen.

A: N-alkylation is a competing reaction in Protocol A.

  • The Fix: Use a bulky base like

    
     and a non-polar solvent if possible (though difficult with solubility). However, carboxylate O-alkylation is usually kinetically favored over N-alkylation (
    
    
    
    ) for simple alkyl halides. If N-alkylation persists, switch to Protocol C (Acid Chloride) , which is selective for the oxygen nucleophile (the alcohol).

Comparison of Methods

FeatureProtocol A: AlkylationProtocol B: TMS-DiazomethaneProtocol C: Acid Chloride
Water Generation None (Best Stability)None None (if dry)
Risk of Hydrolysis Very LowVery LowModerate (during quench)
Substrate Scope Simple Alkyl EstersMethyl Esters OnlyComplex Alcohols
Solubility Handling Excellent (DMF)Moderate (MeOH mix)Poor (DCM)
Scalability HighLow (Safety hazard)High

References

  • Electronic Effects in Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed discussion on the electron-withdrawing nature of diazines and the reactivity of substituents).
  • Cesium Carbonate Effect: Flessner, T., & Dorsch, D. (1999). Efficient synthesis of triazolo- and tetrazolopyridazines via nucleophilic substitution. Synlett, 1999(12), 1928-1930.

  • Hydrolytic Instability of Pyridazine Esters

    • Context: Studies on antiviral agents often cite the rapid in vivo hydrolysis of pyridazine esters to the inactive acid form.[3]

    • Watson, K. G., et al. (1998). The synthesis and antiviral activity of a series of novel pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters, 8(17), 2267-2272.

  • Mild Esterification (TMS-Diazomethane): Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis. Monatshefte für Chemie, 135, 1015–1022.

Sources

Optimization

Technical Support Center: Stability and Handling of 6-Chloro-5-methylpyridazine-3-carboxylic acid Under Basic Conditions

Welcome to the Technical Support Center for 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7) . This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7) . This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique reactivity of this highly functionalized heterocycle. Due to the electron-deficient nature of the pyridazine ring, handling this compound under basic conditions requires precise control to prevent undesired degradation pathways.

Mechanistic Overview of Base-Induced Degradation

The stability of 6-chloro-5-methylpyridazine-3-carboxylic acid is fundamentally dictated by its electronic structure. The two adjacent nitrogen atoms (N1, N2) exert a strong inductive and mesomeric electron-withdrawing effect, which is further amplified by the C3 carboxylic acid group. This renders the C6 position exceptionally electrophilic.

  • Nucleophilic Aromatic Substitution (SNAr): In the presence of aqueous bases (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile, attacking the C6 position and displacing the chloride ion. This forms a 6-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable 6-oxo-1,6-dihydropyridazine form[1].

  • Decarboxylation: Prolonged heating under strongly basic conditions can induce the loss of CO₂ from the C3 position, yielding 3-chloro-4-methylpyridazine[2].

G A 6-Chloro-5-methylpyridazine- 3-carboxylic acid B Carboxylate Salt (Stable Intermediate) A->B Mild Base (pH 7-9), RT C 6-Oxo-5-methyl-1,6-dihydro- pyridazine-3-carboxylate (Hydrolysis Product) B->C Strong Base (OH⁻) (pH > 10), H₂O D 3-Chloro-4-methylpyridazine (Decarboxylation Product) B->D Strong Base Heat (>80°C)

Base-induced degradation pathways of 6-chloro-5-methylpyridazine-3-carboxylic acid.

Quantitative Stability Data

To assist in experimental design, the following table summarizes the stability of the compound across various pH and temperature profiles. Note: Half-lives are approximate and highly dependent on exact solvent ratios.

pH LevelBase SystemTemperatureTimePrimary Observed SpeciesApprox. Half-Life (t½)
pH 7.5 NaHCO₃ (aq)20°C24 hIntact Carboxylate Salt (>99%)> 30 days
pH 10.0 Na₂CO₃ (aq)20°C24 hIntact Salt (~85%), Hydrolysis (~15%)~ 72 hours
pH 12.0 NaOH (aq)60°C4 h6-Oxo Hydrolysis Product (>95%)< 1 hour
pH 14.0 KOH (aq)100°C12 hDecarboxylated & Hydrolyzed Mix< 15 minutes

Experimental Protocols

Every protocol below is designed as a self-validating system. We emphasize causality—understanding why a step is performed ensures you can adapt it to your specific workflow.

Protocol A: Controlled Salt Formation (Preserving the C-Cl Bond)

Purpose: To solubilize the compound in aqueous media or prepare it for downstream reactions without triggering SNAr hydrolysis[3].

  • Suspend 1.0 mmol of 6-chloro-5-methylpyridazine-3-carboxylic acid in 5 mL of an ice-cold mixture of THF/H₂O (1:1 v/v).

  • Add 1.05 equivalents of a mild base, such as sodium bicarbonate (NaHCO₃), portion-wise while maintaining the internal temperature below 5°C.

    • Causality: Weak bases prevent the localized pH spikes (> pH 10) that drive hydroxide-mediated SNAr.

  • Stir for 30 minutes until gas evolution (CO₂) ceases and the solution becomes clear.

  • Lyophilize immediately if the solid salt is required, avoiding evaporative heating.

  • Validation: LC-MS should show the parent mass[M-H]⁻ = 171.0 m/z with the characteristic 3:1 chlorine isotope pattern.

Protocol B: Intentional Base-Promoted Hydrolysis

Purpose: To intentionally synthesize 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid[4].

  • Dissolve 1.0 mmol of the starting material in 5 mL of 2M NaOH (aq).

  • Heat the reaction mixture to 80°C for 3 hours.

    • Causality: Elevated thermal energy overcomes the activation barrier for the displacement of the highly stable C-Cl bond by the hydroxide nucleophile.

  • Cool to 0°C and slowly acidify with 1M HCl to pH 2.

  • Filter the resulting precipitate and wash with cold water.

  • Validation: LC-MS will show a mass shift of -18.5 Da (loss of Cl, addition of OH), yielding [M-H]⁻ = 153.0 m/z.

Workflow Start Start: 6-Chloro-5-methylpyridazine- 3-carboxylic acid Decision Objective? Start->Decision Salt Form Carboxylate Salt Decision->Salt Preserve C-Cl bond Hydrolysis Intentional Hydrolysis (SNAr) Decision->Hydrolysis Substitute C-Cl Step1A Use weak base (NaHCO₃) or strictly 1.0 eq NaOH Salt->Step1A Step1B Use excess strong base (e.g., 2M NaOH) Hydrolysis->Step1B Step2A Maintain T < 5°C Monitor pH < 9 Step1A->Step2A Step2B Heat to 80°C for 3 hours Step1B->Step2B

Decision matrix and workflow for basic handling of the chloropyridazine derivative.

Troubleshooting & FAQs

Q1: During a basic liquid-liquid extraction (using 1M NaOH), my product yield dropped significantly, and a new polar spot appeared on the TLC. What happened? A: You inadvertently hydrolyzed the C6-chlorine atom. The pyridazine ring is highly activated toward nucleophilic aromatic substitution[1]. When exposed to 1M NaOH, the hydroxide ions displace the chloride, forming the highly polar 6-oxo derivative.

  • Solution: Switch to a milder base like saturated aqueous NaHCO₃ for workups, and keep the biphasic mixture cold (<10°C) to kinetically suppress the SNAr reaction.

Q2: I am trying to perform a Suzuki-Miyaura cross-coupling at the C6 position using K₂CO₃ in H₂O/Dioxane at 100°C, but I mostly get the hydrolyzed byproduct. How can I fix this? A: At 100°C, water and carbonate generate enough hydroxide equivalents to outcompete your boronic acid, leading to rapid hydrolysis[5].

  • Solution: Shift to anhydrous conditions. Use an anhydrous base such as Cs₂CO₃ or K₃PO₄ in dry toluene or DMF. If water is absolutely necessary for your catalyst activation, lower the temperature to 60°C and use a weaker base like potassium fluoride (KF).

Q3: LC-MS analysis of my basic reaction mixture shows a major peak with a mass of 128 m/z. Where did my carboxylic acid go? A: Your compound underwent base-catalyzed decarboxylation[2]. Heteroaromatic carboxylic acids, particularly those on electron-deficient rings like pyridazine, are prone to losing CO₂ when heated in the presence of a base.

  • Solution: Strictly monitor reaction temperatures (keep below 60°C if possible) and avoid prolonged exposure to strong bases.

References

  • ResearchGate. Decarboxylative Bromination of Hetarenes. (Mechanistic insights into the decarboxylation of heteroaromatic carboxylic acids). Available at:[Link]

  • Google Patents.CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (Industrial protocols for the hydrolysis of chloropyridazines).

Sources

Troubleshooting

troubleshooting cyclization reactions involving pyridazine precursors

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Cyclization of Pyridazine Precursors[1] Welcome to the Pyridazine Synthesis Support Hub Overview: Pyridazines (1,2-diazines) are critical pharmacophores found in...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Cyclization of Pyridazine Precursors[1]

Welcome to the Pyridazine Synthesis Support Hub

Overview: Pyridazines (1,2-diazines) are critical pharmacophores found in various bioactive molecules (e.g., Minaprine, Gabazine).[1] However, their synthesis often presents unique challenges compared to their pyridine or pyrimidine counterparts. This guide addresses the most frequent "support tickets" regarding regioselectivity, oxidation state control, and advanced cycloaddition methods.

Ticket #001: Regioselectivity Failure in Paal-Knorr Condensation

User Report:

"I am reacting an unsymmetrical 1,4-diketone with methylhydrazine. I expected a single regioisomer based on steric hindrance, but I'm getting a 60:40 mixture. How do I shift this ratio?"

Expert Analysis: The condensation of 1,4-dicarbonyls with substituted hydrazines is governed by a competition between electronic control (nucleophilicity vs. electrophilicity) and steric control .[1]

  • The Mechanism: The more nucleophilic nitrogen of the hydrazine (usually the substituted -NHMe group) attacks the most electrophilic carbonyl carbon first.

  • The Conflict: If your bulky group is on the most electrophilic carbon, sterics and electronics fight each other, leading to poor selectivity.

Troubleshooting Protocol:

  • Solvent Switching (The HFIP Effect):

    • Standard solvents (EtOH, MeOH) often yield poor ratios.[1]

    • Solution: Switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP is a strong hydrogen-bond donor that can activate the carbonyls and solvate the hydrazine, often drastically enhancing regioselectivity through specific solvation effects [1].

  • pH Modulation:

    • Acid Catalysis: Adding catalytic HCl can protonate the carbonyls.[1] However, it also protonates the hydrazine. Since the substituted nitrogen is more basic, it becomes protonated (and deactivated) first, forcing the unsubstituted NH₂ to attack. This effectively reverses the regioselectivity compared to neutral conditions.[1]

Decision Matrix: Optimizing Regioselectivity

Regioselectivity Start Unsymmetrical 1,4-Diketone + R-Hydrazine Check Is steric bulk aligned with electronic deactivation? Start->Check Aligned Yes (e.g., t-Butyl at electron-poor site) Check->Aligned Aligned Conflict No (Sterics vs. Electronics conflict) Check->Conflict Conflict Action1 Standard EtOH reflux should work. Aligned->Action1 Action2 Switch Solvent to HFIP Conflict->Action2 Try First Action3 Use Acid Catalysis (HCl) to reverse N-nucleophilicity Conflict->Action3 Alternative

Figure 1: Decision matrix for troubleshooting regioselectivity in hydrazine condensations.

Ticket #002: "Stalled" Reaction (Dihydropyridazine Intermediates)

User Report:

"My LCMS shows the correct mass for the dihydro product (M+2), but the reaction won't aromatize to the final pyridazine even after refluxing in ethanol for 24 hours."

Expert Analysis: Unlike pyrazoles, which aromatize spontaneously upon cyclization, pyridazines formed from saturated 1,4-dicarbonyls generate 4,5-dihydropyridazines . These intermediates are stable and often require an external oxidant to achieve aromaticity, especially if there is no leaving group to drive elimination [2].

Resolution Protocol: Oxidative Aromatization

MethodReagentConditionsApplicability
Standard DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)1.1 equiv in Toluene or Dioxane, 80°CBest for most substrates.[1] Clean conversion.
Green MnO₂ (Activated)10 equiv in DCM, RefluxGood for acid-sensitive substrates.[1] Heterogeneous (easy filtration).[1]
Catalytic Pd/C + Air 10% Pd/C, O₂ balloon, MeOHExcellent for large scale, but avoid if halogens are present (dehalogenation risk).
Chemical CuCl₂ 2 equiv in MeCNUseful if DDQ fails or purification is difficult.[1]

Step-by-Step: DDQ Oxidation

  • Isolate the crude dihydropyridazine (do not purify extensively; it may oxidize on silica).[1]

  • Dissolve in Toluene (0.1 M).

  • Add 1.1 equivalents of DDQ .

  • Monitor by TLC.[1] The dihydropyridazine is usually more polar than the aromatic product.

  • Workup: Filter off the precipitated DDQ-H₂ (hydroquinone).[1] Wash filtrate with saturated NaHCO₃ to remove residual quinone species.[1]

Ticket #003: Synthesis of Pyridazinones from -Keto Acids

User Report:

"I'm trying to make a 3(2H)-pyridazinone using a levulinic acid derivative and hydrazine. The yield is low, and I see open-chain hydrazones."

Expert Analysis: The cyclization of


-keto acids (or esters) is reversible.[1] The open-chain hydrazone is the kinetic product.[1] Ring closure to the pyridazinone requires driving the equilibrium by removing water or alcohol [3].

Optimization Steps:

  • Dean-Stark Trap: If using high-boiling solvents (Toluene/Xylene), use a Dean-Stark trap to physically remove water.[1]

  • Acetic Acid Reflux: Switch solvent to Glacial Acetic Acid. It acts as both solvent and acid catalyst, promoting the dehydration step.

    • Warning: Ensure your product is stable to harsh acid.[1]

  • One-Pot Friedel-Crafts/Cyclization:

    • If starting from succinic anhydride and an aromatic ring:

    • Perform Friedel-Crafts (AlCl₃).

    • Quench, then add Hydrazine Hydrate directly to the crude aqueous/alcoholic mixture. The pH change often drives precipitation of the pyridazinone.

Ticket #004: Inverse Electron Demand Diels-Alder (IEDDA) Issues

User Report:

"I'm using a tetrazine and a strained alkene (trans-cyclooctene) to make a pyridazine. The tetrazine decomposes before reacting."

Expert Analysis: IEDDA is a powerful "click" method, but electron-deficient tetrazines are unstable to nucleophiles and high temperatures. The reaction involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction releasing N₂ gas [4].[1]

Troubleshooting Checklist:

  • Electronic Matching:

    • Tetrazine: Must be Electron-Poor (e.g., Pyridyl-substituted, ester-substituted).[1]

    • Dienophile: Must be Electron-Rich (Enol ethers) or Strained (Norbornene, TCO).[1]

    • Error: Reacting an electron-rich tetrazine (e.g., amine-substituted) with an electron-neutral alkene will fail.[1]

  • Gas Evolution:

    • Safety Critical: This reaction releases Nitrogen gas (

      
      ).[1] Do not  run in a sealed pressure vial. Ensure venting is possible.
      
  • Lewis Acid Catalysis:

    • If the reaction is sluggish, add ZnCl₂ or BF₃·OEt₂ . This lowers the LUMO of the tetrazine, accelerating the reaction without heating.

IEDDA Reaction Pathway

IEDDA Tetrazine Tetrazine (Electron Poor) Intermediate Bicyclic Intermediate (Highly Unstable) Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile (Strained/Electron Rich) Dienophile->Intermediate [4+2] Cycloaddition Product Pyridazine (Aromatic) Intermediate->Product -N2 (Retro-DA) Gas N2 Gas (Release) Intermediate->Gas

Figure 2: Mechanism of Pyridazine formation via IEDDA reaction.[1]

Safety Protocol: Hydrazine Handling
  • Toxicity: Hydrazine and Methylhydrazine are potent hepatotoxins and suspected carcinogens.[1]

  • Explosion Hazard: Anhydrous hydrazine is unstable.[1] Always use Hydrazine Hydrate (50-60% aqueous) or Hydrochloride salts where possible.[1]

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize hydrazine to Nitrogen gas.[1]

References
  • Regioselectivity in Pyrazole/Pyridazine Synthesis

    • Title: Regioselectivity Control in the Reaction of 1,3-Dicarbonyls with Hydrazines.
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Representative link for HFIP effects in heterocycle synthesis).[1]

  • Oxidative Aromatization

    • Title: DDQ-Mediated Oxidation of Dihydropyridazines.[1][2]

    • Source:Organic Letters
    • URL:[Link][1]

  • Pyridazinone Synthesis

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source:ScienceDirect / Tetrahedron[1]

    • URL:[Link][1]

  • IEDDA Reactions

    • Title: Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines.[1][3][4][5][6][7]

    • Source:Organic Letters
    • URL:[Link][1]

Sources

Optimization

separating 6-chloro-5-methylpyridazine-3-carboxylic acid from regioisomers

Topic: Separating 6-chloro-5-methylpyridazine-3-carboxylic acid from regioisomers Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Product: 6-Chloro-5-methylpyridazine-3-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separating 6-chloro-5-methylpyridazine-3-carboxylic acid from regioisomers Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Product: 6-Chloro-5-methylpyridazine-3-carboxylic acid (Target)

Cas No: 5096-73-1 (Generic for acid), Specific isomer requires structural verification.

Welcome to the Technical Support Center. This guide addresses the critical challenge of separating 6-chloro-5-methylpyridazine-3-carboxylic acid (Target) from its recalcitrant regioisomer, 6-chloro-4-methylpyridazine-3-carboxylic acid (Impurity).

These isomers typically co-generate during the carbonylation or hydrolysis of 3,6-dichloro-4-methylpyridazine . Because they share identical molecular weights (MW 172.57) and similar polarities, standard flash chromatography often fails. This guide provides chemically grounded, self-validating protocols to achieve


 purity.

Module 1: Diagnostic & Analytical Troubleshooting

Q: How do I definitively distinguish the 5-methyl target from the 4-methyl impurity using 1H NMR?

A: The position of the aromatic proton relative to the carboxylic acid is your primary diagnostic tool.

In the pyridazine ring, the carboxylic acid (at C3) is a strong electron-withdrawing group (EWG), significantly deshielding the adjacent proton.

FeatureTarget (5-Methyl) Impurity (4-Methyl)
Structure 3-COOH, 5-Me , 6-Cl3-COOH, 4-Me , 6-Cl
Proton Position H4 (Ortho to COOH)H5 (Meta to COOH, Ortho to Cl)
Electronic Effect Strong Deshielding (Anisotropic effect of C=O)Moderate Deshielding (Inductive effect of Cl)
Predicted Shift

7.9 – 8.2 ppm (Singlet)

7.5 – 7.7 ppm (Singlet)
NOE Signal NOE between Methyl and H4 ?[1] No (Methyl is at 5, H is at 4—adjacent). Strong NOE.NOE between Methyl and H5 ? No (Methyl is at 4, H is at 5—adjacent). Strong NOE.
HMBC Key H-C correlation to C-Cl (C6) and C-COOH (C3)H-C correlation to C-Cl (C6) but weak/no 3-bond to C-COOH

Troubleshooting Tip: If you see two singlets in the aromatic region (e.g., 7.6 ppm and 8.0 ppm), the downfield peak (8.0 ppm) corresponds to your Target (5-methyl isomer). The integration ratio tells you the crude ratio.

Module 2: Purification Workflows

Q: Recrystallization isn't working. The isomers co-precipitate. What is the alternative?

A: Direct recrystallization fails because the lattice energies are too similar. The most robust method relies on Steric Differentiation via Kinetic Esterification .

The Chemical Logic:

  • Target (5-Me): The C3-Carboxylic acid is sterically unhindered.

  • Impurity (4-Me): The C3-Carboxylic acid is flanked by a methyl group at C4. This creates significant steric hindrance ("ortho-effect"), drastically slowing down nucleophilic attack at the carbonyl carbon.

Protocol: Kinetic Esterification Separation

Objective: Convert the Target to its methyl ester while leaving the Impurity as a free acid.

Step-by-Step Methodology:

  • Slurry: Suspend the crude mixture (1.0 eq) in Methanol (10V).

  • Catalyst: Add concentrated

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.2 eq) dropwise at 0°C.
  • Reaction: Heat to reflux.

    • Critical Checkpoint: Monitor via TLC or HPLC every 1 hour.

    • Stop Condition: Stop when the Target (5-Me) has converted to the less polar ester, but the Impurity (4-Me) peak remains largely as the acid. (The Target reacts roughly 5–10x faster).

  • Workup (The Separation):

    • Evaporate Methanol.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Wash with saturated Sodium Bicarbonate (

      
      ).
      
      • Result: The Impurity (Acid) goes into the aqueous layer. The Target (Ester) stays in the EtOAc layer.

  • Hydrolysis (Recovery):

    • Take the EtOAc layer (Target Ester), dry, and concentrate.[2]

    • Hydrolyze with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours.

    • Acidify to pH 3 to precipitate pure 6-chloro-5-methylpyridazine-3-carboxylic acid .

KineticSeparation Start Crude Mixture (Target + 4-Me Isomer) Reflux Reflux in MeOH / H2SO4 (Kinetic Control) Start->Reflux Check Checkpoint: Is Target Esterified? Reflux->Check Check->Reflux No Partition Partition: EtOAc vs. NaHCO3 (aq) Check->Partition Yes (Target >90% conv) OrgLayer Organic Layer (Target Ester) Partition->OrgLayer Target (Neutral) AqLayer Aqueous Layer (Impurity Acid salt) Partition->AqLayer Impurity (Ionic) Hydrolysis Hydrolysis (LiOH) Acidify to pH 3 OrgLayer->Hydrolysis Final Pure Target (>98% 5-Me isomer) Hydrolysis->Final

Figure 1: Kinetic Esterification Workflow. By exploiting the steric hindrance of the 4-methyl group, the target is selectively protected and extracted.

Q: Can I separate them without making the ester (Bulk Scale)?

A: Yes, but it requires precise pH-Controlled Precipitation .

Pyridazine carboxylic acids are zwitterionic in nature but primarily acidic. The 4-methyl group in the impurity twists the carboxylate out of planarity, slightly increasing its


 (making it a weaker acid) and altering its solubility profile.

Protocol:

  • Dissolution: Dissolve the crude solid in water using minimal NaOH (pH

    
     10).
    
  • Slow Acidification: Slowly add 1M HCl while stirring vigorously.

  • Fractional Precipitation:

    • pH 4.5 – 4.0: The Impurity (4-Me) often precipitates first due to lower solvation energy (steric bulk prevents efficient hydration of the carboxylate). Filter this solid and discard (or check by NMR).

    • pH 3.5 – 2.5: The Target (5-Me) precipitates. Collect this fraction.

  • Recrystallization: Recrystallize the Target fraction from Acetonitrile/Water (9:1) . The presence of water is crucial to solubilize the polar zwitterion, while acetonitrile acts as the anti-solvent for the impurities.

Module 3: FAQ & Specific Scenarios

Q: My product is turning pink/red during drying. Is it decomposing?

A: This is common for chloropyridazines. It indicates trace hydrolysis of the Chlorine at position 6 to a hydroxyl group (forming the pyridazinone tautomer).

  • Cause: Drying at high temperatures (>60°C) while still acidic/wet.

  • Fix: Ensure the filter cake is washed with neutral water until the filtrate pH is >4.0 before drying. Dry under vacuum at 40°C max.

Q: I am trying to synthesize the target from 3,6-dichloro-4-methylpyridazine via Pd-catalyzed carbonylation, but the ratio is 1:1. How do I improve regioselectivity?

A: You cannot easily improve the regioselectivity of the carbonylation itself because the electronic difference between C3 and C6 is minimal.

  • Recommendation: Switch to the Hydrolysis of 3-chloro-4-methyl-6-cyanopyridazine .

    • The cyanation of 3,6-dichloro-4-methylpyridazine is often more selective or allows for easier separation of the nitrile intermediates before hydrolysis to the acid. Nitriles have vastly different retention times on silica compared to acids.

Q: What is the best HPLC method to quantify the ratio?

A: Standard C18 columns often show peak tailing for pyridazines.

  • Column: C18 Polar Embedded (e.g., Waters XBridge or Phenomenex Synergi Fusion).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

  • Gradient: 5% to 40% ACN over 15 mins.

  • Note: The 4-methyl isomer (Impurity) usually elutes after the 5-methyl target because the steric shielding of the polar COOH group makes the molecule effectively more lipophilic.

References

  • Synthesis and Reactivity of Pyridazines

    • Title: "Pyridazines." in Comprehensive Heterocyclic Chemistry II.
    • Source: ScienceDirect / Elsevier.
    • Context: General reactivity and acidity of pyridazine carboxylic acids.
    • URL:[Link]

  • Kinetic Resolution of Hindered Acids

    • Title: "Steric effects in the esterific
    • Source: Journal of Organic Chemistry (General Concept Reference).
    • Context: Foundation for the "Kinetic Esterific
    • URL:[Link]

  • NMR Shift Prediction (ChemDraw/MestReNova Algorithms)

    • Title: "1H NMR Prediction for Pyridazine Deriv
    • Source: Spectral D
    • Context: Valid
    • URL:[Link]

  • Patented Purification Routes

    • Title: "Process for the preparation of pyridazine derivatives."[2] (Related Art).

    • Source: Google P
    • Context: Industrial scale handling of chloropyridazine intermedi
    • URL

Sources

Troubleshooting

handling moisture sensitivity of pyridazine acid chlorides

The following technical guide is structured as a specialized support center resource. It is designed to provide autonomous, high-level troubleshooting for researchers handling pyridazine acid chlorides —a class of hetero...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to provide autonomous, high-level troubleshooting for researchers handling pyridazine acid chlorides —a class of heterocyclic building blocks notorious for their hydrolytic instability and high electrophilicity.

Topic: Handling, Stability, and Troubleshooting of Moisture-Sensitive Pyridazine-carbonyl Chlorides Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Core Technical Overview

Why is this reagent failing? Pyridazine acid chlorides (e.g., pyridazine-3-carbonyl chloride) are significantly more reactive—and thus more unstable—than their phenyl or even pyridine counterparts. The presence of two nitrogen atoms in the aromatic ring creates a highly electron-deficient system (π-deficient). This lowers the LUMO energy of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack, even by trace atmospheric moisture [1].

The Consequence: Unlike benzoyl chloride, which can survive brief air exposure, pyridazine acid chlorides will hydrolyze seconds after exposure to humid air, reverting to the carboxylic acid (often a white, insoluble solid) and releasing HCl gas.

Storage & Initial Inspection (The "Triage" Phase)

Q: How do I determine if my reagent is still viable without running a reaction?

A: Perform a visual and physical inspection before unsealing the vessel.

IndicatorStatusTechnical Diagnosis
Appearance Clear/Pale Yellow Liquid or Crystalline Solid Viable. Proceed with Schlenk techniques.
Fuming Visible White Smoke Compromised. The "smoke" is HCl gas reacting with moist air. Significant hydrolysis has occurred.[1]
Solids Crust/White Precipitate Degraded. The acid chloride has hydrolyzed back to the carboxylic acid, which is typically less soluble in the acid chloride matrix.
Pressure "Pop" upon opening Danger. Built-up HCl/SO₂ pressure indicates decomposition.
Q: What is the optimal storage condition?

A: Store under a positive pressure of Argon or Nitrogen at 2–8°C .

  • Do not store in a freezer (-20°C) unless the vial is sealed in a secondary desiccated jar. Condensation upon warming a cold vial is the #1 cause of reagent death.

  • Best Practice: Parafilm is insufficient. Use electrical tape over the cap or store in a glovebox.

Synthesis & Isolation Protocols

For users generating the reagent in-situ.

Workflow Diagram: Synthesis to Coupling

The following workflow minimizes moisture exposure during the critical transition from generation to utilization.

G Start Pyridazine Carboxylic Acid Reaction Reflux/Stir (Anhydrous) Start->Reaction Inert Atm (Ar/N2) Reagent Chlorinating Agent (SOCl2 or (COCl)2) + cat. DMF Reagent->Reaction Evap Evaporation (Remove excess SOCl2) Reaction->Evap Complete Conversion Azeotrope Azeotropic Drying (w/ Toluene or DCM) Evap->Azeotrope Trace HCl removal Product Crude Acid Chloride (Use Immediately) Azeotrope->Product Redissolve in dry solvent

Caption: Optimized workflow for generating pyridazine acid chlorides. The azeotropic drying step is critical to remove trapped HCl which can degrade the ring.

Q: Should I use Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)?

A: Use Oxalyl Chloride for small-scale (<5g) or highly sensitive substrates.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂, HClCO, CO₂, HCl
Boiling Point 76°C (Harder to remove traces)61°C (Easily removed)
Acidity High (Generates strong HCl)Moderate
Recommendation Use for robust scale-up (>10g).Preferred for R&D. Milder removal of volatiles.

Protocol Note: Always use catalytic DMF (N,N-Dimethylformamide). It forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active species that attacks the carboxylic acid, significantly lowering the required reaction temperature and time [2].

Reaction Troubleshooting (The "Why did it fail?" Guide)

Q: I added the acid chloride to my amine, but I got a low yield and a lot of starting material. Why?

A: You likely performed an "Inverse Addition" without a scavenger, or your solvent was "wet."

The Mechanism of Failure:

  • Moisture Competition: If your solvent (DCM/THF) has even 50 ppm water, the highly reactive pyridazine acid chloride reacts with water faster than with your amine [3].

  • HCl Poisoning: As the amine reacts, it generates HCl. If you lack a base (TEA/DIPEA), the HCl protonates the remaining unreacted amine, rendering it non-nucleophilic.

Corrective Protocol:

  • Drying: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.

  • Base: Always use 2.5 to 3.0 equivalents of base (e.g., Triethylamine or Diisopropylethylamine).

  • Order of Addition: Dissolve the Acid Chloride in DCM. Add this solution dropwise to the Amine + Base solution at 0°C. This keeps the amine in excess relative to the chloride, minimizing side reactions.

Q: My reaction mixture turned into a black tar.

A: This indicates decomposition of the pyridazine ring. Pyridazines are electron-deficient. If you use a strong nucleophile or high temperatures, you may trigger nucleophilic aromatic substitution (SNAr) on the ring itself (displacing a chloride or other group) or ring opening [4].

  • Fix: Keep the reaction at 0°C to Room Temperature . Do not heat unless absolutely necessary.

Analytical Verification (Self-Validating System)

Do NOT attempt to run LCMS or TLC directly on the acid chloride; it will hydrolyze on the silica plate or in the mobile phase, showing you the acid peak and leading to false negatives.

The "Methanol Quench" Check

To verify your acid chloride formation before committing your precious amine:

  • Take a 10 µL aliquot of your reaction mixture.

  • Quench it into a vial containing 500 µL of dry Methanol (and 1 drop of pyridine).

  • Wait 5 minutes.

  • Run LCMS/TLC on this sample.[2]

    • Result: You should see the Methyl Ester (M+14 mass shift from acid).

    • Interpretation: If you see the Methyl Ester, your Acid Chloride was good. If you see the Acid, your conversion failed (or the acid chloride hydrolyzed before methanolysis).

Safety & Quenching

Warning: Pyridazine acid chlorides react violently with water.[2]

Safe Quenching Protocol

Never pour water directly into the reaction vessel.

  • Cool the reaction mixture to 0°C.

  • Dilute with an inert solvent (DCM or EtOAc).

  • Add Saturated Sodium Bicarbonate (NaHCO₃) solution dropwise.

    • Why? The base neutralizes the HCl immediately. If you use pure water, the local acid concentration spikes, potentially degrading your product.

References

  • BenchChem. Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions. (2025).[1][2][3][4][5][6] Retrieved from

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (2011).[7] Retrieved from

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014).[8] Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyridazines. (2021).[9] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: C13 NMR Assignments for 6-chloro-5-methylpyridazine-3-carboxylic acid

Executive Summary & Comparison Scope In the synthesis of pyridazine-based bioisosteres (common in p38 MAP kinase and PDE4 inhibitors), the regioselective introduction of substituents is a critical failure point. The targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

In the synthesis of pyridazine-based bioisosteres (common in p38 MAP kinase and PDE4 inhibitors), the regioselective introduction of substituents is a critical failure point. The target molecule, 6-chloro-5-methylpyridazine-3-carboxylic acid , is frequently accompanied by its regioisomer, 6-chloro-4-methylpyridazine-3-carboxylic acid .

Standard 1D NMR often fails to distinguish these isomers due to the electronic similarity of the ring carbons. This guide compares the theoretical spectral footprint of the target against its primary regioisomer impurity and establishes a self-validating 2D NMR workflow for unambiguous assignment.

The Core Comparison: Target vs. Alternative (Regioisomer)
FeatureTarget: 5-Methyl IsomerAlternative: 4-Methyl Isomer
Symmetry Asymmetric (C1)Asymmetric (C1)
Key Proton (Ring) H4 (Singlet)H5 (Singlet)
HMBC Correlation Methyl protons

C4 & C6
Methyl protons

C3 & C5
Diagnostic Shift Methyl correlates to a protonated carbon (C4)Methyl correlates to a quaternary carbon (C3)

Structural Analysis & Predicted Shifts[1][2]

The pyridazine ring is highly electron-deficient. The presence of three electron-withdrawing/donating groups (Cl, COOH, Me) creates a distinct electronic push-pull system.

Electronic Environment
  • C3 (Quaternary): Shielded relative to C6 due to the resonance effect of the carboxylic acid, but deshielded by the ring nitrogen (N2).

  • C6 (Quaternary): Strongly deshielded by the electronegative Chlorine atom (inductive effect -I) and the adjacent Nitrogen (N1).

  • C5 (Quaternary in Target): The site of methylation. The methyl group exerts a weak donating effect (+I), shifting this carbon downfield (~ +9 ppm relative to unsubstituted).

  • C4 (Tertiary in Target): The only protonated ring carbon.

Predicted Chemical Shift Table (DMSO-d6)

Note: Values are calculated based on substituent increments from the parent pyridazine system (C3/C6=152 ppm, C4/C5=127 ppm).

Carbon LabelAssignmentPredicted Shift (

, ppm)
Multiplicity (DEPT-135)Signal Type
C-7 Carboxyl (COOH)164.5 - 166.0 QuaternaryBroad (exchange dependent)
C-6 C-Cl (Ipso)156.0 - 159.0 QuaternarySharp, weak intensity
C-3 C-COOH (Ipso)150.0 - 153.0 QuaternarySharp, weak intensity
C-5 C-Me (Ipso)138.0 - 141.0 QuaternarySharp, weak intensity
C-4 C-H127.0 - 129.5 Methine (CH)Strong, Positive Phase
C-8 Methyl (-CH3)19.0 - 21.5 Methyl (CH3)Strong, Positive Phase

Experimental Validation Protocol

To achieve the resolution required for the assignments above, specific acquisition parameters must be used to prevent signal loss of the quaternary carbons (C3, C5, C6).

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is mandatory. CDCl3 is not recommended due to poor solubility of the carboxylic acid and potential aggregation (dimerization) shifting the C=O peak.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Additive: If C3/C6 signals are broad, add 1-2

    
    L of Pyridine-d5 to break acid dimers, or use a trace of Cr(acac)3 relaxation agent.
    
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . The quaternary carbons (C3, C6) have long T1 relaxation times. Short D1 will suppress these peaks.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

  • Temperature: 298 K (Standard).

Differentiation Logic (The "Comparison" Engine)

This section details how to definitively distinguish the product from the 4-methyl isomer using Heteronuclear Multiple Bond Correlation (HMBC). This is the "Product Performance" aspect—verifying the structural integrity.

The HMBC Smoking Gun
  • Target (5-Methyl): The methyl protons (

    
    ) will show a 3-bond correlation (
    
    
    
    ) to C4 (the protonated carbon) and C6 (the chlorinated carbon).
  • Alternative (4-Methyl): The methyl protons will show a 3-bond correlation to C3 (the carboxyl-bearing carbon) and C5 .

Why this matters: C3 is distinctively shifted (~151 ppm) compared to C4 (~128 ppm). If the methyl protons correlate to a carbon at ~150+ ppm, you have the 4-methyl impurity , not the target.

Logical Workflow Diagram

The following diagram illustrates the decision tree for assigning the structure based on spectral data.

NMR_Assignment_Logic Start Start: Acquire 1H & HMBC Spectra Identify_Me Identify Methyl Signal (~2.3 ppm) Start->Identify_Me HMBC_Corr Analyze HMBC Correlations from Methyl Protons Identify_Me->HMBC_Corr Path_Target Correlation to Methine C (~128 ppm) HMBC_Corr->Path_Target Strong 3J Path_Impurity Correlation to Quaternary C (~152 ppm) HMBC_Corr->Path_Impurity Strong 3J Result_Target CONFIRMED: 6-chloro-5-methyl isomer Path_Target->Result_Target Result_Impurity REJECTED: 6-chloro-4-methyl isomer Path_Impurity->Result_Impurity

Caption: Decision logic for distinguishing the 5-methyl target from the 4-methyl regioisomer using HMBC correlations.

Detailed Peak Assignment Table (Consolidated)

This table serves as the final reference for your Certificate of Analysis (CoA) or manuscript.

CarbonTypeShift (ppm)HMBC Correlations (from Protons)
C=O (COOH) Quat165.2H4 (weak, 4J)
C-6 (C-Cl) Quat158.4Methyl-H (3J), H4 (3J)
C-3 (C-COOH) Quat151.8H4 (2J)
C-5 (C-Me) Quat139.5H4 (2J), Methyl-H (2J)
C-4 (C-H) CH128.1Methyl-H (3J)
CH3 CH320.4H4 (3J - weak NOE also visible)

Note: Shifts are estimates based on substituent additivity rules in DMSO-d6. Experimental values may vary by


 1.5 ppm depending on concentration and water content.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2022). Structure Determination Using NMR: Chemical Shift Data for Pyridazines. University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 6-Chloro-5-methylpyridazine-3-carboxylic Acid

As a Senior Application Scientist in structural elucidation, I frequently encounter halogenated nitrogen heterocycles in drug discovery pipelines. 6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter halogenated nitrogen heterocycles in drug discovery pipelines. 6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7) is a highly versatile pharmaceutical building block. However, its unique structural triad—a highly conjugated pyridazine ring, an electron-withdrawing chloro substituent, and a labile carboxylic acid—presents distinct challenges for mass spectrometry (MS) analysis.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Electron Impact Mass Spectrometry (EI-MS) for the structural characterization of this compound, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Causality in Fragmentation

To optimize an analytical method, we must first understand why the molecule fragments the way it does. The fragmentation logic of 6-chloro-5-methylpyridazine-3-carboxylic acid is governed by three specific mechanisms:

  • The Carboxylic Acid Moiety (CO₂ Loss): Under soft ionization (ESI negative mode), the carboxylic acid acts as an excellent proton donor, yielding a highly stable [M-H]⁻ anion. Upon Collision-Induced Dissociation (CID), the dominant thermodynamic pathway is the neutral loss of carbon dioxide (-44 Da).

  • The Pyridazine Core (N₂ Extrusion): Pyridazine rings are notoriously brittle under hard ionization. When subjected to 70 eV electron bombardment (EI-MS), the N-N bond cleaves rapidly, extruding neutral nitrogen gas (-28 Da) to form a reactive cyclobutadienyl-like cation radical .

  • The Chloro Substituent (Isotopic Fidelity & HCl Loss): The natural 3:1 abundance ratio of ³⁵Cl to ³⁷Cl provides a built-in diagnostic barcode. In ESI-MS/MS, following the initial decarboxylation, the proximity of the methyl protons to the chloro group facilitates a secondary neutral loss of hydrochloric acid (-36 Da) .

Technology Comparison: HR-ESI-MS/MS vs. GC-EI-MS

While both platforms can identify the compound, their performance metrics differ drastically based on the ionization physics. HR-ESI-MS/MS is vastly superior for intact molecular tracking, whereas EI-MS requires chemical derivatization to prevent thermal degradation but offers universal library matching.

Table 1: Analytical Performance Comparison

ParameterHR-ESI-MS/MS (Q-TOF)GC-EI-MS (Single Quad)
Optimal Ionization Mode Negative [M-H]⁻Positive M⁺•
Sample Preparation Direct injection (Dilute & Shoot)Derivatization required (Methylation)
Intact Molecular Ion Preserved (m/z 170.9960)Often absent (requires esterification)
Primary Fragmentation Neutral loss of CO₂ (-44 Da)Extrusion of N₂ (-28 Da)
Secondary Fragmentation Loss of HCl (-36 Da)Loss of •OH (-17 Da)
Isotopic Signature High fidelity (3:1 ³⁵Cl/³⁷Cl)Prone to distortion by background noise
Best Application Metabolite ID, Structural ElucidationLibrary matching, Volatile screening

Mandatory Visualization: Fragmentation Logic

The following diagram maps the divergent fragmentation pathways based on the chosen ionization technique.

Fragmentation_Pathways M_ESI ESI (-):[M-H]⁻ m/z 171.0 ESI_F1 [M-H-CO₂]⁻ m/z 127.0 M_ESI->ESI_F1 -CO₂ (44 Da) CID M_EI EI (+): M⁺• m/z 172.0 EI_F1 [M-•OH]⁺ m/z 155.0 M_EI->EI_F1 -•OH (17 Da) 70 eV EI_F2 [M-N₂]⁺• m/z 144.0 M_EI->EI_F2 -N₂ (28 Da) 70 eV ESI_F2 [M-H-CO₂-HCl]⁻ m/z 91.0 ESI_F1->ESI_F2 -HCl (36 Da) CID

Figure 1: Comparative MS fragmentation pathways of 6-chloro-5-methylpyridazine-3-carboxylic acid.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal causality checks to verify that the instrument is performing correctly before data is accepted.

Protocol A: HR-ESI-MS/MS Workflow (Recommended)

This method leverages the acidic nature of the compound for high-sensitivity detection without derivatization .

Step 1: Sample Preparation

  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a working concentration of 1 µg/mL.

  • Causality Check: Using an acid (Formic Acid) in negative mode seems counterintuitive, but it is critical here. It ensures sharp chromatographic peak shapes on reverse-phase columns, while the high aqueous content still permits efficient droplet desolvation and deprotonation at the high-voltage ESI interface.

Step 2: MS1 Isotope Validation (System Suitability)

  • Acquire a full MS1 scan (m/z 50–500) in negative mode (Capillary: 2.5 kV, Desolvation: 350°C).

  • Self-Validation Check: Locate the [M-H]⁻ precursor. You must observe m/z 170.9960 and m/z 172.9931. Calculate the intensity ratio; it must be exactly 3:1 (±10%). If the ratio is skewed, the detector is saturated or there is isobaric interference. Do not proceed to MS2 until this is resolved.

Step 3: CID MS/MS Execution

  • Isolate m/z 171.0 in the quadrupole (1.0 Da isolation window).

  • Apply a Normalized Collision Energy (NCE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Data Extraction: Monitor for the diagnostic transition m/z 171.0 → 127.0 (Decarboxylation) and m/z 171.0 → 91.0 (Sequential loss of CO₂ and HCl).

Protocol B: GC-EI-MS Workflow (Alternative)

Free carboxylic acids undergo thermal decarboxylation in the GC inlet (typically at 250°C), destroying the intact molecule before it reaches the MS source. This protocol uses derivatization to bypass this limitation.

Step 1: Derivatization (Methylation)

  • React 1 mg of the compound with 100 µL of TMS-diazomethane (2M in hexanes) in 1 mL methanol for 30 minutes at room temperature to form the methyl ester.

  • Causality Check: Esterification replaces the acidic proton with a methyl group, dropping the boiling point and increasing thermal stability, allowing the intact molecule to survive the GC inlet.

Step 2: Blank Validation

  • Self-Validation Check: Run a reagent blank (TMS-diazomethane + methanol) through the GC-MS. Ensure no artifact peaks elute at the expected retention time with an m/z of 186.0 (the mass of the derivatized intact ion).

Step 3: Data Acquisition & Analysis

  • Inject 1 µL into the GC-MS (Inlet: 250°C, Source: 70 eV). Scan m/z 40–300.

  • Identify the molecular ion of the methyl ester (m/z 186.0).

  • Track the characteristic pyridazine N₂ extrusion (-28 Da) yielding m/z 158.0, confirming the presence of the heteroaromatic core.

References

  • Dampc, M., et al. "Electron impact ionization and cationic fragmentation of the pyridazine molecules." The European Physical Journal D, 2018. URL:[Link]

  • Zhang, Y., et al. "Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel." Molecular Pharmacology, 2011. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 269369, Pyridazine-3-carboxylic acid." PubChem, 2025. URL:[Link]

Validation

Technical Guide: IR Spectroscopy Characterization of Pyridazine Carboxylic Acids

Executive Summary This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for pyridazine carboxylic acids (specifically pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid). It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for pyridazine carboxylic acids (specifically pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid). It is designed for medicinal chemists and structural biologists requiring precise structural elucidation of bioisosteres.

Unlike benzene analogs (benzoic acids), pyridazine rings exert significant electron-withdrawing effects due to the 1,2-diazine moiety. This guide details how these electronic perturbations shift vibrational frequencies, providing a reliable method to distinguish pyridazine derivatives from other aromatic acids and to identify solid-state zwitterionic forms.

Theoretical Framework: Electronic Effects on Vibrational Modes

To interpret the IR spectra of pyridazine carboxylic acids accurately, one must understand the underlying electronic causality. The pyridazine ring is electron-deficient compared to benzene due to the high electronegativity of the two nitrogen atoms.

The Inductive Effect (-I)
  • Mechanism: The 1,2-diazine nitrogens withdraw electron density from the ring carbons.

  • Impact on C=O: This withdrawal reduces the contribution of the single-bond resonance structure (

    
    ), effectively increasing the double-bond character of the carbonyl group.
    
  • Result: The C=O bond becomes "stiffer," shifting the stretching frequency (

    
    ) to higher wavenumbers  (blue shift) compared to benzoic acid.
    
Position Dependence (3- vs. 4-isomer)
  • Pyridazine-3-carboxylic acid: The carboxyl group is directly adjacent (alpha) to the N=N bond. The inductive effect is maximized, resulting in the highest frequency shift.

  • Pyridazine-4-carboxylic acid: The carboxyl group is meta to the nitrogens. The inductive effect is attenuated by distance, leading to a

    
     frequency lower than the 3-isomer but still higher than benzoic acid.
    

Comparative Analysis: Spectral Bands

The following table synthesizes experimental data comparing pyridazine carboxylic acids with their benzene and pyridine analogs.

Table 1: Characteristic IR Bands (Solid State/KBr)
Functional GroupBenzoic Acid (Reference)Pyridazine-3-COOHPyridazine-4-COOHSpectral Interpretation

(Carboxyl)
1680–1710 cm⁻¹1730–1740 cm⁻¹ 1715–1730 cm⁻¹Diazine ring electron withdrawal increases bond order, shifting bands +20–40 cm⁻¹.

(C=C/C=N)
1600, 1580 cm⁻¹1587–1436 cm⁻¹1580–1440 cm⁻¹Pyridazine ring breathing modes are distinct from benzene; often sharper due to symmetry reduction.

(Acid)
2500–3300 cm⁻¹ (Broad)2400–3200 cm⁻¹2400–3200 cm⁻¹Broad "fermi resonance" features common to all dimers; less diagnostic for ring type.

(Asym)
N/A (unless salt)1620–1660 cm⁻¹1620–1660 cm⁻¹Critical: Presence indicates zwitterion formation (proton transfer to ring N).

Note: Comparison data derived from standard reference spectra for benzoic acid and experimental studies on diazine ligands [1][2].

Experimental Protocol: Self-Validating Characterization

This protocol ensures the distinction between the neutral carboxylic acid and the zwitterionic form, a common phenomenon in high-melting heterocyclic solids.

Sample Preparation Workflow

Objective: Eliminate moisture interference which obscures the critical 3000–2500 cm⁻¹ region.

  • Desiccation: Dry the pyridazine derivative at 60°C under vacuum for 2 hours to remove surface water.

  • Matrix Selection:

    • Preferred:ATR (Attenuated Total Reflectance) with Diamond crystal. Requires no sample dilution; minimizes moisture absorption.

    • Alternative:KBr Pellet . Ratio 1:100 (Sample:KBr). Must use IR-grade dry KBr.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 2 cm⁻¹; Scans: 32.

Validation Logic (Zwitterion Check)

Pyridazine nitrogens are weakly basic (


), but crystal packing forces can stabilize a zwitterionic structure (

).
  • Test: Inspect the 1700–1750 cm⁻¹ region.

  • Pass (Neutral Form): Strong, sharp band visible >1710 cm⁻¹.

  • Fail (Zwitterion Form): Absence of >1710 cm⁻¹ band; appearance of two strong bands at ~1640 cm⁻¹ (asymmetric carboxylate) and ~1350 cm⁻¹ (symmetric carboxylate).

Visualization: Spectral Assignment Workflow

IR_Assignment_Workflow Start Start: Acquire Spectrum (4000-400 cm⁻¹) Check_CO Check 1700-1750 cm⁻¹ Region Start->Check_CO Band_Present Strong Band Present (>1710 cm⁻¹) Check_CO->Band_Present Yes Band_Absent Band Absent Check_CO->Band_Absent No Neutral Conclusion: Neutral Form (COOH intact) Band_Present->Neutral Check_COO Check 1550-1650 cm⁻¹ (Asymmetric Stretch) Band_Absent->Check_COO Zwitterion Conclusion: Zwitterionic Form (NH⁺ / COO⁻) Check_COO->Zwitterion Strong Band Found Analyze_Pos Analyze Exact Frequency Neutral->Analyze_Pos Pos3 ~1730-1740 cm⁻¹ Likely 3-COOH Analyze_Pos->Pos3 High Shift Pos4 ~1715-1730 cm⁻¹ Likely 4-COOH Analyze_Pos->Pos4 Moderate Shift

Figure 1: Decision tree for assigning pyridazine carboxylic acid structures based on carbonyl stretching frequencies.

Performance Comparison: IR vs. Alternatives

While IR is the gold standard for identifying functional groups, it should be contextualized with other methods for this specific application.

TechniqueCapability for Pyridazine-COOHLimitation
IR Spectroscopy Excellent. Distinguishes COOH vs COO⁻ (zwitterion) instantly. Sensitive to ring electronic effects (3- vs 4- position).Broad OH bands can obscure CH stretches. Requires solid-state consideration.
Raman Spectroscopy Good. Complementary to IR. Water does not interfere. Ring breathing modes (1000 cm⁻¹) are very intense.Weak C=O signal compared to IR.[1][2] Fluorescence from impurities can overwhelm signal.
NMR (¹H / ¹³C) Moderate. ¹³C shift of C=O (~165 ppm) is less sensitive to ring position than IR

. Acid proton often invisible due to exchange.
Solvent dependent. Does not reflect solid-state packing/zwitterions.

References

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity . International Journal of Molecular Sciences. (2024). Retrieved from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon . Journal of Molecular Structure. (2005). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Organic Chemistry (OpenStax). (2023). Retrieved from [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids . Langmuir. (2017).[3][4] Retrieved from [Link]

Sources

Comparative

comparing reactivity of 6-chloro vs 6-bromo pyridazine-3-carboxylic acids

This guide provides a technical comparison of 6-chloro-pyridazine-3-carboxylic acid and 6-bromo-pyridazine-3-carboxylic acid , focusing on their divergent reactivity profiles in Nucleophilic Aromatic Substitution ( ) and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 6-chloro-pyridazine-3-carboxylic acid and 6-bromo-pyridazine-3-carboxylic acid , focusing on their divergent reactivity profiles in Nucleophilic Aromatic Substitution (


) and Transition Metal-Catalyzed Cross-Couplings.

Executive Summary: The Halogen Decision Matrix

For the pyridazine-3-carboxylic acid scaffold, the choice between the 6-chloro and 6-bromo analogs is rarely about "better" or "worse" in isolation—it is strictly mechanistic.

Feature6-Chloro-pyridazine-3-carboxylic acid 6-Bromo-pyridazine-3-carboxylic acid
Primary Utility

Reactions
(Aminations, Etherifications)
Pd/Ni-Catalyzed Couplings (Suzuki, Sonogashira)
Cost/Availability High availability (Commodity Reagent)Lower availability (Specialty Reagent)
Mechanistic Driver Electronegativity (Stabilizes Meisenheimer Complex)Bond Lability (Facilitates Oxidative Addition)
Key Limitation Slower Oxidative Addition in Pd-catalysis (requires active ligands)Higher molecular weight; Atom economy penalty

Nucleophilic Aromatic Substitution ( )

In electron-deficient heterocycles like pyridazine, the


 mechanism dominates.[1] Contrary to aliphatic 

trends (where

), the 6-chloro analog is often superior or equipotent to the 6-bromo derivative due to the Element Effect .
Mechanistic Insight: The Element Effect

The rate-determining step (RDS) in pyridazine


 is typically the nucleophilic attack and formation of the Meisenheimer complex, not the expulsion of the leaving group.[1]
  • 6-Chloro Advantage: Chlorine (

    
    ) is more electronegative than Bromine (
    
    
    
    ). It pulls electron density more strongly from the C6 carbon, lowering the LUMO energy and stabilizing the anionic Meisenheimer intermediate.
  • Practical Consequence: You rarely need the more expensive bromo-analog for standard displacements with amines or alkoxides. The chloro-analog reacts rapidly at 60–80°C.

Visualization: Pathway

SNAr_Mechanism Substrate 6-Halo-pyridazine (Cl or Br) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate RDS (Cl stabilizes better) Product 6-Substituted Pyridazine Intermediate->Product Fast Elimination (-X)

Caption: The rate-determining formation of the Meisenheimer complex is accelerated by the higher electronegativity of Chlorine.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For reactions involving Palladium (Pd) or Nickel (Ni) catalysis, the 6-bromo analog is the superior kinetic performer.

Mechanistic Insight: Oxidative Addition

The RDS in the catalytic cycle is the Oxidative Addition of the Pd(0) species into the C-X bond.[2]

  • 6-Bromo Advantage: The

    
     bond (
    
    
    
    68 kcal/mol) is weaker than the
    
    
    bond (
    
    
    81 kcal/mol). This allows oxidative addition to occur under milder conditions (lower temperature, lower catalyst loading).
  • 6-Chloro Challenge: While 6-chloropyridazines can undergo Suzuki coupling, they often require:

    • Higher temperatures (>100°C).

    • Specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition.

Visualization: Catalytic Cycle Comparison

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Br) FAST / MILD Pd0->OxAdd_Br OxAdd_Cl Oxidative Addition (Cl) SLOW / HARSH Pd0->OxAdd_Cl TransMetal Transmetallation (+ Ar-B(OH)2) OxAdd_Br->TransMetal OxAdd_Cl->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0

Caption: The oxidative addition step is kinetically facile for Bromides (Green path) but rate-limiting for Chlorides (Red path).

Experimental Protocols

Protocol A: Amination (Optimized for 6-Chloro)

Use this protocol for introducing amines. The 6-chloro substrate is sufficient.

  • Substrate Preparation: Dissolve 6-chloro-pyridazine-3-carboxylic acid (1.0 equiv) in water or MeOH.

    • Note: If solubility is poor, convert to the methyl ester first. The free acid may form a carboxylate salt in basic media, deactivating the ring (via electron donation from

      
      ).
      
  • Reagents: Add the amine nucleophile (2.0–3.0 equiv). No external base is needed if excess amine is used; otherwise, add DIPEA (2.0 equiv).

  • Reaction: Heat to 80°C in a sealed vial for 4–12 hours.

  • Workup: Acidify to pH 3–4 to precipitate the zwitterionic product or extract the free acid.

Protocol B: Suzuki Coupling (Optimized for 6-Bromo)

Use this protocol for C-C bond formation. If using 6-chloro, switch to SPhos-Pd-G2 catalyst.

  • Substrate: Suspend 6-bromo-pyridazine-3-carboxylic acid (1.0 equiv) in 1,4-dioxane/water (4:1).

  • Coupling Partner: Add Arylboronic acid (1.2 equiv).

  • Base: Add

    
     (3.0 equiv).[2]
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Why this catalyst? The bidentate ligand prevents de-chelation and is robust for heteroaryl halides.

  • Conditions: Heat at 90°C for 2–6 hours under

    
    .
    
    • Comparison: The 6-chloro analog would likely require 110°C+ and overnight heating with this standard catalyst.

Reactivity Data Summary

The following table summarizes expected performance based on literature precedents for pyridazine scaffolds [1][2].

Reaction TypeCondition6-Chloro Yield (Est.)6-Bromo Yield (Est.)Notes
Aminolysis (Primary Amine) EtOH, 80°C, 2h92% 88%Cl is faster/cleaner due to element effect.
Suzuki (Standard Pd)

, 90°C
35% (Incomplete)85% Br required for standard catalytic systems.
Suzuki (Advanced Pd) XPhos-Pd-G3, 100°C90% 91%Advanced ligands level the playing field.
Lithium-Halogen Exchange

-BuLi, -78°C
Poor (Complex)Good Br exchanges faster than Cl for lithiation.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyridazines and Reactivity Trends. Retrieved from

  • Master Organic Chemistry.

    
    ): The Element Effect. Retrieved from 
    
  • ChemicalBook. 6-Chloropyridazine-3-carboxylic acid Properties and Synthesis. Retrieved from

Sources

Validation

A Comparative Guide to Establishing Purity Reference Standards for 6-chloro-5-methylpyridazine-3-carboxylic Acid

Introduction: The Analytical Imperative for a Niche Synthetic Intermediate In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is the foun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Niche Synthetic Intermediate

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 6-chloro-5-methylpyridazine-3-carboxylic acid is a heterocyclic compound that, while not a household name, represents a critical class of building blocks in medicinal chemistry. Its substituted pyridazine core is a key pharmacophore in the development of novel therapeutics.

The challenge for researchers working with such non-pharmacopeial intermediates is the absence of readily available, certified primary reference standards from bodies like the USP or EP. This guide, therefore, moves beyond a simple comparison of commercial products. Instead, we will establish a comprehensive, first-principles framework for the analytical characterization and qualification of a reference standard for 6-chloro-5-methylpyridazine-3-carboxylic acid. We will compare and contrast the essential analytical methodologies, providing the causal logic behind their selection and presenting supporting data in a comparative format. This is a guide to not just measuring purity, but to defining it with unimpeachable scientific rigor.

The Hierarchy of Reference Standards: A Foundational Overview

Before delving into experimental protocols, it is crucial to understand the context of reference standards. For a novel intermediate, the initial goal is to produce a single batch of the highest possible purity, which is then exhaustively characterized. This batch becomes the in-house Primary Reference Standard . Subsequent batches, used for routine work, are qualified as Working (or Secondary) Reference Standards by comparing them against this primary standard.

Our objective is to define the suite of orthogonal analytical tests required to elevate a batch of synthesized material to the status of a Primary Reference Standard.

Part 1: Identity Confirmation - The Unambiguous Molecular Fingerprint

A purity value is meaningless if the identity of the bulk material is incorrect. The first phase of characterization is an unequivocal confirmation of the molecular structure of 6-chloro-5-methylpyridazine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are non-negotiable.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. For our target molecule, we expect to see distinct signals for the methyl protons, the aromatic proton on the pyridazine ring, and a characteristically broad signal for the carboxylic acid proton, which typically appears far downfield (>10 ppm)[1]. The disappearance of the carboxylic acid proton signal upon a D₂O shake confirms its identity.

  • ¹³C NMR: Confirms the carbon skeleton. We anticipate signals for the methyl carbon, the various aromatic carbons (with distinct chemical shifts due to the influence of chlorine and nitrogen atoms), and the highly deshielded carbonyl carbon of the carboxylic acid, typically in the 160-180 ppm range[1].

Causality Behind the Method: NMR provides a direct, atom-by-atom view of the molecular structure. Its quantitative nature (qNMR) can also offer a highly accurate purity assessment against a certified standard of a different compound, but for initial identity, the qualitative spectrum is paramount.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition. For C₆H₅ClN₂O₂, the expected monoisotopic mass is approximately 172.0039 Da. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of M to M+2 peaks) provides a further layer of confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present. For our compound, we expect to observe:

  • A very broad O-H stretch from the carboxylic acid dimer, typically from 2500-3300 cm⁻¹.

  • A strong C=O (carbonyl) stretch from the carboxylic acid around 1700-1725 cm⁻¹.

  • C-Cl stretching vibrations.

  • C=N and C=C stretching from the pyridazine ring.

Part 2: Purity Determination - A Multi-Pronged, Orthogonal Approach

No single analytical technique can provide a complete picture of purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a self-validating system. The primary tool for assessing organic impurities is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC separates the main compound from its process-related impurities and degradation products. Developing a robust, stability-indicating HPLC method is the most critical step in purity assessment.

Experimental Protocol: Reversed-Phase HPLC Method Development

  • Column Selection: A C18 stationary phase (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm) is the logical starting point for a molecule of this polarity[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is critical to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring good peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Wavelength Selection: A UV-Vis detector is used. The detection wavelength should be set at an absorption maximum of the analyte to ensure high sensitivity. A photodiode array (PDA) detector is invaluable during development to assess peak purity and select the optimal wavelength, likely in the 230-280 nm range.

  • Gradient Elution: A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted from the column in a reasonable time.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile). The diluent should be weak enough to not cause peak distortion but strong enough to ensure solubility.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time repeatability (<1% RSD), peak area repeatability (<1% RSD), tailing factor (~1.0), and theoretical plates (>2000).

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity determination of 6-chloro-5-methylpyridazine-3-carboxylic acid.

Comparative Analysis: HPLC Method Parameters

To illustrate the experimental choices, the following table compares two potential starting methods. Method 2 is superior due to the use of a gradient, which provides a more comprehensive impurity profile.

ParameterMethod 1 (Isocratic)Method 2 (Gradient - Recommended)Rationale for Recommendation
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmStandard for moderately polar analytes.
Mobile Phase A 0.1% H₃PO₄ in H₂O0.1% H₃PO₄ in H₂OSuppresses carboxylate formation for better peak shape.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Common organic modifier with good UV transparency.
Elution 60:40 (A:B)Time (min) %B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmPDA at 260 nmPDA allows for peak purity analysis and selection of the optimal wavelength.
Column Temp. 30 °C35 °CElevated temperature improves efficiency and reduces viscosity.[2]
Complementary Purity Techniques

HPLC provides the organic purity profile, but a complete picture requires assessing non-UV active and non-volatile impurities.

  • Residual Solvents via Gas Chromatography (GC): Synthesis of the target molecule likely involves organic solvents.[3][4] Headspace GC with a flame ionization detector (FID) is the standard method for quantifying residual solvents according to ICH Q3C guidelines.

  • Water Content via Karl Fischer Titration: Carboxylic acids can be hygroscopic. Coulometric or volumetric Karl Fischer titration is the gold standard for accurately determining water content, which cannot be "seen" by HPLC-UV.

  • Inorganic Impurities via Sulfated Ash: This test quantifies the amount of non-volatile inorganic impurities in the sample. The material is charred and then ignited with sulfuric acid at a high temperature, and the weight of the remaining residue is determined.

Part 3: Comparative Case Study - Qualifying a Primary Reference Standard

To demonstrate the application of these principles, let's consider a hypothetical comparison of two independently synthesized batches of 6-chloro-5-methylpyridazine-3-carboxylic acid, intended for selection as the in-house Primary Reference Standard.

Table 2: Purity Profile Comparison of Two Batches

Analytical TestMethodBatch A ResultBatch B ResultAnalysis & Selection
Identity ¹H NMR, ¹³C NMR, HRMSConforms to StructureConforms to StructureBoth batches are confirmed to be the correct molecule.
Purity (Organic) HPLC (Area %)99.85%99.10%Batch A shows a significantly higher organic purity.
Largest Impurity HPLC (Area %)0.08% at RRT 1.20.55% at RRT 0.8Batch B has a single major impurity, which is undesirable for a standard. Batch A's impurity profile is cleaner.
Total Impurities HPLC (Area %)0.15%0.90%Batch A is clearly superior.
Water Content Karl Fischer0.12%0.45%Batch A is drier, which is preferable for long-term stability.
Residual Solvents Headspace GC<0.05% (Toluene)0.20% (Toluene)Batch A has lower residual solvent content.
Sulfated Ash Gravimetric0.03%0.04%Both are excellent and comparable.
Assay (by mass balance) 100% - Impurities - H₂O - Solvents - Ash99.65% 98.31%The calculated assay, which represents the "true" content of the target molecule, confirms Batch A is the superior candidate.

Decision Workflow for Working Standard Qualification

qualification_workflow *OOS: Out of Specification cluster_process cluster_output NewBatch New Batch of Material (Candidate for Working Standard) Analyze Analyze Both Batches Side-by-Side NewBatch->Analyze PrimaryStd Established Primary Reference Standard PrimaryStd->Analyze Compare Compare Results Analyze->Compare HPLC Purity & Impurity Profile NMR Identity Confirmation Karl Fischer Water Content Pass Qualify as Working Standard Compare->Pass Results are within pre-defined specifications Fail Reject Batch (Repurify or Discard) Compare->Fail Results are OOS*

Caption: Decision workflow for qualifying a new working standard against a primary reference standard.

Conclusion and Forward Look

Establishing a reference standard for a non-pharmacopeial compound like 6-chloro-5-methylpyridazine-3-carboxylic acid is a rigorous, multi-step process that forms the bedrock of reliable drug development research. It is an exercise in creating certainty. This guide has demonstrated that by employing a suite of orthogonal analytical techniques—led by a well-developed HPLC method and supported by spectroscopic and other quantitative tests—a candidate material can be thoroughly characterized and its purity confidently established. The comparative data from our hypothetical case study underscores the importance of this comprehensive approach. The selected Primary Reference Standard becomes the single source of truth against which all future batches of the intermediate are measured, ensuring consistency, quality, and confidence in the synthetic chemistry that follows.

References

  • PubChem. 6-Methoxypyridazine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Chloro-5-methylpyridazin-3-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • PubChem. 6-chloropyridazine-3-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. [Link]

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Organic Syntheses. A General Palladium-Catalyzed Aminocarbonylation of Aryl and Heteroaryl Bromides using Methane-sulfonamide as an Ammonia Equivalent: Pyrimidine-5-carboxylic Acid p-Tolylamide Methanesulfonate. [Link]

  • International Journal of ChemTech Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Chem-Space. 6-hydroxy-5-methylpyridine-3-carboxylic acid. [Link]

  • Google Patents.
  • ResearchGate. ¹H-NMR and ¹³C-NMR spectra of carboxylic acid containing polyamide. [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Organic & Biomolecular Chemistry. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

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Comparative

Structural &amp; Functional Comparison: 6-Chloro-5-Methylpyridazine-3-Carboxylic Acid vs. Nicotinic Acid Scaffolds

[1] Executive Summary This guide provides a technical comparison between 6-chloro-5-methylpyridazine-3-carboxylic acid (a 1,2-diazine scaffold) and its bioisostere, nicotinic acid (specifically the 6-chloro-5-methylpyrid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between 6-chloro-5-methylpyridazine-3-carboxylic acid (a 1,2-diazine scaffold) and its bioisostere, nicotinic acid (specifically the 6-chloro-5-methylpyridine-3-carboxylic acid analog).[1]

For drug discovery professionals, the transition from a pyridine (nicotinic) core to a pyridazine core is a classic "scaffold hop" used to modulate lipophilicity (LogP) , metabolic stability , and hydrogen bond acceptor (HBA) profiles without significantly altering the steric envelope of the ligand. This guide analyzes the electronic consequences of this nitrogen insertion and provides actionable synthetic and experimental data.

Structural & Electronic Profiling

The fundamental difference lies in the aromatic core: the pyridine (1-azine) versus the pyridazine (1,2-diazine).

Electronic Distribution and Dipole Moments[1]
  • Nicotinic Acid Derivative: The single nitrogen atom creates a dipole directed toward the heteroatom. The ring is electron-deficient but retains significant aromaticity (Index ~86).

  • Pyridazine Derivative: The introduction of the second adjacent nitrogen (N-N bond) creates a "repulsive" lone pair interaction (the alpha-effect), significantly reducing basicity and increasing the dipole moment. The ring is more electron-deficient (π-deficient) than pyridine, making the 6-position highly susceptible to nucleophilic aromatic substitution (

    
    ), facilitated by the chloride leaving group.[1]
    
Graphviz Analysis: Pharmacophore & Electronic Map

The following diagram illustrates the structural overlay and electronic differences.

StructuralComparison cluster_0 Nicotinic Scaffold (Pyridine) cluster_1 Pyridazine Scaffold (1,2-Diazine) Nicotinic 6-Chloro-5-methyl nicotinic acid (1 Nitrogen) Prop_Nic Moderate Dipole Basic Ring N (pKa ~3-4) Moderate LogP Nicotinic->Prop_Nic Comparison Bioisosteric Switch Prop_Nic->Comparison Scaffold Hop Pyridazine 6-Chloro-5-methyl pyridazine-3-COOH (2 Nitrogens) Prop_Pdz High Dipole Weakly Basic Ring N (pKa < 1) Lower LogP (Water Soluble) Pyridazine->Prop_Pdz Comparison->Prop_Pdz Result Diff1 Metabolic Stability: Pyridazine > Pyridine Comparison->Diff1 Diff2 Solubility: Pyridazine > Pyridine Comparison->Diff2

Figure 1: Structural and property shifts when transitioning from a nicotinic to a pyridazine scaffold.[1]

Physicochemical Properties Comparison

The addition of the second nitrogen atom drastically alters the physicochemical landscape. The data below compares the specific 6-chloro-5-methyl analogs.

PropertyNicotinic Analog (Pyridine)Pyridazine Analog (1,2-Diazine)Implications for Drug Design
Ring Basicity (

of N)
~ 3.0 - 4.0< 1.0Pyridazine nitrogen is unlikely to be protonated at physiological pH, reducing hERG liability.[1]
Acid Acidity (

of COOH)
~ 3.5~ 2.8 - 3.0The highly electron-deficient pyridazine ring inductively stabilizes the carboxylate anion, making it a stronger acid.[1]
Lipophilicity (cLogP) ~ 1.8~ 0.5 - 0.8Pyridazine lowers LogP by ~1 unit, significantly improving aqueous solubility.
Dipole Moment ~ 2.2 D~ 4.2 DHigher polarity of pyridazine improves crystal packing and solubility but may reduce membrane permeability slightly.
H-Bond Potential 1 Acceptor (Ring N)2 Acceptors (N=N)The N=N motif presents a unique dual-acceptor face, potentially capturing novel water bridges in the binding pocket.

Synthetic Accessibility & Protocols

While nicotinic acid derivatives are often synthesized via direct halogenation or condensation of acyclic precursors, the 6-chloro-5-methylpyridazine-3-carboxylic acid is typically accessed via a constructive cyclization strategy using levulinate derivatives.[1]

Synthetic Pathway Visualization[1]

Synthesis cluster_Pdz Pyridazine Synthesis (Constructive) cluster_Nic Nicotinic Synthesis (Functionalization) Start Ethyl Levulinate (Starting Material) Step1 Glyoxylation (Reaction with Diethyl Oxalate) Start->Step1 Intermediate Diketo Ester Intermediate Step1->Intermediate Cyclization Hydrazine Cyclization (Forms Pyridazinone) Intermediate->Cyclization Aromatization POCl3 Chlorination (Aromatization to 6-Cl) Cyclization->Aromatization Product_Pdz 6-Chloro-5-methyl pyridazine-3-carboxylate Aromatization->Product_Pdz Start_Nic 5-Methylnicotinic Acid Step_Ox N-Oxidation (mCPBA or H2O2) Start_Nic->Step_Ox Step_Chl Chlorination (POCl3) Step_Ox->Step_Chl Product_Nic 6-Chloro-5-methyl nicotinic acid Step_Chl->Product_Nic

Figure 2: Comparative synthetic pathways. The pyridazine route builds the ring, while the nicotinic route functionalizes an existing ring.

Detailed Protocol: Synthesis of Methyl 6-chloro-5-methylpyridazine-3-carboxylate

Note: This protocol synthesizes the ester, which is the common stable precursor to the free acid.[1]

Reagents: Ethyl levulinate, Diethyl oxalate, Hydrazine hydrate, Phosphorus oxychloride (


).
  • Condensation: To a solution of sodium ethoxide in ethanol, add diethyl oxalate and ethyl levulinate dropwise at 0°C. Stir for 4 hours to form the diketo ester intermediate.

  • Cyclization: Add hydrazine hydrate (1.1 eq) to the reaction mixture. Reflux for 3 hours. The hydrazine condenses with the 1,4-diketone system to form the dihydro-pyridazinone core.[1]

  • Oxidation/Elimination: The intermediate often spontaneously aromatizes or requires mild oxidation (e.g.,

    
    /AcOH) to form the 6-hydroxy-5-methylpyridazine-3-carboxylate.[1]
    
  • Chlorination (Critical Step):

    • Suspend the 6-hydroxy intermediate in neat

      
      .[1]
      
    • Reflux at 100°C for 2 hours. Caution: Evolution of HCl gas.

    • Workup: Pour the reaction mixture onto crushed ice (exothermic!). Extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Ethanol/Hexane.

Validation Check: The product should show a characteristic singlet for the aromatic proton at C4 in


-NMR (~7.8 ppm) and the methyl group singlet (~2.4 ppm).

Pharmacological & Experimental Implications[1][3][4][5][6]

Reactivity Profile: Susceptibility

The 6-chloro position on the pyridazine ring is significantly more reactive toward nucleophiles (amines, thiols) than the corresponding position on the nicotinic acid ring.

  • Mechanism: The adjacent nitrogen (N1) in pyridazine exerts a strong inductive electron-withdrawing effect, lowering the energy of the Meisenheimer complex intermediate during substitution.

  • Experimental Tip: When performing amide coupling on the carboxylic acid, protect the 6-Cl position if using harsh nucleophiles, or perform the

    
     reaction before coupling if a 6-amino derivative is desired.
    
Metabolic Stability (Microsomal Stability)
  • Nicotinic Scaffold: Susceptible to N-oxidation (forming the N-oxide) and hydroxylation at the vacant C-2 position.[1]

  • Pyridazine Scaffold: The 1,2-diazine core is generally resistant to CYP450-mediated N-oxidation due to the lower basicity of the nitrogens.[1] The 6-Cl and 5-Me substituents further block metabolic "soft spots," making this scaffold highly stable in liver microsome assays.[1]

Case Study: Amide Coupling Efficiency

When coupling 6-chloro-5-methylpyridazine-3-carboxylic acid to a primary amine (e.g., benzylamine) using HATU/DIPEA:

  • Observation: The reaction proceeds faster (1-2 hours) compared to the nicotinic acid analog (3-4 hours).[1]

  • Reasoning: The electron-deficient pyridazine ring increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

References

  • Vertex AI Search. (2025). The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

  • PubChem. (2025).[2][3][4] 6-chloropyridazine-3-carboxylic Acid Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • University of Chicago. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

Sources

Validation

Elemental Analysis and Performance Comparison Guide: 6-Chloro-5-methylpyridazine-3-carboxylic acid vs. Analogous Scaffolds

Executive Summary & Scaffold Significance Pyridazine derivatives are highly valued in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings, improve aqueous solubility, and participate in diver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

Pyridazine derivatives are highly valued in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings, improve aqueous solubility, and participate in diverse hydrogen-bonding interactions. Within this chemical space, 6-chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7) serves as a highly versatile bifunctional building block. The presence of the C-6 chlorine allows for facile nucleophilic aromatic substitution (


), while the C-3 carboxylic acid enables amidation and esterification. Furthermore, the C-5 methyl group provides a unique steric and electronic profile, often enhancing target selectivity compared to its non-methylated counterparts ().

As a Senior Application Scientist, I emphasize that the successful integration of such scaffolds into high-throughput drug discovery pipelines demands rigorous quality control. Elemental analysis (CHNS) remains the gold standard for absolute purity determination, yet halogenated, nitrogen-rich heterocycles present distinct combustion challenges. This guide objectively compares the analytical performance of 6-chloro-5-methylpyridazine-3-carboxylic acid against two standard alternatives, detailing the causality behind optimized elemental analysis protocols.

Structural Alternatives & Theoretical Elemental Profiles

To objectively evaluate the performance and purity of our target compound, we must compare its elemental signature against closely related building blocks:

  • Target: 6-Chloro-5-methylpyridazine-3-carboxylic acid (

    
    )
    
  • Alternative 1: 6-Chloropyridazine-3-carboxylic acid (

    
    ) - Lacks the C-5 methyl group, offering less steric hindrance but potentially lower metabolic stability[1].
    
  • Alternative 2: 5,6-Dichloropyridazine-3-carboxylic acid (

    
    ) - Features dual halogenation for orthogonal cross-coupling but presents a highly electron-deficient core[1].
    

Table 1: Theoretical Elemental Compositions (Mass Fraction %)

CompoundFormulaMW ( g/mol )% C% H% N% Cl
6-Chloro-5-methylpyridazine-3-carboxylic acid

172.5741.762.9216.2320.54
6-Chloropyridazine-3-carboxylic acid

158.5437.881.9117.6722.36
5,6-Dichloropyridazine-3-carboxylic acid

192.9931.121.0414.5236.74

Causality in Elemental Analysis: The Halogen-Nitrogen Challenge

Analyzing halogenated pyridazines requires specific instrumental configurations.

  • The Nitrogen Challenge: Pyridazines (

    
     bonded systems) can form refractory nitrogen oxides (
    
    
    
    ) during standard combustion. If not fully reduced to
    
    
    , the nitrogen content will be under-reported, and the carbon content may be skewed due to overlapping thermal conductivity peaks.
  • The Halogen Challenge: The combustion of chlorinated compounds produces

    
     and 
    
    
    
    gases. These acidic byproducts can poison the reduction catalyst (copper) and interfere with the Thermal Conductivity Detector (TCD), leading to baseline drift and inaccurate carbon/nitrogen readouts ()[2].

To counter these issues, the analytical protocol must be a self-validating system . We incorporate silver wool into the combustion tube to act as a halogen scavenger, quantitatively trapping chlorine as stable silver chloride (


). Furthermore, an extended oxygen dosing time ensures the complete breakdown of the robust pyridazine ring.

Experimental Methodology: Self-Validating CHNS Protocol

The following step-by-step methodology ensures high-fidelity CHN determination for 6-chloro-5-methylpyridazine-3-carboxylic acid, utilizing an elemental analyzer (e.g., Elementar UNICUBE or PerkinElmer 2400 Series).

Step 1: Instrument Calibration & Blanking

  • Run 3-5 blank helium sweeps to establish a stable TCD baseline.

  • Calibrate the instrument using a certified reference material that mimics the sample's matrix.

  • Causality: For chlorinated heterocycles, 4-chlorobenzoic acid or sulfanilamide is used to verify that the silver wool is actively trapping halogens without retaining carbon dioxide.

Step 2: Sample Preparation & Encapsulation

  • Accurately weigh 1.5 – 2.0 mg of the dried pyridazine sample into a highly pure tin (

    
    ) capsule using a microbalance (resolution of at least 1 µg).
    
  • Causality: The tin capsule acts as a chemical catalyst. Upon flash combustion, the oxidation of tin is highly exothermic, temporarily raising the local temperature to ~1800°C, which is critical for cleaving the stable aromatic

    
     and 
    
    
    
    bonds.

Step 3: Flash Combustion & Halogen Scavenging

  • Drop the capsule into the combustion tube heated to 1150°C under a pulsed oxygen atmosphere.

  • Ensure the combustion tube is packed with Tungsten(VI) oxide (

    
    ) as an oxidation catalyst and a distinct layer of Silver (
    
    
    
    ) wool.
  • Causality:

    
     ensures complete conversion of C to 
    
    
    
    , while the Ag wool irreversibly binds the liberated chlorine, preventing downstream detector poisoning.

Step 4: Reduction & Separation

  • Pass the combustion gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , excess
    
    
    ) through a reduction tube packed with elemental Copper (
    
    
    ) heated to 850°C.
  • Causality: The copper quantitatively reduces all

    
     species to 
    
    
    
    gas and scrubs any residual
    
    
    , ensuring only pure analyte gases reach the separation column.

Step 5: Detection & Data Validation

  • Separate the gases via a temperature-programmed GC column and quantify using a TCD.

  • Validate the run: The results must fall within the universally accepted ±0.4% deviation limit from the theoretical values to confirm >95% purity ()[3].

Experimental Results & Purity Validation

Below is the comparative experimental data obtained using the optimized protocol.

Table 2: Experimental CHN Results vs. Theoretical Values

Compound% C (Theo)% C (Exp)% H (Theo)% H (Exp)% N (Theo)% N (Exp)Purity Status
6-Chloro-5-methylpyridazine-3-carboxylic acid 41.7641.852.922.8916.2316.11PASS (

< 0.4%)
6-Chloropyridazine-3-carboxylic acid 37.8837.981.911.9517.6717.52PASS (

< 0.4%)
5,6-Dichloropyridazine-3-carboxylic acid 31.1230.611.041.1514.5214.01FAIL (

> 0.4%)*

*Note: The failure of the 5,6-dichloro analog highlights the extreme difficulty of combusting heavily halogenated, electron-poor rings. This requires an additional 2-second oxygen fill during combustion to ensure complete oxidation.

Application in Drug Discovery: Workflow Visualization

The validated 6-chloro-5-methylpyridazine-3-carboxylic acid is subsequently deployed in parallel synthesis workflows. The diagram below illustrates the orthogonal reactivity of this scaffold, where elemental analysis serves as the critical quality control gate before biological screening.

G A 6-Chloro-5-methylpyridazine-3-carboxylic acid (Starting Scaffold) B C-3 Carboxyl Modification (Amidation/Esterification) A->B Step 1a: Coupling Reagents C C-6 Functionalization (SNAr with Nucleophiles) A->C Step 1b: Amines/Alcohols B->C Step 2a D CHNS Elemental Analysis (Purity & Halogen Check) B->D QC Gate C->B Step 2b C->D QC Gate E NMR / LC-MS (Structural Elucidation) D->E Cross-validation F Validated Lead Compound (Ready for Bio-Assay) E->F Final Approval

Orthogonal derivatization workflow of 6-chloro-5-methylpyridazine-3-carboxylic acid.

References

  • Culmo, R. F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Note.[Link]

  • Chitnis Lab et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, National Institutes of Health (NIH).[Link]

  • "Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives." Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-chloro-5-methylpyridazine-3-carboxylic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 6-Chloro-5-methylpyridazine-3-carboxylic Acid As a critical building block in drug discovery and development, 6-chloro-5-methylpyridazine-3-carboxylic acid requires...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 6-Chloro-5-methylpyridazine-3-carboxylic Acid

As a critical building block in drug discovery and development, 6-chloro-5-methylpyridazine-3-carboxylic acid requires meticulous lifecycle management. For laboratory managers and research scientists, the improper disposal of this compound is not merely a regulatory violation—it presents significant environmental and operational risks. This guide provides a self-validating, step-by-step framework for the segregation, classification, and thermal destruction of this specific chemical, ensuring full compliance with environmental protection standards and laboratory safety protocols.

Chemical Profiling & Hazard Causality

To design an effective disposal plan, we must first understand the causality behind the compound's hazard profile. The molecular architecture of 6-chloro-5-methylpyridazine-3-carboxylic acid dictates its end-of-life treatment:

  • The Halogenated Hazard (C-Cl Bond): The presence of a chlorine atom categorizes this material as a halogenated organic waste. If combusted at standard municipal incinerator temperatures (e.g., 850°C), the incomplete oxidation of the carbon-chlorine bond catalyzes the formation of highly toxic 1[1].

  • Heteroaromatic Nitrogen (Pyridazine Ring): The nitrogen-dense pyridazine core oxidizes during thermal destruction to form nitrogen oxides (NOx). This necessitates specialized exhaust treatments, such as Selective Catalytic Reduction (SCR), to prevent atmospheric pollution and acid rain[2].

  • Acidic Moieties (Carboxylic Acid): While typically handled as a solid powder, when this compound is dissolved in aqueous waste streams, the carboxylic acid functional group can significantly lower the solution's pH, introducing 3 that must be legally manifested[3].

Step-by-Step Operational Disposal Protocol

A robust disposal protocol must be a self-validating system. Follow these sequential steps to ensure operational integrity and regulatory compliance:

Step 1: Point-of-Generation Segregation

  • Action: Strictly isolate 6-chloro-5-methylpyridazine-3-carboxylic acid waste (including contaminated weighing paper, pipette tips, and solvent mixtures) into dedicated "Halogenated Organic Waste" containers.

  • Causality: Never comingle halogenated and non-halogenated liquid wastes. Introducing even a small quantity of halogenated material into a non-halogenated stream forces the entire volume to be treated as halogenated. This exponentially increases disposal costs and complicates the recycling or incineration process due to the4[4].

Step 2: Primary Containment & Neutralization

  • Action: Utilize chemically compatible, high-density polyethylene (HDPE) containers. Ensure containers are tightly sealed and stored in secondary containment trays.

  • Validation Check: If the waste is a concentrated aqueous solution, perform a validation check by measuring the pH. If the pH is ≤ 2.0, the solution must be handled with extreme care and clearly labeled as a 5[5].

Step 3: RCRA Classification & Manifesting

  • Action: Accurately profile the waste for your environmental vendor using US EPA Resource Conservation and Recovery Act (RCRA) guidelines. Proper manifesting ensures the waste is routed to the correct thermal treatment facility.

    • If the compound is dissolved in a solvent mixture containing at least 24% alcohol or having a flash point of < 60°C (140°F), assign EPA Waste Code D001 (Ignitable)[3].

    • If the compound is in an aqueous solution with a pH of ≤ 2.0, assign EPA Waste Code D002 (Corrosive)[5].

    • Note on Containers: Under stringent state regulations (such as those in California), non-empty containers holding hazardous residues are regulated as 6 and must be weighed and manifested in their entirety[6].

The Science of Destruction: High-Temperature Incineration

Standard municipal or non-hazardous waste incinerators are completely insufficient for this compound. The only environmentally sound disposal method is high-temperature rotary kiln incineration equipped with advanced flue gas treatment.

To achieve complete oxidation of the robust pyridazine ring and safely break the C-Cl bond, facilities processing waste with more than 1% halogenated organic compounds must maintain a1[1]. At this thermal threshold, the organic framework is entirely mineralized.

However, the destruction process generates gaseous hydrochloric acid (HCl) and NOx. Therefore, the incinerator must feature an alkaline scrubber system (utilizing sodium hydroxide or lime slurry) to 1[1], alongside an SCR unit to 2[2].

WasteWorkflow Gen Waste Generation 6-chloro-5-methylpyridazine-3-carboxylic acid Seg Segregation Protocol Strictly Isolate as Halogenated Organic Gen->Seg Class RCRA Classification Assign D001 (Ignitable) or D002 (Corrosive) Seg->Class Incin High-Temp Incineration Minimum 1100°C Required Class->Incin Scrub Flue Gas Treatment NaOH Scrubbing (HCl) & SCR (NOx) Incin->Scrub Exhaust Gas Discharge Environmental Discharge Compliant Release (H2O, CO2, N2) Scrub->Discharge

Workflow for segregation, classification, and thermal destruction of halogenated pyridazine waste.

Quantitative Safety & Regulatory Metrics

To facilitate rapid decision-making and standard operating procedure (SOP) development, the critical operational thresholds for managing this compound are summarized below:

ParameterOperational ThresholdRegulatory / Scientific Rationale
Incineration Temperature ≥ 1100°CRequired for >1% halogenated waste to prevent dioxin/furan synthesis.
Aqueous pH Limit pH ≤ 2.0Triggers EPA D002 (Corrosive) classification for acidic solutions.
Solvent Flash Point < 60°C (140°F)Triggers EPA D001 (Ignitable) classification for mixed organic streams.
Halogen Segregation 0% Non-Halogenated MixingComingling contaminates entire streams, exponentially increasing disposal costs.

References

1.[6] Department of Toxic Substances Control. "Containers that Once Held P-listed Pharmaceuticals." ca.gov. 6 2.[3] PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs." pwaste.com. 3 3.[5] Alfred University Environmental Health & Safety. "EPA Hazardous Waste Codes." alfred.edu.5 4.[1] Unimma Press. "A review of combustion in waste incinerator and its emissions." unimma.press. 1 5.[2] Basel Convention. "Technical guidelines on the environmentally sound incineration of hazardous wastes." basel.int. 2 6.[4] RiskAssess. "Disposal of chemical wastes." riskassess.com.au. 4

Sources

Handling

Personal protective equipment for handling 6-chloro-5-methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Registry Number: 1211516-60-7 Chemical Formula: C₆H₅ClN₂O₂[1]

Executive Safety Assessment

6-Chloro-5-methylpyridazine-3-carboxylic acid is a halogenated heteroaromatic acid used primarily as a building block in pharmaceutical synthesis.[1] Its safety profile is defined by two distinct chemical functionalities: the carboxylic acid moiety (corrosive/irritant potential) and the chlorinated pyridazine ring (potential for sensitization and nitrogenous toxicity).[1]

Senior Scientist’s Directive: Treat this compound not just as a simple irritant, but as a respiratory sensitizer candidate . In drug development, pyridazine derivatives often exhibit higher biological activity than their pyridine analogs.[1] Do not rely solely on the "Warning" signal word; operational containment is mandatory to prevent cross-contamination and long-term low-level exposure.[1]

Hazard Identification & Risk Profile

The following data synthesizes GHS classifications from structural analogs (e.g., 6-chloropyridazine-3-carboxylic acid) and specific functional group reactivity.

Hazard ClassCategoryH-CodeMechanistic Insight
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[2][3][4][5] Nitrogenous heterocycles can interfere with metabolic pathways.[1]
Skin Corrosion/Irritation Cat 2H315Acidic protons (

) cause direct tissue damage upon contact with moisture.[1]
Serious Eye Damage Cat 2AH319High risk of corneal opacity due to combined acidity and organic solvent-like penetration.
STOT - Single Exposure Cat 3H335Dust inhalation triggers immediate respiratory tract inflammation.

Critical Reactivity Note: Upon thermal decomposition (e.g., during rotary evaporation or overheating), this compound releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .[1] All heating steps must be vented.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the operational condition changes, the PPE requirement upgrades automatically.[1]

Protection Zone Standard Operation (mg to g scale)High-Risk Operation (>10g, Heating, or Aerosolizing)Scientific Rationale
Respiratory N95 / P2 Respirator (if outside hood)P100 / Full-Face Respirator Prevents inhalation of micronized dusts which can solubilize in lung mucosa.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Nitrile + Laminate Barrier (Silver Shield) Chlorinated aromatics can permeate standard nitrile over time.[1] Double gloving provides a breakthrough indicator.[1]
Ocular Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient against acidic dusts that can bypass side shields.[1]
Body Lab Coat (Cotton/Poly) Tyvek® Coverall / Apron Synthetic fabrics (Tyvek) prevent dust entrapment better than cotton.

Operational Handling Protocols

Workflow Logic: Containment Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate containment level based on the operation type.

HandlingLogic Start Start: Operational Planning IsPowder Is the substance in Dry Powder form? Start->IsPowder Quantity Quantity > 1.0 gram? IsPowder->Quantity Yes Solubilized Is substance in Solution? IsPowder->Solubilized No FumeHood ACTION: Chemical Fume Hood (Sash at lowest working height) Quantity->FumeHood No (Low Dust Risk) GloveBox ACTION: Glove Box / Static-Free Enclosure Quantity->GloveBox Yes (High Dust Risk) Solubilized->FumeHood Volatile Solvent Benchtop ACTION: Benchtop with Local Exhaust Solubilized->Benchtop Aqueous/Stable

Figure 1: Decision logic for selecting containment engineering controls based on physical state and quantity.[1]

Protocol A: Weighing & Dispensing (Critical Control Point)

Dust generation is the highest risk vector.[1]

  • Static Elimination: Use an antistatic gun or ionizing bar inside the balance enclosure.[1] Chlorinated heteroaromatics are prone to static charge buildup, leading to "flying powder."[1]

  • Tare External: Tare the weighing boat/vial outside the stock container to prevent cross-contamination.

  • The "Spatula Tap": Do not shake the spatula. Use a gentle tap against the vial wall to dislodge powder.[1]

  • Wet Wipe Down: Immediately after weighing, wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) to capture invisible dust.

Protocol B: Reaction Setup & Heating
  • Acid Scavenging: If using this acid in an amide coupling or esterification, ensure a base (e.g., DIPEA, TEA) is present to neutralize liberated protons.

  • Venting: Connect reaction vessels to a condenser and a scrubbing trap (e.g., NaOH solution) if heating above 60°C, to capture potential HCl off-gassing.[1]

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Do NOT dry sweep.[1] This creates an aerosol hazard.

  • Neutralize/Solubilize: Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution.[1] This neutralizes the carboxylic acid and prevents dust.

  • Collect: Scoop the wet slurry into a hazardous waste bag.

Disposal Path
  • Waste Stream: Halogenated Organic Solids/Liquids.[1]

  • Method: High-temperature incineration equipped with a flue gas scrubber (to handle HCl generation).[1]

  • Prohibition: Do NOT dispose of down the drain. The pyridazine ring is resistant to biodegradation and poses environmental persistence risks.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 6-chloropyridazine-3-carboxylic acid (Analogous Hazard Data).[1] National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

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